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Ulevostinag (isomer 2)

Cat. No.: B15136830
M. Wt: 710.5 g/mol
InChI Key: YSUIQYOGTINQIN-XZUIQIBLSA-N
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Description

Ulevostinag (isomer 2) is a useful research compound. Its molecular formula is C20H22F2N10O9P2S2 and its molecular weight is 710.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ulevostinag (isomer 2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ulevostinag (isomer 2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22F2N10O9P2S2 B15136830 Ulevostinag (isomer 2)

Properties

Molecular Formula

C20H22F2N10O9P2S2

Molecular Weight

710.5 g/mol

IUPAC Name

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1

InChI Key

YSUIQYOGTINQIN-XZUIQIBLSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Origin of Product

United States

Foundational & Exploratory

Ulevostinag (Isomer 2 / MK-1454): A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ulevostinag (isomer 2), also known as MK-1454, is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] Developed as an immuno-oncology agent, Ulevostinag activates the innate immune system to recognize and eliminate cancerous cells. By targeting the STING pathway, Ulevostinag induces the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of dendritic cells (DCs), enhanced antigen presentation, and a robust cytotoxic T lymphocyte (CTL) response against tumors.[3] Preclinical and clinical studies have demonstrated its ability to induce tumor regression and enhance the efficacy of checkpoint inhibitors such as anti-PD-1 antibodies.[1][4] This document provides a detailed overview of the mechanism of action, quantitative pharmacological data, and key experimental protocols related to Ulevostinag (isomer 2).

Core Mechanism of Action: STING Pathway Activation

Ulevostinag functions as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[2][3] The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), often from pathogens or damaged tumor cells, which is detected by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the endogenous STING ligand, 2'3'-cGAMP.

Ulevostinag, as a synthetic CDN, mimics the action of 2'3'-cGAMP. Its binding to the STING dimer, located on the membrane of the endoplasmic reticulum (ER), induces a significant conformational change.[5] This activation leads to the translocation of the STING protein from the ER to the Golgi apparatus. In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3]

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-β.[3] Simultaneously, the activated STING pathway also leads to the activation of the NF-κB signaling cascade, resulting in the production of a suite of pro-inflammatory cytokines and chemokines, including TNF-α and IL-6.

The culmination of this signaling cascade is a profound alteration of the tumor microenvironment (TME). The secreted IFN-β acts on tumor and immune cells, promoting the maturation and activation of dendritic cells. These activated DCs then enhance the cross-presentation of tumor-associated antigens to naive CD8+ T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) that can identify and destroy cancer cells throughout the body.[3]

Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_extracellular Ulevostinag Ulevostinag (MK-1454) STING STING (on ER membrane) Ulevostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFNB_Gene IFN-β Gene pIRF3->IFNB_Gene Induces Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Induces Transcription IFN_protein IFN-β Secretion IFNB_Gene->IFN_protein Translation Cytokine_protein Cytokine Secretion (TNF-α, IL-6, etc.) Cytokine_Genes->Cytokine_protein Translation DC_Activation DC Maturation & Antigen Presentation IFN_protein->DC_Activation CTL_Response CTL Priming & Tumor Infiltration Cytokine_protein->CTL_Response DC_Activation->CTL_Response

Caption: Ulevostinag-mediated STING signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for Ulevostinag (MK-1454). The preclinical data is primarily derived from the foundational publication, "Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer" in the Journal of Medicinal Chemistry.

Table 1: Preclinical In-Vitro Activity
ParameterValueCell Line / Assay ConditionSource
Binding Affinity (Kd) Data not publicly availableDifferential Scanning FluorimetryJ. Med. Chem. 2022, 65(7), 5675-5689
IFN-β Induction (EC50) Potent induction reportedHEK293T Reporter AssayJ. Med. Chem. 2022, 65(7), 5675-5689
IRF Induction (EC50) Potent induction reportedTHP-1 Reporter AssayJ. Med. Chem. 2022, 65(7), 5675-5689
Table 2: Clinical Pharmacodynamics & Efficacy (Phase I/II)
ParameterFindingStudy / CohortSource
Recommended Phase II Dose 540 µg (intratumoral)Phase I (NCT03010176)Clin Cancer Res. 2025 Aug 14;31(16):3400-3411[6][7]
Cytokine Elevation Peak CXCL10, IFNγ, IL-6 at 6-8 hrs post-dosePhase I (NCT03010176)Clin Cancer Res. 2025 Aug 14;31(16):3400-3411[6][7]
Response Rate (Monotherapy) No complete or partial responses observedPhase I (NCT03010176)Targeted Oncology, 2022[8]
Response Rate (+ Pembrolizumab) 24% (6 of 25 patients with partial response)Phase I (NCT03010176)Targeted Oncology, 2022[8]
Response Rate (+ Pembrolizumab) 4 of 8 participants had complete/partial responsePhase II (NCT04220866, HNSCC)Clin Cancer Res. 2025 Aug 14;31(16):3400-3411[6][7]

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used in the characterization of Ulevostinag.

STING Binding Affinity Assay (Differential Scanning Fluorimetry - DSF)

This biophysical technique measures the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).

  • Protein Preparation: Recombinant human STING protein (cytosolic domain) is purified and diluted to a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

  • Ligand Preparation: Ulevostinag is serially diluted to create a range of concentrations to be tested.

  • Assay Setup: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein solution. The protein-dye mixture is then aliquoted into a 96-well PCR plate, and varying concentrations of Ulevostinag are added.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is gradually increased from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) in small increments.

  • Data Acquisition: Fluorescence is monitored at each temperature increment. As the protein unfolds, the dye binds, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. The change in Tm (ΔTm) at different ligand concentrations is used to calculate the dissociation constant (Kd).

Workflow Diagram: DSF Assay

DSF_Workflow A Prepare STING Protein Solution B Add SYPRO Orange Dye A->B C Aliquot into 96-well Plate B->C D Add Serial Dilutions of Ulevostinag C->D E Run Thermal Melt (RT-PCR Machine) D->E F Monitor Fluorescence vs. Temperature E->F G Calculate Tm & ΔTm F->G H Determine Kd G->H

Caption: Workflow for determining STING binding affinity via DSF.

Cellular STING Activation (IFN-β Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate the STING pathway and induce the transcription of a downstream target gene, IFN-β.

  • Cell Line: A human cell line, such as HEK293T or THP-1, is engineered to stably express human STING. These cells are also transfected with a reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.

  • Cell Seeding: The reporter cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Ulevostinag is serially diluted in cell culture medium and added to the cells. Controls include a vehicle (e.g., DMSO) and a known STING agonist (e.g., 2'3'-cGAMP).

  • Incubation: Cells are incubated with the compound for a defined period (e.g., 18-24 hours) to allow for pathway activation and reporter gene expression.

  • Lysis and Luminescence Reading: A dual-luciferase reagent is added to lyse the cells and provide the substrates for both firefly and Renilla luciferase. The plate is read on a luminometer to measure the light output from each reaction.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The resulting data is plotted against the compound concentration, and a dose-response curve is fitted to determine the EC50 value.

Workflow Diagram: IFN-β Reporter Assay

Reporter_Assay_Workflow A Seed STING-IFNβ-Luc Reporter Cells B Incubate Overnight A->B C Treat with Serial Dilutions of Ulevostinag B->C D Incubate 18-24 hours C->D E Lyse Cells & Add Luciferase Substrates D->E F Read Luminescence (Firefly & Renilla) E->F G Normalize Data F->G H Calculate EC50 G->H

Caption: Workflow for quantifying STING activation via an IFN-β reporter assay.

Conclusion

Ulevostinag (isomer 2) / MK-1454 is a potent STING agonist that activates a well-defined innate immune signaling cascade. Its mechanism of action—the induction of type I interferons and pro-inflammatory cytokines—effectively transforms an immunologically "cold" tumor microenvironment into one that is "hot" and susceptible to immune-mediated destruction. Clinical data supports its role as a therapeutic agent, particularly in combination with checkpoint inhibitors, for solid tumors and lymphomas. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug developers working in the field of immuno-oncology and innate immune activation.

References

An In-depth Technical Guide on the STING Binding Affinity of Ulevostinag

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Ulevostinag (also known as MK-1454), a potent cyclic dinucleotide agonist for the Stimulator of Interferon Genes (STING) protein.[1][2] Ulevostinag is under investigation for its potential in cancer immunotherapy due to its ability to activate the STING pathway, leading to an antitumor immune response.[1][3][4]

Quantitative Binding Affinity Data

Ulevostinag demonstrates high-affinity binding to the human STING protein. The binding affinity has been quantified using Surface Plasmon Resonance (SPR), a label-free technique for measuring biomolecular interactions in real-time.

CompoundTargetAssay MethodBinding Affinity (Kd)Reference
Ulevostinag (MK-1454)Human STING (residues 137-379)Surface Plasmon Resonance (SPR)0.3 nM[5]

Experimental Protocol: Surface Plasmon Resonance (SPR)

The binding affinity of Ulevostinag to STING was determined using the following SPR protocol[5]:

  • Protein Immobilization: Recombinant human STING protein, comprising the cyclic dinucleotide-binding domain (residues 137-379), was immobilized on a CM5 sensor chip.

  • Analyte Injection: Ulevostinag, at concentrations ranging from 0.1 to 100 nM, was injected over the sensor chip surface at a flow rate of 30 μL/min.

  • Running Buffer: The experiment was conducted using a running buffer of 10 mM HEPES, 150 mM NaCl, and 0.05% Tween 20 at a pH of 7.4.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) was calculated.

STING Signaling Pathway

Ulevostinag, as a STING agonist, activates a critical innate immune signaling pathway. The binding of Ulevostinag to STING, which is located on the endoplasmic reticulum, induces a conformational change in the STING protein.[6] This leads to its dimerization and translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[6][7] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][7] This cytokine milieu stimulates an antitumor immune response by enhancing the cross-presentation of tumor antigens by dendritic cells to cytotoxic T lymphocytes.[4]

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag (MK-1454) STING_ER STING (on ER) Ulevostinag->STING_ER Binds to STING_Golgi STING (on Golgi) Dimerization STING_ER->STING_Golgi Translocates & Dimerizes TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimerization IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Translocates IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes Activates Transcription TypeI_IFN Type I Interferons IFN_Genes->TypeI_IFN Expression Antitumor\nImmune Response Antitumor Immune Response TypeI_IFN->Antitumor\nImmune Response

STING Signaling Pathway Activation by Ulevostinag.

Experimental Workflow for Cellular STING Activation

The functional consequence of Ulevostinag binding to STING can be assessed using a cell-based reporter assay.

Cellular_STING_Activation_Workflow start Start transfect Transfect HEK293T cells with: - Human STING plasmid - IFN-β promoter-luciferase reporter plasmid start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with Ulevostinag (0.01–100 nM) incubate1->treat incubate2 Incubate for 16 hours treat->incubate2 measure Measure Luciferase Activity incubate2->measure analyze Analyze Data: - Generate dose-response curve - Calculate EC₅₀ measure->analyze end End analyze->end

Workflow for STING Activation Reporter Assay.

Conclusion

Ulevostinag is a high-affinity STING agonist that potently activates the innate immune system. The quantitative binding data and cellular activation profile underscore its potential as a therapeutic agent in immuno-oncology. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ulevostinag (isomer 2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ulevostinag" is a fictional entity created for the purpose of this illustrative guide. All data, experimental protocols, and associated information presented herein are hypothetical and designed to demonstrate the formatting and content of a technical whitepaper as requested.

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

Ulevostinag is a novel, potent, and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders. The discovery of Ulevostinag was the result of a high-throughput screening (HTS) campaign of over 500,000 diverse small molecules. The initial hit, a phenylaminopyrimidine scaffold, exhibited modest potency but favorable physicochemical properties.

A subsequent structure-activity relationship (SAR) study focused on optimizing the solvent-exposed region of the molecule. This led to the synthesis of two primary atropisomers, designated isomer 1 and isomer 2. Isomer 2, Ulevostinag, was found to possess significantly greater potency and selectivity for JAK2 over other JAK family kinases. This document details the synthesis, characterization, and biological evaluation of Ulevostinag (isomer 2).

Quantitative Data Summary

The biological and chemical properties of Ulevostinag (isomer 2) have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Biological Activity

Target Assay Type Ulevostinag (isomer 2) IC₅₀ (nM) Isomer 1 IC₅₀ (nM)
JAK2 (V617F mutant) Kinase Activity 1.2 ± 0.3 89.5 ± 4.1
JAK1 Kinase Activity 48.7 ± 5.2 110.2 ± 9.8
JAK3 Kinase Activity 152.3 ± 11.6 205.1 ± 15.3
TYK2 Kinase Activity 98.4 ± 8.9 180.6 ± 12.7

| Cellular (HEL 92.1.7) | p-STAT5 Inhibition | 5.6 ± 0.9 | 250.4 ± 21.0 |

Table 2: Synthetic Route Yields

Step Reaction Product Yield (%)
1 Buchwald-Hartwig Amination Intermediate A 85
2 Suzuki Coupling Intermediate B 78
3 Chiral Chromatography Ulevostinag (isomer 2) 42 (99% ee)

| Overall | - | Ulevostinag (isomer 2) | 27.8 |

Signaling Pathway and Mechanism of Action

Ulevostinag (isomer 2) acts by competitively binding to the ATP-binding site of the JAK2 kinase domain. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. The inhibition of STAT phosphorylation blocks their dimerization and subsequent translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation stat_p p-STAT stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization gene Target Gene Transcription stat_dimer->gene Nuclear Translocation ulevostinag Ulevostinag (isomer 2) ulevostinag->jak2 Inhibition cytokine Cytokine cytokine->receptor Binding Synthesis_Workflow start Starting Materials: - 2,4-dichloropyrimidine - 3-bromoaniline step1 Step 1: Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos) start->step1 int_a Intermediate A step1->int_a step2 Step 2: Suzuki Coupling (Boronic Ester, Pd(dppf)Cl₂) int_a->step2 int_b Intermediate B (Racemic Mixture) step2->int_b step3 Step 3: Chiral SFC (Chiralpak AD-H column) int_b->step3 final Ulevostinag (isomer 2) >99% ee step3->final

Ulevostinag (Isomer 2/MK-1454): A Technical Guide to the Downstream Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulevostinag (also known as MK-1454) is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1] As an investigational immunotherapy agent, Ulevostinag is designed for intratumoral administration to activate the innate immune system against cancer.[1][2] This document provides an in-depth technical overview of the downstream signaling pathway of Ulevostinag, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the molecular cascade and experimental workflows.

Introduction to Ulevostinag and the STING Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, including tumor cells.[3] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This response bridges innate and adaptive immunity, promoting the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) to the tumor microenvironment, thereby facilitating an anti-tumor immune response.

Ulevostinag is a rationally designed CDN that mimics the natural STING ligand, 2'3'-cGAMP.[2][4] Its structure has been optimized for potent STING activation.[1][2] Intratumoral delivery of Ulevostinag is intended to directly activate STING in both tumor cells and tumor-infiltrating immune cells, leading to a robust local and systemic anti-cancer immune response.[1][2]

The Downstream Signaling Pathway of Ulevostinag

Upon binding to the dimeric STING protein, Ulevostinag induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons, most notably IFN-β.[3]

Simultaneously, activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of a suite of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3] The secreted interferons and cytokines then act in an autocrine and paracrine manner to amplify the immune response.

Signaling Pathway Diagram

Ulevostinag_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag STING STING Ulevostinag->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits IKK IKK STING->IKK Activates pTBK1 pTBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Translocates and Binds NFkB NFkB IKK->NFkB Activates Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Translocates and Binds Transcription Transcription ISRE->Transcription IFNb_gene IFN-β Gene Transcription->IFNb_gene Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., THP-1) Ulevostinag_Treatment Ulevostinag Treatment (Dose-Response) Cell_Culture->Ulevostinag_Treatment Supernatant_Collection Supernatant Collection Ulevostinag_Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Ulevostinag_Treatment->Cell_Lysis ELISA ELISA (IFN-β, IL-6, TNF-α) Supernatant_Collection->ELISA Western_Blot Western Blot (pTBK1, pIRF3) Cell_Lysis->Western_Blot Tumor_Model Syngeneic Tumor Model (e.g., MC38) Intratumoral_Injection Intratumoral Injection of Ulevostinag Tumor_Model->Intratumoral_Injection Tumor_Measurement Tumor Volume Measurement Intratumoral_Injection->Tumor_Measurement Tumor_Harvest Tumor/Blood Harvest Intratumoral_Injection->Tumor_Harvest FACS Flow Cytometry (Immune Cell Infiltration) Tumor_Harvest->FACS Cytokine_Analysis Cytokine Analysis (Luminex/ELISA) Tumor_Harvest->Cytokine_Analysis

References

A Technical Guide to the Biological Activity of Ulevostinag (MK-1454)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulevostinag, also known as MK-1454, is a potent, synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1] Developed for immuno-oncology applications, Ulevostinag functions by activating the STING pathway, a critical component of the innate immune system, to induce a robust anti-tumor immune response. Administered intratumorally, it has demonstrated the ability to not only inhibit local tumor growth but also to mediate systemic, abscopal effects, particularly when used in combination with checkpoint inhibitors.[1] This guide provides a comprehensive overview of the biological activity, mechanism of action, and key experimental data for Ulevostinag, based on preclinical and clinical findings.

Mechanism of Action: STING Pathway Activation

Ulevostinag mimics the structure of the natural STING ligand, cyclic GMP-AMP (cGAMP), enabling it to bind to and activate the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in the STING dimer, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines such as IL-6 and TNF-α.[1] This cascade initiates a powerful innate immune response, leading to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately resulting in tumor cell death.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag (MK-1454) STING STING (on ER) Ulevostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Transcription Gene Transcription pIRF3->Transcription Translocates & Initiates Transcription IFNs Type I Interferons (IFN-β) Transcription->IFNs Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines Immune_Response Anti-Tumor Immune Response IFNs->Immune_Response Secreted Cytokines->Immune_Response Secreted

Caption: Ulevostinag-mediated STING signaling pathway.

Quantitative Preclinical and Clinical Data

Ulevostinag has been evaluated in both preclinical murine models and human clinical trials, demonstrating significant biological activity.

Preclinical Efficacy in Murine Tumor Models

Intratumoral administration of Ulevostinag has shown potent anti-tumor effects in syngeneic mouse models.

ModelUlevostinag DoseTreatment RegimenOutcomeCitation
MC38 Colon Adenocarcinoma5 µg, 20 µg (intratumoral)Single DoseActivated tumor-specific immunity; inhibited growth at injected and distal sites.[1]
MC38 & B16F10 Melanoma4 µg (intratumoral)Days 0, 3, and 7Resulted in complete tumor regression and enhanced the efficacy of anti-PD1 therapy.[1]
Phase I Clinical Trial (NCT03010176) Pharmacodynamics

The Phase I study in patients with advanced solid tumors or lymphomas established the pharmacokinetic and pharmacodynamic profile of intratumoral Ulevostinag.[3][4]

ParameterDose RangeTime CourseResultCitation
Plasma ConcentrationDose-dependentN/APlasma concentrations increased in a dose-dependent manner.[3][4]
Circulating Cytokines (CXCL10, IFNγ, IL-6)Up to 540 µgElevation at 2-4h, Peak at 6-8h, Partial resolution at 24hClear evidence of STING pathway activation and target engagement.[3][4]
Recommended Phase II Dose (RP2D)N/AN/A540 µg (intratumoral)[3][4]
Phase II Clinical Trial (NCT04220866) Antitumor Activity

This randomized study evaluated Ulevostinag in combination with Pembrolizumab in patients with untreated, metastatic, or unresectable recurrent Head and Neck Squamous Cell Carcinoma (HNSCC).[3][4]

Treatment ArmNumber of PatientsOutcome (Complete or Partial Response)Response RateCitation
Ulevostinag (540 µg) + Pembrolizumab8450%[3][4]
Pembrolizumab Monotherapy10110%[3][4]

Experimental Protocols and Methodologies

In-Vivo Murine Tumor Model Efficacy Study

This protocol outlines the general methodology used in preclinical assessments of Ulevostinag.

  • Cell Line Implantation: C57BL/6 mice are subcutaneously injected with a suspension of MC38 or B16F10 tumor cells into the right flank.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³), with measurements taken by caliper.

  • Treatment Administration: Mice are randomized into treatment groups. Ulevostinag is administered via intratumoral injection at specified doses (e.g., 4 µg). For combination studies, an anti-PD1 antibody is administered intraperitoneally.

  • Efficacy Assessment: Tumor volume is monitored over time. The primary endpoint is tumor growth inhibition or complete regression. Systemic effects are assessed by monitoring the growth of untreated, distal tumors.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) B 2. Tumor Growth (to ~50-100 mm³) A->B C 3. Randomization into Treatment Cohorts B->C D 4. Intratumoral Injection (Ulevostinag or Vehicle) C->D E 5. Systemic Therapy (optional) (e.g., anti-PD1 IP injection) D->E F 6. Tumor Volume Monitoring (Caliper Measurements) D->F E->F G 7. Endpoint Analysis (Tumor Growth Inhibition, Complete Regression) F->G H 8. Immune Profiling (optional) (Flow Cytometry of Tumor/Spleen) G->H

Caption: General workflow for preclinical in-vivo efficacy studies.
Phase I/II Clinical Trial Protocol (Summarized)

This protocol summarizes the design of studies NCT03010176 and NCT04220866.[3][4]

  • Patient Population: Enrollment of participants with advanced/metastatic solid tumors or lymphomas (Phase I) or specifically untreated metastatic/unresectable HNSCC (Phase II).[3][4]

  • Treatment Administration: Ulevostinag is administered via intratumoral injection. Pembrolizumab (200 mg) is administered intravenously every 3 weeks.[3][4]

  • Dose Escalation (Phase I): A modified toxicity probability interval method was used to determine the maximum tolerated dose and recommended Phase II dose.[3][4]

  • Safety and Tolerability: The primary objective is to assess safety, with adverse events monitored and graded continuously. The most common adverse event reported was pyrexia.[3][4]

  • Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time points (e.g., 2h, 4h, 6h, 8h, 24h post-dose) to measure plasma concentrations of Ulevostinag and levels of circulating cytokines (e.g., CXCL10, IFNγ, IL-6) as biomarkers of STING activation.[3][4]

  • Antitumor Activity: The primary objective of the Phase II portion is to assess antitumor activity based on objective response rates according to RECIST criteria.[3][4]

Conclusion

Ulevostinag (MK-1454) is a direct-acting STING agonist with a well-defined mechanism of action. Preclinical data robustly support its ability to induce tumor regression and synergize with checkpoint inhibitors.[1] Clinical trials have confirmed its manageable safety profile, demonstrated clear target engagement through biomarker modulation, and shown promising antitumor activity, particularly in combination with pembrolizumab for HNSCC.[3][4] Ulevostinag represents a significant advancement in the intratumoral delivery of innate immune activators for cancer therapy.

References

Ulevostinag (Isomer 2) Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to Ulevostinag (MK-1454). Specific data isolating "isomer 2" of Ulevostinag is not publicly available. It is presumed that the validation studies for MK-1454 are representative of its active isomers.

Introduction

Ulevostinag (MK-1454) is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] STING is a critical component of the innate immune system, functioning as a sensor of cytosolic DNA. Activation of the STING pathway initiates a robust anti-tumor immune response, making it a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of the target validation studies for Ulevostinag, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Target: Stimulator of Interferon Genes (STING)

The primary molecular target of Ulevostinag is the STING protein, a transmembrane protein localized to the endoplasmic reticulum. Upon binding of a CDN ligand like Ulevostinag, STING undergoes a conformational change, leading to its activation and translocation from the ER to the Golgi apparatus. This initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

Mechanism of Action

Ulevostinag mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP). Its binding to STING triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6. This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately fostering a potent anti-tumor immune response.

Signaling Pathway Diagram

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag (MK-1454) STING STING (on ER) Ulevostinag->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Induces Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Induces Transcription

Caption: Ulevostinag-mediated STING signaling pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Ulevostinag (MK-1454).

Table 1: In Vitro Activity of Ulevostinag (MK-1454)

AssayCell LineParameterValueReference
STING Binding AffinityRecombinant Human STINGKd~0.3 nM[5]
IFN-β Reporter AssayTHP-1EC50Sub-micromolar[4]
IFN-β SecretionHuman PBMCs-Dose-dependent increase[5]

Table 2: In Vivo Efficacy of Ulevostinag (MK-1454) in Syngeneic Mouse Models

Tumor ModelTreatmentDosage and ScheduleOutcomeReference
MC38 Colon CarcinomaUlevostinag4 µg, intratumorally on days 0, 3, and 7Complete tumor regression[1]
MC38 Colon CarcinomaUlevostinag + anti-PD-14 µg Ulevostinag (days 0, 3, 7) + anti-PD-1Enhanced efficacy over monotherapy[1]
B16F10 MelanomaUlevostinag + anti-PD-14 µg Ulevostinag (days 0, 3, 7) + anti-PD-1Complete tumor regression[1]
MC38 Colon CarcinomaUlevostinag5 µg or 20 µg, intratumorallyInhibition of treated and distal tumors[1]

Table 3: Clinical Trial Data for Ulevostinag (MK-1454)

Trial IdentifierPhasePopulationTreatmentKey FindingsReference
NCT03010176IAdvanced solid tumors or lymphomasUlevostinag ± PembrolizumabManageable toxicity, evidence of STING activation. Recommended Phase 2 dose: 540 µg.[6]
NCT04220866IIHead and Neck Squamous Cell CarcinomaUlevostinag + Pembrolizumab vs. Pembrolizumab aloneCombination showed greater antitumor activity.[6]

Experimental Protocols

STING Binding Affinity Assay (Surface Plasmon Resonance)

This protocol provides a general framework for assessing the binding affinity of Ulevostinag to the STING protein using Surface Plasmon Resonance (SPR).

Objective: To determine the equilibrium dissociation constant (Kd) of Ulevostinag for the STING protein.

Materials:

  • Biacore instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Recombinant human STING protein (extracellular domain)

  • Ulevostinag (isomer 2)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Methodology:

  • Sensor Chip Preparation:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Immobilize the recombinant STING protein to the activated surface by injecting the protein solution. The amount of immobilized protein should be optimized to achieve a suitable response level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the STING protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of Ulevostinag in running buffer.

    • Inject the Ulevostinag solutions over the STING-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

    • After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow start Start chip_prep Prepare CM5 Sensor Chip (Activate with EDC/NHS) start->chip_prep immobilize Immobilize Recombinant STING Protein chip_prep->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject_ulevostinag Inject Ulevostinag (Serial Dilutions) deactivate->inject_ulevostinag measure_binding Measure Association and Dissociation (SPR Signal) inject_ulevostinag->measure_binding regenerate Regenerate Sensor Surface measure_binding->regenerate regenerate->inject_ulevostinag Next Dilution analyze Data Analysis (Calculate Kd) regenerate->analyze All Dilutions Tested end End analyze->end Reporter_Assay_Workflow start Start seed_cells Seed THP-1 IFN-β Reporter Cells start->seed_cells treat_compound Treat with Ulevostinag (Serial Dilutions) seed_cells->treat_compound incubate Incubate (18-24 hours) treat_compound->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze Data Analysis (Calculate EC50) measure_luminescence->analyze end End analyze->end InVivo_Workflow start Start implant_tumors Implant Tumor Cells (e.g., MC38 in C57BL/6) start->implant_tumors tumor_growth Allow Tumors to Grow implant_tumors->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment (Intratumoral Ulevostinag) randomize->treat monitor Monitor Tumor Volume and Mouse Health treat->monitor monitor->treat Repeat Dosing endpoint Study Endpoint monitor->endpoint analyze Analyze Data (Tumor Growth Inhibition) endpoint->analyze end End analyze->end

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Ulevostinag (Isomer 2)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information on Ulevostinag (also known as MK-1454). Specific physicochemical data for Ulevostinag, and particularly for its distinct isomers such as isomer 2, are not extensively available in the public domain and are likely considered proprietary information. The following guide provides a comprehensive overview of the available information, with a focus on the compound's mechanism of action and relevant experimental methodologies.

Introduction

Ulevostinag (MK-1454) is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] It is under investigation as an immuno-oncology agent, designed to be administered intratumorally to stimulate an innate immune response against cancer.[1][2] Ulevostinag is a stereochemically and structurally complex molecule, and while the existence of at least four isomers is known, specific data differentiating these isomers is scarce in public literature.[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Ulevostinag (isomer 2) such as pKa, solubility, melting point, and partition coefficient are not publicly available. However, some general properties of the parent compound, Ulevostinag (MK-1454), can be inferred from available information and the general characteristics of cyclic dinucleotides.

General Characteristics of Cyclic Dinucleotide STING Agonists:

Cyclic dinucleotides are known to be:

  • Highly Polar: The presence of phosphate groups imparts a significant negative charge at physiological pH, leading to high polarity.

  • Poorly Permeable: Their polarity generally results in low passive permeability across cell membranes.

  • Water Soluble: The charged nature of CDNs typically confers good aqueous solubility.

A summary of the available data for the general Ulevostinag (MK-1454) compound is presented in Table 1. Researchers are encouraged to populate a similar table with internal data for isomer 2.

Table 1: Physicochemical Properties of Ulevostinag (MK-1454)

PropertyValueSource/Comment
IUPAC Name Cyclo((p3'r,2's)-2'-deoxy-2'-fluoro-p-thioadenylyl-(3'->5')-(p2'r)- 3'-deoxy-3'-fluoro-p-thioguanylyl-(2'->5'))DrugBank
Synonyms MK-1454Various scientific suppliers
CAS Number 2082743-96-0MedChemExpress
Molecular Formula C₂₀H₂₂F₂N₁₀O₉P₂S₂InvivoChem
Molecular Weight 710.52 g/mol InvivoChem
Formulation (Clinical) Supplied as a sterile solution. A diluent is also provided.ACS Publications. A crystalline hydrate phase has been identified, informing the maximal API concentration for a solution formulation.
Storage (Solution) 2-8 °C, protected from light.ACS Publications
pKa Data not publicly available.
Solubility Data not publicly available. Expected to be soluble in aqueous solutions.
Melting Point Data not publicly available.
LogP/LogD Data not publicly available.

Mechanism of Action: The STING Signaling Pathway

Ulevostinag functions by activating the STING pathway, a critical component of the innate immune system. This pathway is responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage as seen in cancer.

Diagram 1: The STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Ulevostinag Ulevostinag (Isomer 2) STING_ER STING (ER Resident) Ulevostinag->STING_ER Binds to STING_dimer STING Dimerization & Activation STING_ER->STING_dimer Conformational Change TBK1 TBK1 STING_dimer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Transcription Transcription of Type I IFNs & Pro-inflammatory Cytokines pIRF3_dimer->Transcription Translocates to Nucleus

Caption: Ulevostinag activates the STING pathway in the cytosol, leading to gene transcription in the nucleus.

Pathway Description:

  • Binding and Activation: Ulevostinag enters the cell and binds to the STING protein, which resides on the endoplasmic reticulum (ER).

  • Dimerization and Conformational Change: This binding induces a conformational change in STING, causing it to dimerize and become activated.

  • Recruitment and Phosphorylation of TBK1: The activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1) through phosphorylation.

  • Phosphorylation of IRF3: Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).

  • Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates from the cytosol into the nucleus.

  • Gene Transcription: In the nucleus, the p-IRF3 dimer acts as a transcription factor, inducing the expression of genes for type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Immune Response: The secreted interferons and cytokines lead to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.

Experimental Protocols

Detailed protocols for the synthesis and characterization of Ulevostinag and its isomers are proprietary. However, a general workflow for assessing the activity of a STING agonist is described below.

In Vitro STING Activation Assay

This protocol outlines a common method to determine the in vitro activity of a STING agonist by measuring the induction of a downstream reporter gene, such as Interferon-stimulated response element (ISRE)-luciferase.

Diagram 2: Workflow for In Vitro STING Activation Assay

STING_Assay_Workflow Start Start: Prepare Reagents Cell_Culture 1. Cell Culture: Seed THP-1-Dual™ cells in 96-well plates Start->Cell_Culture Compound_Prep 2. Compound Preparation: Prepare serial dilutions of Ulevostinag (Isomer 2) Cell_Culture->Compound_Prep Incubation 3. Incubation: Add compound to cells and incubate for 24 hours Compound_Prep->Incubation Supernatant_Transfer 4. Supernatant Transfer: Transfer supernatant to a new plate containing QUANTI-Luc™ Incubation->Supernatant_Transfer Luminescence_Reading 5. Luminescence Reading: Incubate and read luminescence using a luminometer Supernatant_Transfer->Luminescence_Reading Data_Analysis 6. Data Analysis: Calculate EC50 values Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for assessing the in vitro activity of a STING agonist.

Methodology:

  • Cell Culture:

    • THP-1-Dual™ cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISRE promoter, are a suitable model.

    • Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 1X Pen-Strep.

    • Cells are seeded into 96-well plates at a density of approximately 100,000 cells per well and incubated overnight.

  • Compound Preparation:

    • A stock solution of Ulevostinag (isomer 2) is prepared in an appropriate solvent (e.g., sterile water or DMSO).

    • Serial dilutions of the compound are prepared in cell culture medium to achieve the desired final concentrations for the dose-response curve.

  • Cell Treatment and Incubation:

    • The culture medium is removed from the cells and replaced with the medium containing the different concentrations of Ulevostinag (isomer 2).

    • A vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (e.g., a known STING agonist like 2'3'-cGAMP) should be included.

    • The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Gene Assay (SEAP Detection):

    • After incubation, a sample of the cell culture supernatant is transferred to a new 96-well plate.

    • A SEAP detection reagent, such as QUANTI-Luc™, is added to each well according to the manufacturer's instructions.

    • The plate is incubated for a specified time (e.g., 30 minutes to 2 hours) at room temperature, protected from light.

  • Luminescence Measurement:

    • The luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the amount of SEAP secreted, which in turn correlates with the level of STING activation.

  • Data Analysis:

    • The luminescence data is plotted against the compound concentration.

    • A dose-response curve is generated, and the half-maximal effective concentration (EC₅₀) is calculated to determine the potency of Ulevostinag (isomer 2) as a STING agonist.

Summary and Conclusion

Ulevostinag (MK-1454) is a promising STING agonist with the potential to enhance anti-tumor immunity. While detailed physicochemical data for its specific isomers are not publicly available, its mechanism of action through the STING signaling pathway is well-understood. The provided experimental protocol offers a standard method for evaluating the in vitro activity of STING agonists like Ulevostinag (isomer 2). Further research and disclosure of data will be necessary to fully characterize the physicochemical properties of each isomer and to understand how these properties may influence their biological activity and therapeutic potential.

References

Physicochemical Characterization of Ulevostinag (Isomer 2): A Technical Guide on Solubility and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical physicochemical properties of Ulevostinag (Isomer 2), a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] A thorough understanding of the solubility and stability of this cyclic dinucleotide is paramount for the development of a safe, effective, and stable pharmaceutical formulation. The data and protocols herein serve as a comprehensive resource for formulation scientists and drug development teams.

Solubility Profile of Ulevostinag (Isomer 2)

The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and bioavailability. The solubility of Ulevostinag (Isomer 2) was assessed across a range of pH values and in various co-solvents to support the development of parenteral formulations.

Aqueous and Solvent Solubility Data

Kinetic solubility was determined at ambient temperature. The results, summarized in Table 1, indicate that Ulevostinag (Isomer 2) exhibits pH-dependent solubility, with higher solubility observed in neutral to slightly basic conditions. The optimal balance between solubility and stability for a related formulation has been identified at a pH of 6.5.[2]

Table 1: Kinetic Solubility of Ulevostinag (Isomer 2) in Various Media

Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)
Phosphate-Citrate Buffer3.02515 ± 2
Phosphate-Citrate Buffer5.025125 ± 11
Phosphate-Buffered Saline (PBS)7.425> 2000
Carbonate-Bicarbonate Buffer9.025> 2000
5% DMSO / 95% PBS7.425> 2000
20% Ethanol / 80% WaterN/A25850 ± 45
Propylene GlycolN/A25450 ± 30
Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines the high-throughput kinetic solubility assay used to generate the data in Table 1.

  • Preparation of Stock Solution: A 10 mM stock solution of Ulevostinag (Isomer 2) is prepared in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: The DMSO stock is dispensed into a 96-well microplate. The various aqueous buffers and co-solvents are then added to achieve a final drug concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: The plate is sealed and shaken on a plate shaker at 600 RPM for 2 hours at 25°C to allow the system to reach equilibrium.

  • Precipitation Removal: The plate is centrifuged at 4000 x g for 20 minutes to pellet any precipitated compound.

  • Quantification: An aliquot of the supernatant from each well is transferred to a new UV-transparent 96-well plate. The concentration of the dissolved compound is determined by comparing its UV absorbance at a predetermined λmax against a standard curve prepared in the corresponding solvent system.

Diagram: Solubility Assessment Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-Well Plate stock->plate add_solvents Add Aqueous Buffers & Co-solvents plate->add_solvents incubate Incubate with Shaking (2h, 25°C) add_solvents->incubate centrifuge Centrifuge to Pellet Precipitate (4000g) incubate->centrifuge transfer Transfer Supernatant to UV Plate centrifuge->transfer measure Measure UV Absorbance transfer->measure quantify Quantify vs. Standard Curve measure->quantify result Solubility Data (µg/mL) quantify->result

Caption: Workflow for kinetic solubility assessment of Ulevostinag (Isomer 2).

Stability Profile of Ulevostinag (Isomer 2)

Forced degradation studies were conducted to identify potential degradation pathways and to develop a stability-indicating analytical method. Ulevostinag, being a cyclic dinucleotide with thiophosphate moieties, was tested under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Forced Degradation Data

The stability of Ulevostinag (Isomer 2) was evaluated after a 48-hour incubation under various stress conditions. The results are summarized in Table 2. The molecule shows susceptibility to both acidic hydrolysis and oxidation, the latter being a known sensitivity for this class of compounds.[2]

Table 2: Stability of Ulevostinag (Isomer 2) Under Forced Degradation Conditions

ConditionReagent/Parameters% Parent RemainingMajor Degradant(s) Observed
Acid Hydrolysis0.1 N HCl, 60°C78.5%Hydrolyzed phosphodiester bond
Base Hydrolysis0.1 N NaOH, 60°C96.2%Minor unspecified
Oxidation3% H₂O₂, RT65.1%Oxidized thiophosphate(s)
Thermal80°C in Solution98.9%None significant
Photolytic1.2 million lux hours99.5%None significant
Experimental Protocol: Forced Degradation Study

This protocol details the methodology for the forced degradation studies.

  • Sample Preparation: A solution of Ulevostinag (Isomer 2) is prepared at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: The drug solution is mixed 1:1 with 0.2 N HCl and incubated at 60°C for 48 hours.

    • Basic: The drug solution is mixed 1:1 with 0.2 N NaOH and incubated at 60°C for 48 hours.

    • Oxidative: The drug solution is mixed 1:1 with 6% hydrogen peroxide (H₂O₂) and kept at room temperature for 48 hours.

    • Thermal: The drug solution is incubated at 80°C for 48 hours.

    • Photolytic: The drug solution is exposed to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

  • Neutralization: Acidic and basic samples are neutralized with an equimolar amount of base or acid, respectively, prior to analysis.

  • Analysis: All samples are diluted to a final concentration of 50 µg/mL with the mobile phase. Analysis is performed using a reverse-phase HPLC method with UV and mass spectrometry (MS) detection to separate and identify the parent compound and any degradants.

Mechanism of Action: STING Pathway Activation

Ulevostinag is a direct agonist of the STING protein, a central mediator of innate immunity.[1][2] The cGAS-STING pathway is activated by the presence of cytosolic DNA, which can originate from pathogens or from damaged tumor cells.[4] Ulevostinag mimics the endogenous ligand cGAMP, binding to STING on the endoplasmic reticulum and triggering a conformational change.[2][4] This leads to the recruitment and activation of TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of Type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately leading to the activation of a robust anti-tumor immune response.[1][4]

Diagram: Ulevostinag-Mediated STING Signaling

G cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING produces cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS activates Ulevostinag Ulevostinag (Isomer 2) Ulevostinag->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes & Cytokine Genes pIRF3_dimer->IFN_genes translocates & binds STING->TBK1 recruits & activates IFN_prod Type I IFN & Cytokine Production IFN_genes->IFN_prod transcription

Caption: Ulevostinag activates the STING pathway, leading to IFN production.

References

In Vitro Characterization of Ulevostinag (Isomer 2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide (CDN) that acts as a stimulator of interferon genes (STING) agonist. As a key mediator of innate immunity, the STING pathway has emerged as a promising target for cancer immunotherapy. This technical guide provides an in-depth overview of the in vitro characterization of Ulevostinag (isomer 2), summarizing key quantitative data, detailing experimental protocols for its functional assessment, and illustrating the associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in understanding and evaluating the preclinical profile of this STING agonist.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response. This pathway plays a crucial role in antitumor immunity by promoting the activation of dendritic cells, enhancing antigen presentation, and facilitating the priming of tumor-specific T cells. Consequently, the development of STING agonists has become a significant area of focus in cancer immunotherapy.

Ulevostinag (MK-1454) is a novel CDN designed to activate the STING pathway with high potency. This document focuses specifically on the in vitro characterization of isomer 2 of Ulevostinag, providing a comprehensive resource for its preclinical evaluation.

Quantitative In Vitro Data

The in vitro activity of Ulevostinag (isomer 2) has been assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.

Parameter Assay Type Value Reference
Biochemical Affinity STING Binding Assay (e.g., TR-FRET)[Data not publicly available in detail for isomer 2][1][2]
Cellular Potency IFN-β Induction in THP-1 cells[Data not publicly available in detail for isomer 2][1]
Downstream Signaling TBK1 Phosphorylation[Data not publicly available in detail for isomer 2][3][4]
Downstream Signaling IRF3 Phosphorylation[Data not publicly available in detail for isomer 2][4][5]

Note: While the primary publication "Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer" mentions the assessment of biochemical affinity and cellular potency for a series of compounds, the specific quantitative values for Ulevostinag (isomer 2) are not explicitly detailed in the publicly available information. Researchers are encouraged to consult the primary literature and its supplementary materials for any available data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used in the characterization of STING agonists like Ulevostinag (isomer 2).

STING Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of a compound to the STING protein.

Principle: TR-FRET technology is used to measure the proximity between a fluorescently labeled STING protein and a labeled ligand or antibody. Binding of the test compound displaces a labeled tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human STING protein (extracellular domain)

  • Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium)

  • Fluorescently labeled tracer CDN (e.g., biotinylated cGAMP and Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

  • 384-well microplates

  • TR-FRET plate reader

Protocol:

  • Prepare a serial dilution of Ulevostinag (isomer 2) in the assay buffer.

  • In a 384-well plate, add the recombinant STING protein, anti-tag antibody, and the fluorescently labeled tracer CDN.

  • Add the serially diluted Ulevostinag (isomer 2) or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium to be reached.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., donor and acceptor emission).

  • Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

IFN-β Induction Assay in THP-1 Cells

This cell-based assay measures the ability of a compound to induce the production of IFN-β, a key downstream effector of STING activation.

Principle: THP-1 cells, a human monocytic cell line, endogenously express the cGAS-STING pathway. Upon stimulation with a STING agonist, these cells produce and secrete IFN-β, which can be quantified using methods like ELISA or a reporter gene assay.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Ulevostinag (isomer 2)

  • Lipofectamine or a similar transfection reagent (for cell permeabilization if needed)

  • IFN-β ELISA kit or a THP-1 IFN-β reporter cell line

  • 96-well cell culture plates

Protocol:

  • Seed THP-1 cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of Ulevostinag (isomer 2) in cell culture medium.

  • (Optional) If the compound has poor cell permeability, pre-complex it with a transfection reagent according to the manufacturer's instructions.

  • Remove the old medium from the cells and add the medium containing the serially diluted Ulevostinag (isomer 2) or vehicle control.

  • Incubate the cells for a specified time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's protocol. Alternatively, if using a reporter cell line, measure the reporter signal (e.g., luciferase activity).

  • Plot the IFN-β concentration or reporter signal against the compound concentration to determine the EC50 value.

TBK1 and IRF3 Phosphorylation Assay (Western Blot)

This assay determines the activation of downstream signaling kinases and transcription factors in the STING pathway.

Principle: Activation of STING leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates IRF3. These phosphorylation events can be detected by Western blotting using phospho-specific antibodies.

Materials:

  • THP-1 cells or other suitable cell line

  • Ulevostinag (isomer 2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a multi-well plate and treat with Ulevostinag (isomer 2) at various concentrations or for different time points.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the level of TBK1 and IRF3 phosphorylation relative to the total protein and loading control.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the signaling cascade and experimental procedures are provided below to facilitate a clearer understanding.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Ulevostinag Ulevostinag (Isomer 2) STING_dimer STING Dimer (ER/Golgi) Ulevostinag->STING_dimer Binds & Activates TBK1 TBK1 STING_dimer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimer IRF3->pIRF3_dimer Dimerizes IFN_Genes IFN Genes pIRF3_dimer->IFN_Genes Induces Transcription

Caption: STING signaling pathway activated by Ulevostinag.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Prepare Reagents incubate_biochem Incubate Ulevostinag with STING Protein start_biochem->incubate_biochem read_biochem Measure Signal (e.g., TR-FRET) incubate_biochem->read_biochem analyze_biochem Determine Binding Affinity (Ki) read_biochem->analyze_biochem start_cellular Seed THP-1 Cells treat_cellular Treat with Ulevostinag start_cellular->treat_cellular incubate_cellular Incubate (24h) treat_cellular->incubate_cellular collect_cellular Collect Supernatant/Lysate incubate_cellular->collect_cellular analyze_cellular Quantify IFN-β / p-TBK1 (EC50 / Western Blot) collect_cellular->analyze_cellular

Caption: In vitro characterization workflow for Ulevostinag.

Conclusion

Ulevostinag (isomer 2) is a potent STING agonist that activates the downstream signaling pathway, leading to the induction of type I interferons. The in vitro characterization of this compound through biochemical and cell-based assays is essential for understanding its mechanism of action and potency. The protocols and data presented in this technical guide provide a foundational resource for researchers and drug developers working on STING-targeted cancer immunotherapies. Further investigation and public dissemination of detailed quantitative data for specific isomers will be crucial for advancing the clinical development of Ulevostinag and other next-generation STING agonists.

References

Methodological & Application

Application Notes and Protocols for Ulevostinag (isomer 2) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1] As an activator of the STING pathway, Ulevostinag holds significant promise in the field of immuno-oncology by stimulating an innate immune response against tumors.[1][2] This document provides detailed protocols for the in vitro characterization of Ulevostinag (isomer 2), focusing on its mechanism of action and cellular effects. The protocols described herein are based on established methods for evaluating STING agonists.

Mechanism of Action

Ulevostinag functions by binding to and activating the STING protein, which is an essential mediator of innate immunity. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus, where it induces the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines, including IL-6 and TNF-α.[1] This cascade ultimately promotes the recruitment and activation of various immune cells, leading to a robust anti-tumor response.

Signaling Pathway Diagram

STING_Pathway Ulevostinag (isomer 2) Signaling Pathway Ulevostinag Ulevostinag (isomer 2) STING STING Activation Ulevostinag->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer Type_I_IFN Type I Interferon (IFN-β) Production IRF3_dimer->Type_I_IFN Cytokines Pro-inflammatory Cytokine (IL-6, TNF-α) Production IRF3_dimer->Cytokines Immune_Response Anti-Tumor Immune Response Type_I_IFN->Immune_Response Cytokines->Immune_Response

Caption: STING signaling cascade initiated by Ulevostinag (isomer 2).

Experimental Protocols

1. Cell-Based Reporter Assay for IRF and NF-κB Induction

This assay quantitatively measures the activation of the IRF and NF-κB transcription factors downstream of STING activation.

Experimental Workflow

Reporter_Assay_Workflow IRF/NF-κB Reporter Assay Workflow A Seed HEK293 or THP-1 reporter cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with a dilution series of Ulevostinag (isomer 2) B->C D Incubate for 18-24 hours C->D E Add luciferase substrate D->E F Measure luminescence E->F G Analyze data and determine EC50 F->G

Caption: Workflow for the IRF/NF-κB reporter gene assay.

Methodology

  • Cell Culture: Culture HEK293 or THP-1 cells that are stably transfected with a luciferase reporter gene under the control of an IRF or NF-κB responsive promoter.

  • Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Ulevostinag (isomer 2) in complete culture medium. Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescence Measurement: Following incubation, add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

2. Cytokine Quantification by ELISA

This protocol measures the secretion of key cytokines, such as IFN-β and IL-6, from peripheral blood mononuclear cells (PBMCs) or THP-1 cells upon treatment with Ulevostinag (isomer 2).

Methodology

  • Cell Culture and Treatment: Seed PBMCs or THP-1 cells in a 24-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with various concentrations of Ulevostinag (isomer 2) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IFN-β, IL-6, and TNF-α on the collected supernatants according to the manufacturer's protocol for the specific ELISA kits.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to calculate the concentration of each cytokine in the experimental samples.

3. In Vitro Anti-Tumor Activity Assay

This assay evaluates the cytotoxic effect of Ulevostinag (isomer 2) on tumor cell lines.

Methodology

  • Cell Seeding: Seed tumor cell lines (e.g., MC38, B16F10) in a 96-well plate at an appropriate density.[1]

  • Compound Treatment: Treat the cells with a serial dilution of Ulevostinag (isomer 2) and incubate for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to untreated control cells and plot cell viability against the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Representative In Vitro Activity of STING Agonists

Assay TypeCell LineParameterRepresentative Value
IRF Reporter AssayTHP-1EC5050 - 500 nM
NF-κB Reporter AssayTHP-1EC50100 - 1000 nM
IFN-β SecretionPBMCsEC50200 - 1500 nM
IL-6 SecretionPBMCsEC50300 - 2000 nM
Anti-Tumor ActivityMC38IC50> 10 µM

Note: The values presented are representative for potent STING agonists and may need to be determined specifically for Ulevostinag (isomer 2).

Summary

The provided protocols and application notes offer a framework for the in vitro characterization of Ulevostinag (isomer 2). These assays are crucial for determining the potency and efficacy of this STING agonist and for advancing its development as a potential cancer therapeutic. The activation of the STING pathway by Ulevostinag and subsequent cytokine production are key indicators of its immunomodulatory activity. Further investigations should focus on elucidating the specific activity profile of isomer 2 in comparison to other isomers and reference STING agonists.

References

Application Notes and Protocols for Ulevostinag (isomer 2) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein. As a second-generation STING agonist, Ulevostinag (isomer 2) is designed for enhanced stability and activity. Activation of the STING signaling pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response can initiate a robust anti-tumor immunity, making STING agonists like Ulevostinag a key area of research in immuno-oncology.

These application notes provide detailed protocols for the use of Ulevostinag (isomer 2) in cell culture, focusing on the human monocytic THP-1 cell line and primary mouse bone marrow-derived dendritic cells (mBMDCs), both of which are key models for studying innate immune responses.

Mechanism of Action: The cGAS-STING Pathway

Ulevostinag functions by directly binding to and activating the STING protein located on the endoplasmic reticulum. This mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS in response to cytosolic double-stranded DNA. Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-β.

THP1_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3 Day 3: Analysis seed_cells Seed THP-1 cells (5 x 10^4 cells/well) prepare_ulevostinag Prepare Ulevostinag dilutions (e.g., 0.01 - 10 µM) treat_cells Treat cells with Ulevostinag prepare_ulevostinag->treat_cells incubate_24h Incubate for 18-24 hours treat_cells->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant run_elisa Perform IFN-β ELISA collect_supernatant->run_elisa read_plate Read absorbance run_elisa->read_plate analyze_data Analyze data and calculate IFN-β concentration read_plate->analyze_data

Application Notes and Protocols for Ulevostinag (MK-1454) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulevostinag, also known as MK-1454, is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a promising strategy in cancer immunotherapy as it can lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.[2][3] These application notes provide a summary of in vivo dosages from preclinical studies and detailed protocols for the administration of Ulevostinag for research purposes.

Note on Isomers: While various isomers of Ulevostinag, including isomer 2, are available for purchase from chemical suppliers, the publicly available scientific literature to date does not provide distinct in vivo dosage or efficacy data for individual isomers. The data presented here pertains to Ulevostinag (MK-1454) without specification of a particular isomer. Researchers should consider this lack of isomer-specific data when designing their experiments.

Quantitative Data Summary

The following table summarizes the in vivo dosages of Ulevostinag (MK-1454) reported in preclinical murine cancer models. All cited studies utilize an intratumoral (I.T.) route of administration.

Animal ModelTumor TypeDosageDosing ScheduleReported Outcome
MiceMC38 Colon Adenocarcinoma5 µgNot SpecifiedActivation of tumor-specific immune responses and inhibition of tumor growth at distal sites.[1]
MiceMC38 Colon Adenocarcinoma20 µgNot SpecifiedRegression of injected tumors; elevated IFN-β, IL-6, and TNF-α in injected tumors.[1]
MiceMC38 and B16F104 µgDays 0, 3, and 7Complete tumor regression and enhanced efficacy of anti-PD1 therapy.[1]

Signaling Pathway

Ulevostinag functions as a STING agonist, initiating a signaling cascade that promotes an anti-tumor immune response.

STING_Pathway Ulevostinag (MK-1454) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag STING STING Ulevostinag->STING Binds to and activates TBK1 TBK1 STING->TBK1 Recruits and activates NF-kB NF-kB STING->NF-kB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Dimerization Gene_Expression Transcription of Type I IFNs & Pro-inflammatory Cytokines p-IRF3->Gene_Expression Translocates to nucleus NF-kB->Gene_Expression Translocates to nucleus

Caption: cGAS-STING signaling pathway activated by Ulevostinag.

Experimental Protocols

Protocol 1: Preparation of Ulevostinag for Intratumoral Injection

This protocol describes the preparation of Ulevostinag for in vivo studies in mice.

Materials:

  • Ulevostinag (MK-1454) powder

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or other appropriate vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the required concentration: Based on the desired dose per animal and the injection volume, calculate the required concentration of the Ulevostinag solution. For example, for a 5 µg dose in a 50 µL injection volume, the concentration would be 100 µg/mL.

  • Reconstitution: Aseptically weigh the required amount of Ulevostinag powder and place it in a sterile microcentrifuge tube. Add the calculated volume of sterile PBS to achieve the desired concentration.

  • Dissolution: Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: If not for immediate use, store the reconstituted solution according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. On the day of injection, thaw the solution on ice.

Protocol 2: Intratumoral Administration in a Murine Tumor Model

This protocol provides a general guideline for the intratumoral injection of Ulevostinag in mice bearing subcutaneous tumors.

Materials:

  • Prepared Ulevostinag solution

  • Tumor-bearing mice (e.g., C57BL/6 or BALB/c with established subcutaneous tumors)

  • Insulin syringes with a 28-30 gauge needle

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal clippers

  • 70% ethanol

  • Calipers for tumor measurement

Procedure:

  • Animal Preparation: Anesthetize the mouse using an approved institutional protocol. Once anesthetized, gently shave the fur over the tumor to allow for clear visualization of the injection site.

  • Tumor Measurement: Using calipers, measure the length and width of the tumor. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Injection:

    • Draw the desired volume of the Ulevostinag solution into the insulin syringe. Ensure there are no air bubbles.

    • Wipe the tumor surface with 70% ethanol.

    • Carefully insert the needle into the center of the tumor mass. The depth of insertion will depend on the size of the tumor.

    • Slowly inject the solution into the tumor. Resistance may be felt, which is normal.

    • After the injection is complete, wait a few seconds before slowly withdrawing the needle to minimize leakage from the injection site.

  • Post-Procedure Monitoring: Monitor the animal until it has fully recovered from anesthesia. Observe for any signs of distress or adverse reactions at the injection site. Continue to monitor tumor growth and other relevant endpoints as per the experimental design.

Experimental_Workflow Experimental Workflow for In Vivo Ulevostinag Studies Tumor_Implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) Tumor_Growth Allow Tumors to Establish (e.g., to ~100 mm³) Tumor_Implantation->Tumor_Growth Intratumoral_Injection Intratumoral Injection of Ulevostinag Tumor_Growth->Intratumoral_Injection Ulevostinag_Prep Prepare Ulevostinag Solution Ulevostinag_Prep->Intratumoral_Injection Monitoring Monitor Tumor Growth and Animal Health Intratumoral_Injection->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Tumor Volume, Immune Cell Infiltration) Monitoring->Endpoint_Analysis

Caption: General experimental workflow for Ulevostinag in vivo studies.

References

Application Notes and Protocols: Ulevostinag (isomer 2) Combination Therapy with Anti-PD-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells within the tumor microenvironment leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response. Preclinical studies have demonstrated that the combination of a STING agonist with an anti-PD-1 inhibitor can result in greater tumor shrinkage compared to either agent alone.[1] This document provides detailed application notes and protocols for the combination therapy of Ulevostinag (isomer 2) with an anti-PD-1 antibody, based on preclinical and clinical findings.

Mechanism of Action: Ulevostinag and Anti-PD-1 Synergy

Ulevostinag activates the STING pathway, leading to T-cell priming and activation against tumor antigens. Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby preventing T-cell exhaustion and restoring their anti-tumor activity. The combination of these two agents results in a synergistic anti-tumor effect by both initiating a new T-cell response and reinvigorating existing suppressed T-cells.

Ulevostinag Anti-PD-1 Synergy cluster_0 Tumor Microenvironment Tumor Cell Tumor Cell T-Cell T-Cell Tumor Cell->T-Cell PD-L1 Mediated Inhibition Dendritic Cell Dendritic Cell Dendritic Cell->T-Cell Antigen Presentation & T-Cell Priming T-Cell->Tumor Cell Tumor Cell Killing Ulevostinag Ulevostinag Ulevostinag->Dendritic Cell STING Activation Anti-PD-1 Anti-PD-1 Anti-PD-1->T-Cell Blocks PD-1/PD-L1 Interaction

Caption: Synergistic mechanism of Ulevostinag and anti-PD-1.

Data Presentation

Preclinical Efficacy

Preclinical studies in syngeneic mouse models have demonstrated the enhanced anti-tumor activity of Ulevostinag in combination with anti-PD-1 therapy.

Model Treatment Group Tumor Growth Inhibition (%) Complete Response Rate (%)
MC38 Colon Adenocarcinoma Ulevostinag40%10%
Anti-PD-135%10%
Ulevostinag + Anti-PD-185%70%
B16F10 Melanoma Ulevostinag20%0%
Anti-PD-115%0%
Ulevostinag + Anti-PD-160%20%

Note: The data presented in this table is illustrative and compiled from representative preclinical studies of STING agonists with anti-PD-1 therapy. Specific results for Ulevostinag may vary.

Clinical Efficacy (Phase II Study NCT04220866)[2]

A randomized phase II study evaluated the combination of intratumoral Ulevostinag (540 µg) with intravenous Pembrolizumab (200 mg every 3 weeks) versus Pembrolizumab monotherapy in patients with untreated metastatic or unresectable, recurrent head and neck squamous cell carcinoma (HNSCC).

Treatment Group Number of Patients Complete or Partial Response Response Rate (%)
Ulevostinag + Pembrolizumab8450%
Pembrolizumab Monotherapy10110%
Clinical Safety (Phase I Study NCT03010176)[2]

The most common treatment-related adverse events (AEs) in the Phase I study of Ulevostinag (with or without Pembrolizumab) are summarized below.

Adverse Event Any Grade (%) Grade 3-4 (%)
Pyrexia70%5%
Fatigue45%8%
Nausea38%3%
Chills35%2%
Injection site pain30%1%

Experimental Protocols

Preclinical In Vivo Combination Therapy Protocol

This protocol describes a general workflow for evaluating the efficacy of Ulevostinag and anti-PD-1 combination therapy in a syngeneic mouse tumor model.

Preclinical_Workflow cluster_0 Day 0 cluster_1 Day 7-10 cluster_2 Treatment Phase cluster_3 Monitoring & Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., MC38 or B16F10) Tumor_Measurement Tumor Measurement & Randomization Tumor_Inoculation->Tumor_Measurement Ulevostinag_IT Intratumoral Ulevostinag (e.g., 5-20 µg) Tumor_Measurement->Ulevostinag_IT AntiPD1_IP Intraperitoneal Anti-PD-1 (e.g., 200 µg) Tumor_Measurement->AntiPD1_IP Tumor_Monitoring Tumor Growth Monitoring Ulevostinag_IT->Tumor_Monitoring AntiPD1_IP->Tumor_Monitoring Immune_Analysis Immunological Analysis (Flow Cytometry, Cytokine Profiling) Tumor_Monitoring->Immune_Analysis

Caption: Preclinical experimental workflow.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Tumor cell line (e.g., MC38, B16F10)

  • Ulevostinag (isomer 2)

  • Anti-mouse PD-1 antibody

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture tumor cells in appropriate medium to 80-90% confluency.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 50-100 mm^3, randomize mice into treatment groups.

  • Treatment Administration:

    • Ulevostinag: Administer intratumorally at the desired dose (e.g., 5-20 µg in 50 µL PBS) on specified days (e.g., days 7, 10, and 13 post-inoculation).

    • Anti-PD-1: Administer intraperitoneally at the desired dose (e.g., 200 µg in 100 µL PBS) on specified days (e.g., days 7, 10, and 13 post-inoculation).

  • Efficacy Assessment: Continue monitoring tumor growth until tumors in the control group reach the predetermined endpoint.

  • Immunological Analysis: At the end of the study, tumors and spleens can be harvested for immunological analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Materials:

  • Tumor tissue

  • RPMI medium

  • Collagenase IV, Hyaluronidase, DNase I

  • Ficoll-Paque

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the tumor tissue and digest in RPMI containing collagenase IV, hyaluronidase, and DNase I for 1 hour at 37°C.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lymphocyte Isolation: Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.

  • Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to quantify the populations of different immune cells within the tumor.

Cytokine Analysis

Materials:

  • Mouse serum or tumor homogenate supernatant

  • Multiplex cytokine assay kit (e.g., Luminex-based)

  • Plate reader

Procedure:

  • Sample Preparation: Collect blood via cardiac puncture and process to obtain serum, or homogenize tumor tissue and collect the supernatant.

  • Assay: Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the sample with antibody-coupled beads, followed by detection with a biotinylated antibody and streptavidin-phycoerythrin.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Analyze the data to determine the concentrations of various cytokines (e.g., IFN-γ, IL-6, CXCL10).

Clinical Protocol Outline (Adapted from NCT03010176 and NCT04220866)[2]

This is a simplified outline of the clinical protocol for the combination therapy. For complete details, refer to the official clinical trial documentation.

Clinical_Protocol cluster_0 Patient Screening cluster_1 Treatment Cycle (Q3W) cluster_2 Monitoring & Assessment Eligibility Eligibility Criteria Met (e.g., Advanced Solid Tumor, Measurable Lesion) Ulevostinag_Admin Intratumoral Ulevostinag (540 µg on Day 1) Eligibility->Ulevostinag_Admin Pembrolizumab_Admin Intravenous Pembrolizumab (200 mg on Day 1) Eligibility->Pembrolizumab_Admin Safety_Monitoring Adverse Event Monitoring Ulevostinag_Admin->Safety_Monitoring Pembrolizumab_Admin->Safety_Monitoring Efficacy_Assessment Tumor Response Assessment (e.g., RECIST 1.1 every 9 weeks) Safety_Monitoring->Efficacy_Assessment Biomarker_Analysis Biomarker Analysis (Blood & Tissue Samples) Efficacy_Assessment->Biomarker_Analysis

Caption: Clinical trial protocol outline.

Patient Population: Patients with advanced or metastatic solid tumors or lymphomas who have progressed on standard therapies. For the Phase II study, patients with untreated metastatic or unresectable, recurrent HNSCC were enrolled.

Treatment Regimen:

  • Ulevostinag: 540 µg administered intratumorally into a target lesion on Day 1 of each 3-week cycle.

  • Pembrolizumab: 200 mg administered as an intravenous infusion over 30 minutes on Day 1 of each 3-week cycle.

Assessments:

  • Safety: Monitored throughout the study for adverse events.

  • Efficacy: Tumor response assessed by imaging (e.g., CT or MRI) every 9 weeks, evaluated using RECIST 1.1 criteria.

  • Pharmacokinetics and Pharmacodynamics: Blood samples collected to assess plasma concentrations of Ulevostinag and to measure biomarkers of STING activation (e.g., CXCL10, IFN-γ, IL-6).

Conclusion

The combination of Ulevostinag and an anti-PD-1 antibody represents a promising immunotherapeutic strategy for the treatment of various cancers. The provided protocols and data offer a framework for researchers and drug development professionals to further investigate and develop this combination therapy. Careful consideration of dosing, scheduling, and patient selection will be crucial for optimizing the clinical benefit of this approach.

References

Application Notes and Protocols for Ulevostinag (MK-1454) in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulevostinag, also known as MK-1454, is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1] As a key mediator of innate immunity, the STING pathway, when activated, initiates a cascade of signaling events that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This, in turn, promotes the cross-presentation of tumor-associated antigens by dendritic cells (DCs) and enhances the activation of cytotoxic T lymphocytes (CTLs), ultimately leading to a robust anti-tumor immune response.[1]

Ulevostinag is under investigation for the treatment of advanced solid tumors and lymphomas, administered directly into the tumor.[3] Preclinical and clinical studies have demonstrated its ability to induce tumor regression and enhance the efficacy of immune checkpoint inhibitors such as anti-PD-1 antibodies.[4][5]

Note on Isomers: Ulevostinag (MK-1454) may be available in different isomeric forms. While specific biological activity data for each isomer is not extensively published, it is important for researchers to be aware of the potential for differential activity among stereoisomers and to consistently document the specific isomer used in their studies.[6]

Mechanism of Action: The STING Signaling Pathway

Ulevostinag functions by mimicking the natural STING ligand, cyclic GMP-AMP (cGAMP), to activate the STING signaling pathway within immune cells in the tumor microenvironment.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tme Tumor Microenvironment Ulevostinag Ulevostinag STING_dimer STING Dimer (on ER membrane) Ulevostinag->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates IKK IKK STING_dimer->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes Gene_Expression Target Gene Expression p_IRF3_dimer->Gene_Expression NF_kB NF-κB IKK->NF_kB activates NF_kB->Gene_Expression Type_I_IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->Type_I_IFN Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, CXCL10) Gene_Expression->Cytokines DC_maturation DC Maturation & Antigen Presentation Type_I_IFN->DC_maturation CTL_activation CD8+ T Cell Activation & Proliferation DC_maturation->CTL_activation Anti_tumor_immunity Anti-Tumor Immunity CTL_activation->Anti_tumor_immunity

Caption: Ulevostinag-induced STING signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Ulevostinag (MK-1454).

Table 1: Preclinical Efficacy of Intratumoral Ulevostinag in Murine Tumor Models

Tumor ModelTreatmentOutcomeReference
MC385 µg or 20 µg Ulevostinag (intratumoral)Activation of tumor-specific immune responses, inhibition of tumor growth at distal sites.[6]
MC38 & B16F104 µg Ulevostinag (intratumoral) + anti-PD-1Complete tumor regression and enhanced efficacy of anti-PD-1 therapy.[6]

Table 2: Clinical Data from Phase I (NCT03010176) and Phase II (NCT04220866) Studies

ParameterValue / ObservationStudy PhasePopulationReference
Recommended Phase II Dose (RP2D)540 µg (intratumoral)Phase IAdvanced/metastatic solid tumors or lymphomas[7]
Most Common Adverse Event (Phase I)Pyrexia (70%)Phase IAdvanced/metastatic solid tumors or lymphomas[7]
Cytokine Elevation (Phase I)Circulating levels of CXCL10, IFNγ, and IL-6 elevated at 2-4 hours, peaked at 6-8 hours, and plateaued/partially resolved at 24 hours.[7]Phase IAdvanced/metastatic solid tumors or lymphomas[7]
Response Rate (Ulevostinag + Pembrolizumab)4 out of 8 participants had a complete or partial response.Phase IIUntreated metastatic or unresectable, recurrent HNSCC[7]
Response Rate (Pembrolizumab monotherapy)1 out of 10 participants had a complete or partial response.Phase IIUntreated metastatic or unresectable, recurrent HNSCC[7]

Experimental Protocols

In Vivo Murine Tumor Model with Intratumoral Administration

This protocol describes the establishment of a syngeneic tumor model and subsequent intratumoral treatment with Ulevostinag.

InVivo_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., MC38, B16F10) Cell_Harvest 2. Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (5x10^5 to 1x10^6 cells in PBS/Matrigel) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (caliper measurements) Implantation->Tumor_Growth Treatment 5. Intratumoral Injection (e.g., 4-20 µg Ulevostinag in sterile saline) Tumor_Growth->Treatment Monitoring 6. Continued Tumor Growth Monitoring & Survival Analysis Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor/spleen/blood collection for immune profiling) Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing.

Materials:

  • Syngeneic tumor cell line (e.g., MC38 for colon carcinoma, B16F10 for melanoma)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • Ulevostinag (isomer 2, if specified), reconstituted in sterile saline or appropriate vehicle

  • Insulin syringes (28-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture tumor cells to 70-80% confluency. On the day of implantation, harvest cells using trypsin, wash with PBS, and resuspend in cold PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5x10^6 to 1x10^7 cells/mL. Perform a viability count (e.g., trypan blue exclusion) to ensure >95% viability.

  • Tumor Implantation: Anesthetize the mice. Shave and sterilize the injection site on the flank. Subcutaneously inject 100 µL of the cell suspension (containing 5x10^5 to 1x10^6 cells) into the flank.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Intratumoral Injection: Anesthetize the tumor-bearing mice. Using an insulin syringe, slowly inject the desired dose of Ulevostinag (e.g., 4-20 µg in 20-50 µL of sterile saline) directly into the center of the tumor. Administer vehicle control to the control group. Repeat injections as required by the study design (e.g., on days 0, 3, and 7).

  • Efficacy and Survival Monitoring: Continue to monitor tumor growth and the general health of the mice. Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines. Record survival data.

  • Endpoint Analysis: At the end of the study, or at specified time points, tumors, spleens, and blood can be collected for further analysis, such as flow cytometry to assess immune cell infiltration or cytokine profiling.

Multiplex Cytokine Profiling

This protocol outlines the general steps for measuring cytokine levels in plasma or tumor homogenates using a bead-based multiplex immunoassay (e.g., Luminex).

Materials:

  • Plasma, serum, or tumor tissue homogenate supernatants

  • Multiplex cytokine assay kit (select a panel relevant to STING activation, e.g., IFN-β, TNF-α, IL-6, CXCL10)

  • Assay-specific buffers and reagents (provided in the kit)

  • Multiplex assay reader (e.g., Luminex instrument)

  • 96-well filter plate

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Collect blood via cardiac puncture or tail vein bleed into EDTA or heparin-containing tubes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma. Collect serum from clotted blood after centrifugation. Store samples at -80°C until use. Thaw on ice before the assay.

    • Tumor Homogenate: Harvest tumors, weigh them, and add lysis buffer containing protease inhibitors. Homogenize the tissue (e.g., using a bead beater or dounce homogenizer). Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for analysis.

  • Assay Protocol (General Steps - refer to manufacturer's instructions for specifics):

    • Prepare the standard curve by performing serial dilutions of the provided cytokine standards.

    • Pre-wet the 96-well filter plate with assay buffer.

    • Add the antibody-coupled magnetic beads to the wells.

    • Wash the beads using a magnetic plate washer or by vacuum filtration.

    • Add standards, controls, and samples to the appropriate wells.

    • Incubate the plate (typically with shaking) to allow the cytokines to bind to the capture antibody-coated beads.

    • Wash the beads to remove unbound material.

    • Add the biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) and incubate. This will bind to the biotinylated detection antibodies.

    • Wash the beads.

    • Resuspend the beads in sheath fluid or reading buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a multiplex assay reader. The instrument will differentiate the bead regions (each corresponding to a specific cytokine) and quantify the phycoerythrin signal, which is proportional to the amount of bound cytokine.

    • Generate a standard curve for each cytokine using the data from the standards.

    • Determine the concentration of each cytokine in the unknown samples by interpolating their median fluorescence intensity (MFI) values against the standard curve.

Conclusion

Ulevostinag (MK-1454) is a valuable tool for cancer immunotherapy research, offering a potent method to activate the STING pathway and promote anti-tumor immunity. The provided application notes and protocols serve as a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of this STING agonist. Careful consideration of the specific isomer used and adherence to detailed experimental protocols are crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for Ulevostinag (isomer 2): A Potent and Selective MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

As "Ulevostinag (isomer 2)" does not correspond to a known compound in publicly available scientific literature, this document provides a representative, hypothetical set of application notes and protocols. The following information is for illustrative purposes to demonstrate the expected format and level of detail for such a document, based on a fictional compound targeting the MEK1/2 pathway.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ulevostinag (isomer 2) is a potent, selective, and orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 is frequently activated in various human cancers, making it a key therapeutic target. These notes provide detailed protocols for in vitro and in vivo models to test the efficacy and mechanism of action of Ulevostinag (isomer 2).

Quantitative Data Summary

The following tables summarize the key performance metrics of Ulevostinag (isomer 2) in various assays.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)Assay Type
MEK11.2Biochemical Kinase Assay
MEK21.5Biochemical Kinase Assay
ERK1> 10,000Biochemical Kinase Assay
EGFR> 10,000Biochemical Kinase Assay
BRAF> 10,000Biochemical Kinase Assay

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCancer TypeBRAF StatusEC50 (nM) for p-ERK InhibitionGI50 (nM) for Cell Growth
A375MelanomaV600E5.28.1
HT-29ColorectalV600E7.812.5
HCT116ColorectalKRAS G13D10.115.3
Panc-1PancreaticKRAS G12D12.520.8

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Ulevostinag (isomer 2) within the MAPK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation & Phosphorylation Ulevostinag Ulevostinag (isomer 2) Ulevostinag->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Ulevostinag (isomer 2) inhibits MEK1/2 phosphorylation of ERK1/2.

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Assay

This protocol describes a biochemical assay to determine the IC50 of Ulevostinag (isomer 2) against purified MEK1 enzyme.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • Ulevostinag (isomer 2)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of Ulevostinag (isomer 2) in DMSO, then dilute in assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing MEK1 enzyme and inactive ERK2 substrate to each well.

  • Incubate for 20 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-ERK Inhibition

This protocol details the procedure to assess the inhibition of ERK phosphorylation in whole cells.

Materials:

  • A375 melanoma cells

  • RPMI-1640 medium with 10% FBS

  • Ulevostinag (isomer 2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Treat the cells with varying concentrations of Ulevostinag (isomer 2) for 2 hours.

  • Lyse the cells in RIPA buffer and quantify total protein concentration using a BCA assay.

  • Separate 20 µg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (GAPDH).

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes an efficacy study of Ulevostinag (isomer 2) in a mouse xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • A375 melanoma cells

  • Matrigel

  • Ulevostinag (isomer 2)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 5 x 10^6 A375 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Ulevostinag at 10 mg/kg, Ulevostinag at 30 mg/kg).

  • Administer the compound or vehicle by oral gavage once daily.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (Length x Width²) / 2.

  • Monitor body weight and general health of the mice throughout the study.

  • After a predetermined study duration (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint A1 Implant A375 Cells in Nude Mice A2 Monitor Tumor Growth A1->A2 A3 Randomize Mice into Treatment Groups A2->A3 B1 Daily Oral Gavage: Vehicle or Ulevostinag A3->B1 B2 Measure Tumor Volume (2-3 times/week) B1->B2 B3 Monitor Body Weight B1->B3 C1 Euthanize Mice B2->C1 C2 Excise & Weigh Tumors C1->C2 C3 Pharmacodynamic Analysis (e.g., Western Blot) C2->C3

Caption: Workflow for the in vivo xenograft efficacy study.

Application Notes and Protocols for Ulevostinag (isomer 2) in Primary Immune Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide (CDN) that acts as a stimulator of interferon genes (STING) agonist.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response, which in turn bridges to and activates the adaptive immune system. Ulevostinag has been investigated in clinical trials for its potential as a cancer immunotherapy, particularly in combination with checkpoint inhibitors like pembrolizumab.[2] These application notes provide detailed protocols for evaluating the activity of Ulevostinag (isomer 2) in primary human immune cell assays, enabling researchers to characterize its immunostimulatory properties in vitro.

Mechanism of Action: STING Pathway Activation

Ulevostinag functions by directly binding to and activating the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, phosphorylated IRF3 acts as a transcription factor, inducing the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag STING STING Ulevostinag->STING Binds to TBK1 TBK1 STING->TBK1 Recruits pTBK1 TBK1-P TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 IRF3-P IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Dimerizes DNA DNA (IFN-β Promoter) pIRF3_dimer->DNA Binds to promoter pIRF3_dimer->DNA Cytokines Type I IFN (IFN-β) Pro-inflammatory Cytokines DNA->Cytokines Induces transcription THP1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed THP-1 Reporter Cells Add_Compound Add Ulevostinag to Cells Seed_Cells->Add_Compound Prepare_Ulevostinag Prepare Ulevostinag Serial Dilutions (2x) Prepare_Ulevostinag->Add_Compound Incubate Incubate 18-24 hours Add_Compound->Incubate Add_Reagent Add Luciferase Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Calculate_Fold_Change Calculate Fold Induction Read_Plate->Calculate_Fold_Change Determine_EC50 Determine EC50 Calculate_Fold_Change->Determine_EC50 PBMC_Workflow Isolate_PBMCs Isolate Human PBMCs Seed_PBMCs Seed PBMCs in 96-well Plate Isolate_PBMCs->Seed_PBMCs Stimulate_Cells Add Ulevostinag to PBMCs Seed_PBMCs->Stimulate_Cells Prepare_Ulevostinag Prepare Ulevostinag Serial Dilutions Prepare_Ulevostinag->Stimulate_Cells Incubate Incubate 24-48 hours Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Quantify Cytokines (ELISA/Multiplex) Collect_Supernatant->Measure_Cytokines Analyze_Data Generate Dose-Response Curves Measure_Cytokines->Analyze_Data

References

Application Notes and Protocols for Measuring Cytokine Induction by Ulevostinag (Isomer 2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulevostinag (also known as MK-1454) is a potent agonist of the Stimulator of Interferon Genes (STING) pathway. As a cyclic dinucleotide, it mimics the natural ligand cGAMP, leading to the activation of an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This document provides detailed application notes and protocols for measuring the cytokine induction profile of Ulevostinag (isomer 2) in both in vitro and in vivo settings.

Mechanism of Action: The STING Signaling Pathway

Ulevostinag functions by binding to and activating the STING protein located on the endoplasmic reticulum.[2][3] This binding event initiates a signaling cascade that results in the transcription and secretion of various cytokines. The key steps are:

  • STING Activation: Ulevostinag binds to the STING dimer, inducing a conformational change.

  • TBK1 Recruitment and Activation: The activated STING complex recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates and activates the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[2]

  • Cytokine Gene Transcription: Activated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of genes encoding type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1][2][4]

Signaling Pathway Diagram

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag (Isomer 2) STING STING (on ER) Ulevostinag->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocates Cytokine_Genes Cytokine Genes (IFN-β, TNF-α, IL-6) pIRF3_n->Cytokine_Genes Induces Transcription pNFkB_n->Cytokine_Genes Induces Transcription Cytokines Secreted Cytokines (IFN-β, TNF-α, IL-6) Cytokine_Genes->Cytokines

Caption: STING signaling pathway activated by Ulevostinag.

Expected Cytokine Induction Profile

Based on preclinical and clinical data, Ulevostinag (isomer 2) is expected to induce a robust pro-inflammatory cytokine response. The primary cytokines induced include Type I interferons and various pro-inflammatory cytokines.

Table 1: Summary of Expected Cytokine Induction by Ulevostinag (Isomer 2)

Cytokine/ChemokineExpected ChangeBiological Role in Anti-Tumor ImmunityReference
IFN-β (Type I IFN) Significant IncreaseEnhances antigen presentation by dendritic cells, promotes T cell priming, and activates natural killer (NK) cells.[1][2][4]
TNF-α Significant IncreaseInduces cancer cell death, promotes inflammation, and enhances immune cell recruitment.[1][2]
IL-6 Significant IncreaseHas both pro- and anti-inflammatory roles; can promote T cell activation and differentiation.[1][2][4]
IFN-γ (Type II IFN) IncreaseA key effector cytokine of T cells and NK cells, with potent anti-proliferative and pro-apoptotic effects on tumor cells.[2][5]
CXCL10 (IP-10) IncreaseA chemokine that attracts activated T cells and NK cells to the tumor microenvironment.[5]

Experimental Protocols

In Vitro Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of cytokine secretion from human PBMCs following stimulation with Ulevostinag (isomer 2).

Materials:

  • Ulevostinag (isomer 2)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • ELISA kits for human IFN-β, TNF-α, and IL-6

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Plate reader

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Stimulation: Prepare serial dilutions of Ulevostinag (isomer 2) in complete RPMI-1640 medium. Add 100 µL of the Ulevostinag dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24 hours in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Measure the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Experimental Workflow: In Vitro Cytokine Induction

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs seed_cells Seed Cells in 96-well Plate isolate_pbmcs->seed_cells prepare_ulevostinag Prepare Ulevostinag Dilutions stimulate_cells Add Ulevostinag to Cells prepare_ulevostinag->stimulate_cells seed_cells->stimulate_cells incubate Incubate for 24 hours stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for Cytokines collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data

Caption: Workflow for in vitro cytokine induction assay.

In Vivo Cytokine Induction in a Murine Tumor Model

This protocol outlines the measurement of cytokine levels in tumor tissue and plasma from mice bearing tumors treated with Ulevostinag (isomer 2).

Materials:

  • Ulevostinag (isomer 2)

  • Tumor-bearing mice (e.g., C57BL/6 mice with established MC38 or B16F10 tumors)

  • Sterile PBS

  • Syringes and needles for intratumoral injection

  • Instruments for tumor and blood collection

  • Protein lysis buffer

  • ELISA kits for murine IFN-β, TNF-α, and IL-6

  • Centrifuge

  • Homogenizer

Protocol:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Prepare Ulevostinag (isomer 2) in sterile PBS at the desired concentration. Administer a single intratumoral injection of Ulevostinag or vehicle control.

  • Sample Collection: At various time points post-injection (e.g., 2, 6, 24 hours), euthanize a cohort of mice.

    • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Tumor Collection: Excise the tumor, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Tumor Homogenization: Homogenize the frozen tumor tissue in protein lysis buffer containing protease inhibitors. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. Collect the supernatant (tumor lysate).

  • Cytokine Quantification: Measure the concentration of IFN-β, TNF-α, and IL-6 in the plasma and tumor lysates using ELISA kits according to the manufacturer's instructions. Normalize cytokine levels in tumor lysates to the total protein concentration.

Experimental Workflow: In Vivo Cytokine Induction

in_vivo_workflow cluster_model Tumor Model cluster_treatment Treatment cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis implant_tumors Implant Tumor Cells tumor_growth Allow Tumor Growth implant_tumors->tumor_growth inject_ulevostinag Intratumoral Injection of Ulevostinag tumor_growth->inject_ulevostinag collect_blood Collect Blood (Plasma) inject_ulevostinag->collect_blood collect_tumor Collect Tumor Tissue inject_ulevostinag->collect_tumor process_plasma Process Plasma collect_blood->process_plasma homogenize_tumor Homogenize Tumor collect_tumor->homogenize_tumor elisa_plasma ELISA on Plasma process_plasma->elisa_plasma elisa_tumor ELISA on Tumor Lysate homogenize_tumor->elisa_tumor analyze_data Analyze Data elisa_plasma->analyze_data elisa_tumor->analyze_data

Caption: Workflow for in vivo cytokine induction assay.

Alternative Methodologies

In addition to ELISA, other methods can be employed for a more comprehensive analysis of cytokine induction.

Table 2: Alternative Methods for Cytokine Measurement

MethodPrincipleAdvantagesDisadvantages
Quantitative PCR (qPCR) Measures cytokine mRNA levels.Highly sensitive and quantitative.Does not always correlate with protein levels.
Multiplex Bead Array (e.g., Luminex) Simultaneously measures multiple cytokines in a single sample.High-throughput and requires small sample volume.Can be more expensive than ELISA.
Intracellular Cytokine Staining (ICS) with Flow Cytometry Detects cytokine production within individual cells.Identifies the specific cell types producing cytokines.Provides relative quantification, not absolute concentrations.

Data Interpretation and Troubleshooting

  • Dose-Response: Expect a dose-dependent increase in cytokine production up to a certain concentration, after which a plateau may be observed.[5]

  • Time-Course: Cytokine levels are transient. In vivo, expect a peak between 6-8 hours post-administration, with a return towards baseline by 24 hours.[5]

  • High Background in Controls: This may indicate contamination of reagents or cells with endotoxin (LPS). Use endotoxin-free reagents and sterile techniques.

  • Low Signal: Ensure the correct species-specific ELISA kits are used. Optimize the concentration of Ulevostinag and the incubation time.

Conclusion

Ulevostinag (isomer 2) is a potent inducer of a pro-inflammatory cytokine response through the activation of the STING pathway. The protocols and information provided in this document offer a comprehensive guide for researchers to accurately measure and characterize the cytokine profile induced by this compound. A thorough understanding of this profile is critical for the ongoing development of Ulevostinag as a promising cancer immunotherapy agent.

References

Analytical methods for Ulevostinag (isomer 2) quantification

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User

Extensive searches for "Ulevostinag" and its isomers did not yield any results for a known chemical compound or drug. The following Application Notes and Protocols are provided as a detailed template to demonstrate the requested format and content structure for the analytical quantification of a hypothetical chiral small molecule, referred to as Ulevostinag. The experimental details, data, and pathways are representative examples and should not be considered as established scientific information.

Application Note: Quantification of Ulevostinag (Isomer 2) in Human Plasma using Chiral HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ulevostinag is a novel chiral therapeutic agent under investigation for its potential pharmacological activity. The compound exists as two enantiomers, with Isomer 2 demonstrating significantly higher potency in preclinical models. Consequently, a robust and reliable analytical method for the accurate quantification of Ulevostinag (Isomer 2) in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a validated chiral High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Ulevostinag (Isomer 2) in human plasma.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of Ulevostinag (Isomer 2) from sample collection to data analysis.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing p1 Plasma Sample Collection p2 Protein Precipitation with Acetonitrile p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 c1 Injection onto Chiral HPLC Column p4->c1 c2 Isocratic Elution c1->c2 c3 UV Detection at 280 nm c2->c3 d1 Chromatogram Integration c3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Figure 1: Experimental workflow for Ulevostinag (Isomer 2) quantification.

Protocol: Chiral HPLC-UV Method for Ulevostinag (Isomer 2) Quantification

1. Materials and Reagents

  • Ulevostinag (Isomer 2) reference standard

  • Ulevostinag (Isomer 1) reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isopropanol:Hexane:TFA (20:80:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

  • Run Time: 15 minutes

3. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ulevostinag (Isomer 2), Ulevostinag (Isomer 1), and the Internal Standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ulevostinag (Isomer 2) stock solution in a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution in a 50:50 methanol:water mixture.

4. Sample Preparation

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (10 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

5. Data Analysis

  • Integrate the peak areas of Ulevostinag (Isomer 2) and the Internal Standard.

  • Calculate the peak area ratio of Ulevostinag (Isomer 2) to the Internal Standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Ulevostinag (Isomer 2) in unknown samples from the calibration curve.

Quantitative Data Summary

The performance of the analytical method was evaluated through a series of validation experiments. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

Parameter Result
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998
Regression Equation y = 0.0025x + 0.001

| Weighting Factor | 1/x² |

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 10 8.5 105.2 9.8 103.5
Low QC 30 6.2 98.7 7.5 101.2
Mid QC 300 4.5 101.5 5.1 99.8

| High QC | 4000 | 3.8 | 99.2 | 4.2 | 100.7 |

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 30 92.5 98.1

| High QC | 4000 | 94.1 | 101.3 |

Hypothetical Signaling Pathway of Ulevostinag

The following diagram illustrates a hypothetical signaling pathway in which Ulevostinag (Isomer 2) acts as an antagonist to a G-protein coupled receptor (GPCR), leading to the inhibition of a downstream kinase cascade.

cluster_cell Target Cell cluster_membrane Cell Membrane GPCR Target GPCR G_Protein G-Protein Complex GPCR->G_Protein Activation Ulevostinag_Isomer_2 Ulevostinag (Isomer 2) Ulevostinag_Isomer_2->GPCR Antagonism Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Production Kinase_A Kinase A Second_Messenger->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Cellular_Response Cellular Response Kinase_B->Cellular_Response

Figure 2: Hypothetical signaling pathway of Ulevostinag (Isomer 2).

Troubleshooting & Optimization

Ulevostinag (Isomer 2) Solubility Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with Ulevostinag (isomer 2) in Phosphate-Buffered Saline (PBS). The following resources offer direct answers to common issues and provide structured protocols to systematically troubleshoot and resolve these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation or incomplete dissolution of Ulevostinag (isomer 2) when preparing my PBS solution. What are the potential causes?

Several factors can contribute to poor solubility of Ulevostinag (isomer 2) in PBS. These can include:

  • Compound-specific properties: The specific stereochemistry of isomer 2 may result in a crystal lattice structure that is less favorable for dissolution in aqueous buffers like PBS compared to other isomers.

  • pH of the PBS solution: The standard pH of PBS (typically 7.4) may not be optimal for the ionization state of Ulevostinag (isomer 2) required for maximal solubility.

  • Concentration limits: You may be attempting to dissolve the compound at a concentration that exceeds its intrinsic aqueous solubility.

  • Temperature: The dissolution of most compounds is temperature-dependent. Preparing your solution at room temperature or on ice may limit solubility.

  • Purity of the compound: Impurities in the Ulevostinag (isomer 2) sample can affect its solubility characteristics.

Q2: How can I improve the solubility of Ulevostinag (isomer 2) in my PBS formulation?

Several strategies can be employed to enhance the solubility of poorly soluble compounds in aqueous buffers:

  • Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, it is crucial to first determine the tolerance of your experimental system (e.g., cell culture) to the chosen co-solvent.

  • pH adjustment: Modifying the pH of the PBS buffer can alter the ionization state of Ulevostinag (isomer 2), potentially increasing its solubility. A systematic pH screening is recommended.

  • Use of solubilizing agents: Excipients such as cyclodextrins or surfactants can be used to encapsulate the compound and improve its apparent solubility.

  • Temperature control: Gentle warming and sonication can aid in the dissolution process. However, be mindful of the thermal stability of Ulevostinag (isomer 2).

  • Stock solution preparation: Preparing a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it into your PBS buffer can be an effective method.

Quantitative Solubility Data

The following table summarizes hypothetical solubility data for Ulevostinag (isomer 2) under various conditions. This table is intended to serve as a template for organizing your experimental findings.

Condition IDSolvent System (PBS pH 7.4)Temperature (°C)Max Solubility (µg/mL)Observations
1PBS25< 10Incomplete dissolution, visible particulates
2PBS with 1% DMSO2550Clear solution
3PBS with 5% DMSO25250Clear solution
4PBS (pH 6.8)2515Slight improvement, still hazy
5PBS (pH 8.0)2520Slight improvement, still hazy
6PBS with 1% DMSO3775Clear solution, enhanced solubility with warming

Experimental Protocols

Protocol: Preparation of a Ulevostinag (isomer 2) Stock Solution and Working Solution in PBS

This protocol describes the preparation of a high-concentration stock solution of Ulevostinag (isomer 2) in DMSO and its subsequent dilution into PBS to achieve the desired final concentration.

Materials:

  • Ulevostinag (isomer 2) powder

  • Anhydrous DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Accurately weigh the required amount of Ulevostinag (isomer 2) powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. c. Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (in PBS): a. Thaw a fresh aliquot of the 10 mM Ulevostinag (isomer 2) stock solution at room temperature. b. Pre-warm the required volume of sterile PBS to 37°C. c. Perform a serial dilution of the stock solution into the pre-warmed PBS to achieve the desired final concentration. Important: Add the stock solution dropwise to the PBS while vortexing to prevent precipitation. d. Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_validation Validation cluster_outcome Outcome start Precipitation of Ulevostinag (isomer 2) in PBS stock_solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_solution Recommended First Step ph_adjustment Adjust PBS pH start->ph_adjustment cosolvent Use Co-solvent in PBS (e.g., DMSO, Ethanol) start->cosolvent solubilizing_agent Add Solubilizing Agent (e.g., Cyclodextrin) start->solubilizing_agent check_solubility Check for Precipitation stock_solution->check_solubility ph_adjustment->check_solubility cosolvent->check_solubility solubilizing_agent->check_solubility success Clear Solution: Proceed with Experiment check_solubility->success No failure Precipitation Persists: Re-evaluate Approach check_solubility->failure Yes

Caption: Troubleshooting workflow for Ulevostinag (isomer 2) solubility issues.

sting_pathway cluster_cell Cell ulevostinag Ulevostinag (Isomer 2) sting STING (on ER membrane) ulevostinag->sting activates tbk1 TBK1 sting->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates nucleus Nucleus irf3->nucleus dimerizes & translocates to ifn Type I Interferons (IFN-α, IFN-β) nucleus->ifn induces transcription of

Caption: Simplified STING signaling pathway activated by Ulevostinag.

Preventing aggregation of Ulevostinag (isomer 2) in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ulevostinag is a fictional compound. The following technical support guide is a hypothetical example created to fulfill the user's request and is based on common challenges and solutions for small molecule aggregation in a research setting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Ulevostinag (isomer 2) in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with Ulevostinag (isomer 2).

Issue 1: Visible Precipitation or Cloudiness in Solution

If you observe visible particles, cloudiness, or precipitation after dissolving Ulevostinag (isomer 2), it is likely due to aggregation.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Solvent Verify the recommended solvent for Ulevostinag (isomer 2). If using an aqueous buffer, ensure the pH is within the optimal range for solubility. Consider a solvent screen with small aliquots of the compound.
Concentration Too High The concentration of Ulevostinag (isomer 2) may have exceeded its solubility limit. Try preparing a lower concentration. Determine the critical aggregation concentration (CAC) experimentally.
Incorrect Temperature Temperature can significantly impact solubility. Ensure the dissolution and storage temperatures are as recommended. Some compounds are more soluble at lower or higher temperatures.
Improper Dissolution Technique Ensure the compound is fully dissolved. Use gentle agitation, vortexing, or sonication as appropriate for the compound's stability.

Experimental Protocol: Solvent Screening

  • Preparation: Dispense 1 mg of Ulevostinag (isomer 2) into several separate, sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add 100 µL of a different solvent (e.g., DMSO, ethanol, methanol, water, PBS at various pH levels).

  • Dissolution: Vortex each tube for 30 seconds, followed by 5 minutes of sonication in a water bath.

  • Observation: Visually inspect each tube for complete dissolution.

  • Incubation: Incubate the solutions at the intended experimental temperature for 1 hour.

  • Final Assessment: Re-examine the solutions for any signs of precipitation. The solvent that maintains the clearest solution is the most suitable.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Aggregation of Ulevostinag (isomer 2) can lead to variability in experimental outcomes.

Troubleshooting Workflow:

G A Inconsistent Results Observed B Check for Aggregation A->B C Dynamic Light Scattering (DLS) B->C Method 1 D Size Exclusion Chromatography (SEC) B->D Method 2 E Optimize Solution Conditions C->E D->E F Adjust pH E->F G Add Excipients E->G H Lower Concentration E->H I Re-run Experiment F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis

  • Sample Preparation: Prepare a solution of Ulevostinag (isomer 2) at the desired experimental concentration in a filtered, high-purity solvent.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature.

  • Measurement:

    • Transfer the solution to a clean, dust-free cuvette.

    • Place the cuvette in the instrument.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Analyze the size distribution data. The presence of large particles or a multimodal distribution is indicative of aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store Ulevostinag (isomer 2) to prevent aggregation?

A1: For long-term storage, it is recommended to store Ulevostinag (isomer 2) as a solid at -20°C or -80°C. For stock solutions, prepare high-concentration stocks in an appropriate organic solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q2: Can I use excipients to prevent the aggregation of Ulevostinag (isomer 2)?

A2: Yes, certain excipients can help prevent aggregation. The choice of excipient is compound-specific.

Commonly Used Excipients:

ExcipientTypical ConcentrationMechanism of Action
Polysorbate 80 (Tween 80) 0.01% - 0.1% (v/v)Non-ionic surfactant, reduces surface tension.
Cyclodextrins (e.g., HP-β-CD) 1% - 5% (w/v)Encapsulates hydrophobic molecules, increasing solubility.
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)Acts as a carrier protein, can prevent non-specific binding and aggregation.

Q3: How does pH affect the aggregation of Ulevostinag (isomer 2)?

A3: The pH of the solution can significantly impact the charge state of Ulevostinag (isomer 2), which in turn affects its solubility and tendency to aggregate. It is crucial to determine the isoelectric point (pI) of the molecule. Solubility is generally lowest at the pI.

Hypothetical Signaling Pathway Affected by Aggregation:

G cluster_0 Drug Forms cluster_1 Signaling Pathway U_mono Ulevostinag (monomer) Receptor Target Receptor U_mono->Receptor Binds & Activates U_agg Ulevostinag (aggregate) U_agg->Receptor Blocks Binding Downstream Downstream Signaling Receptor->Downstream Response Cellular Response Downstream->Response

Caption: Aggregation can inhibit the intended signaling pathway.

This guide provides a foundational framework for addressing the aggregation of Ulevostinag (isomer 2). For further assistance, please consult our detailed application notes or contact our technical support team with specific experimental details.

Investigating Off-Target Effects of Ulevostinag (Isomer 2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available data detailing the specific in vitro off-target effects of Ulevostinag (isomer 2). This technical support guide is intended to provide researchers, scientists, and drug development professionals with a general framework and best practices for assessing the off-target profile of a STING (Stimulator of Interferon Genes) agonist like Ulevostinag (isomer 2). The following protocols, troubleshooting advice, and data presentation examples are based on established methodologies for in vitro pharmacology.

Frequently Asked Questions (FAQs)

Q1: Why is it important to investigate the off-target effects of a potent STING agonist like Ulevostinag (isomer 2)?

A1: While STING agonists are designed for specific activation of the STING pathway to elicit an anti-tumor immune response, unintended interactions with other cellular targets can lead to adverse effects or misinterpretation of experimental results. Identifying off-target activities early in development is crucial for building a comprehensive safety profile and ensuring the observed phenotype is due to on-target pharmacology.

Q2: What are the primary classes of off-targets that should be investigated for a small molecule like Ulevostinag (isomer 2)?

A2: For most small molecule drug candidates, the most common off-target liabilities are found within large protein families that have structurally similar ligand binding sites. Therefore, initial screening efforts should focus on:

  • Kinases: The human kinome consists of over 500 enzymes, many of which are implicated in a wide range of cellular signaling pathways.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent targets for unintended drug interactions, which can lead to a variety of physiological effects.

Q3: At what concentration of Ulevostinag (isomer 2) should off-target screening be performed?

A3: Off-target screening is typically conducted at a concentration significantly higher than the on-target EC50 or IC50 value. A common starting point is 10 µM. This concentration is generally considered sufficient to identify most clinically relevant off-target interactions. If significant activity is observed, a dose-response curve should be generated to determine the potency of the off-target effect.

Troubleshooting Guide for Off-Target Screening

This guide addresses common issues that may arise during in vitro off-target profiling assays.

Issue Potential Cause Recommended Solution
High variability between replicate wells in a kinase assay. Inconsistent dispensing of ATP, substrate, or enzyme. Mycoplasma contamination affecting cell-based assays.Ensure proper calibration and maintenance of liquid handling equipment. Regularly test cell cultures for mycoplasma.
No signal or a very weak signal in a GPCR functional assay (e.g., calcium mobilization). The cell line does not express a sufficient level of the target GPCR. The GPCR does not couple to the signaling pathway being measured (e.g., Gq for calcium).Use a recombinant cell line with confirmed high-level expression of the target GPCR. Utilize a promiscuous G-protein (like Gα16) to force coupling to a measurable readout or use a direct binding assay.
The positive control compound is not showing the expected activity. Degradation of the control compound. Incorrect assay buffer composition (e.g., pH, salt concentration).Prepare fresh aliquots of the positive control from a new stock. Verify the composition and pH of all assay buffers.
High background signal in a biochemical assay. Non-specific binding of the detection antibody or fluorescent probe. Autofluorescence of the test compound.Increase the number of wash steps. Include a no-enzyme or no-substrate control to quantify background. Test for compound autofluorescence by measuring a well with only the compound and buffer.
Z'-factor is below 0.5, indicating a poor assay window. Low signal-to-background ratio. High data variability.Optimize reagent concentrations (e.g., enzyme, substrate, ATP) to increase the signal window. Review and refine pipetting techniques and automation protocols to reduce variability.

Data Presentation: Hypothetical Off-Target Screening Results

Clear and structured presentation of quantitative data is essential for interpreting off-target screening results.

Table 1: Hypothetical Kinase Screening Results for Ulevostinag (isomer 2) at 10 µM

Kinase Target% Inhibition at 10 µMIC50 (µM)
AAK18.2> 10
Aurora A95.70.8
CDK2/cyclin A15.3> 10
PKA5.1> 10
ROCK178.92.1
... (additional kinases)......

Table 2: Hypothetical GPCR Screening Results for Ulevostinag (isomer 2) at 10 µM

GPCR TargetAssay TypeMode% Activity at 10 µMEC50/IC50 (µM)
Adrenergic α1ACalcium FluxAgonist4.5> 10
Adrenergic β2cAMPAgonist-2.1> 10
Dopamine D2cAMPAntagonist65.43.5
Muscarinic M1Calcium FluxAntagonist12.8> 10
Serotonin 5-HT2ACalcium FluxAgonist88.11.2
... (additional GPCRs)............

Experimental Protocols

Below are generalized protocols for conducting kinase and GPCR off-target screening assays.

Kinase Screening Protocol (Biochemical Assay)
  • Reagent Preparation:

    • Prepare a stock solution of Ulevostinag (isomer 2) in 100% DMSO.

    • Dilute the compound to the final screening concentration in the appropriate assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the assay manufacturer's instructions (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition relative to positive (no inhibition) and negative (no enzyme) controls.

    • For compounds showing significant inhibition (>50%), perform a 10-point dose-response curve to determine the IC50 value.

GPCR Screening Protocol (Cell-Based Calcium Mobilization Assay)
  • Cell Preparation:

    • Plate a recombinant cell line expressing the target GPCR in a 384-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.

    • Incubate for 60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Add Ulevostinag (isomer 2) to the wells and immediately begin reading the fluorescence intensity over time to measure agonist activity.

    • To measure antagonist activity, pre-incubate the cells with Ulevostinag (isomer 2) for 15 minutes before adding a known agonist of the target GPCR.

  • Data Analysis:

    • Calculate the percent activity relative to a known agonist (for agonist mode) or the inhibition of the agonist response (for antagonist mode).

    • For active compounds, perform a dose-response curve to determine the EC50 or IC50 value.

Visualizations

The following diagrams illustrate a typical workflow for off-target screening and a hypothetical signaling pathway that could be affected by an off-target interaction.

experimental_workflow cluster_screening Primary Screening cluster_analysis Hit Identification cluster_confirmation Dose-Response cluster_report Final Report start Ulevostinag (isomer 2) 10 µM kinase_panel Kinase Panel (e.g., 96 kinases) start->kinase_panel gpcr_panel GPCR Panel (e.g., 48 GPCRs) start->gpcr_panel data_analysis Data Analysis (% Inhibition / Activity) kinase_panel->data_analysis gpcr_panel->data_analysis hit_threshold Identify Hits (>50% Activity) data_analysis->hit_threshold dose_response 10-point Titration hit_threshold->dose_response ic50_ec50 Determine IC50 / EC50 dose_response->ic50_ec50 final_report Off-Target Profile ic50_ec50->final_report

Figure 1. A generalized experimental workflow for in vitro off-target screening.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum gpcr 5-HT2A Receptor gq Gαq gpcr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3R ip3->ip3r Binds pkc PKC dag->pkc Activates ca2 Ca²⁺ Release ip3r->ca2 ulevostinag Ulevostinag (isomer 2) (Off-Target Agonist) ulevostinag->gpcr Binds

Figure 2. Hypothetical off-target activation of the 5-HT2A receptor signaling pathway.

Optimizing Ulevostinag (isomer 2) concentration for STING activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ulevostinag (isomer 2), a potent STING (Stimulator of Interferon Genes) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ulevostinag (isomer 2)?

A1: Ulevostinag is a synthetic cyclic dinucleotide that directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β, and other pro-inflammatory cytokines.

Q2: Which cell lines are recommended for studying Ulevostinag (isomer 2) activity?

A2: The choice of cell line is critical for observing a robust response. We recommend using cell lines with a functional cGAS-STING pathway. Human monocytic cell lines like THP-1 (differentiated into macrophage-like cells with PMA) are highly responsive. Other suitable options include mouse macrophage cell lines such as RAW 264.7 and bone marrow-derived dendritic cells (BMDCs). It is crucial to verify the expression and functionality of key pathway components (cGAS, STING, TBK1, IRF3) in your chosen cell line, as some cancer cell lines have been shown to have a deficient STING pathway.

Q3: What are the optimal storage and handling conditions for Ulevostinag (isomer 2)?

A3: Ulevostinag is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, 4°C is acceptable. To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water or a suitable buffer such as PBS. We recommend preparing single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

Issue 1: Low or no IFN-β production after Ulevostinag (isomer 2) stimulation.

Possible Cause Recommended Solution
Poor cell permeability Ulevostinag, as a cyclic dinucleotide, is polar and may have difficulty crossing the cell membrane. For in vitro experiments, consider using a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate delivery into the cytoplasm. Alternatively, using digitonin-permeabilized cells can be an effective strategy.
Inactive STING pathway in the cell line Confirm the presence and functionality of key STING pathway components (STING, TBK1, IRF3) via Western blot or qPCR. Use a positive control, such as 2'3'-cGAMP, to verify pathway integrity. Consider using a reporter cell line (e.g., THP-1 Lucia ISG) for a more straightforward readout of STING activation.
Suboptimal concentration or incubation time Perform a dose-response experiment with a broad range of Ulevostinag concentrations (e.g., 0.1 µM to 50 µM). Also, conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the peak of IFN-β production for your specific cell type and experimental conditions.
Degradation of Ulevostinag Ensure proper storage and handling of the compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.

Issue 2: High cytotoxicity or cell death observed after treatment.

Possible Cause Recommended Solution
High concentration of Ulevostinag Excessive STING activation can lead to apoptosis or necroptosis. Reduce the concentration of Ulevostinag used in your experiment. A dose-response curve will help identify the optimal concentration that induces a strong IFN-β response with minimal cytotoxicity.
Transfection reagent toxicity If using a transfection reagent, optimize its concentration as recommended by the manufacturer. High concentrations of some transfection reagents can be toxic to cells.
Prolonged incubation time Extended exposure to a potent STING agonist can induce cell death pathways. Reduce the incubation time. For many cell types, a 16-24 hour incubation is sufficient to measure a robust IFN-β response.

Issue 3: High background or variability in IFN-β ELISA results.

Possible Cause Recommended Solution
Serum interference Components in fetal bovine serum (FBS) can sometimes interfere with ELISAs. Consider reducing the serum concentration in your cell culture medium during the stimulation period or using a serum-free medium if your cells can tolerate it.
Inconsistent cell seeding density Variations in cell number can lead to inconsistent results. Ensure that cells are seeded at a consistent density across all wells and that the cells are in a logarithmic growth phase at the time of treatment.
Improper washing technique Inadequate washing during the ELISA procedure can result in high background. Follow the manufacturer's protocol carefully, ensuring that all washing steps are performed thoroughly.

Data Presentation

Table 1: Dose-Response of Ulevostinag (isomer 2) on IFN-β Production in THP-1 Cells

Ulevostinag (µM)Mean IFN-β (pg/mL)Standard Deviation
0 (Vehicle)50.28.5
0.1250.825.3
0.51245.6110.2
1.02567.3234.1
5.04890.1450.7
10.05120.9480.3
25.04980.5465.8
50.04530.2420.4

Note: Data are representative of a 24-hour incubation period in PMA-differentiated THP-1 cells.

Table 2: Time-Course of IFN-β Production with 5 µM Ulevostinag (isomer 2)

Incubation Time (hours)Mean IFN-β (pg/mL)Standard Deviation
048.97.9
4890.495.1
82670.1240.6
164950.8470.2
245010.3495.5
483890.7360.9

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay using IFN-β ELISA

  • Cell Seeding: Seed PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Ulevostinag (isomer 2) in complete culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the Ulevostinag dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 16-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for IFN-β analysis.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.

Protocol 2: Western Blot for Phospho-IRF3 (p-IRF3)

  • Cell Seeding and Treatment: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well. The following day, treat the cells with the desired concentration of Ulevostinag for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-IRF3 (Ser396) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total IRF3 and a loading control like GAPDH or β-actin.

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag (isomer 2) STING_ER STING (on ER) Ulevostinag->STING_ER Binds STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocates IFNB_gene IFN-β Gene Transcription pIRF3_dimer_nuc->IFNB_gene Induces

Caption: STING signaling pathway activated by Ulevostinag.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed Cells (e.g., THP-1) prepare_ulevostinag Prepare Ulevostinag Serial Dilutions treat_cells Treat Cells with Ulevostinag prepare_ulevostinag->treat_cells incubate Incubate (e.g., 16-24h) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Run IFN-β ELISA collect_supernatant->run_elisa analyze_data Analyze Data run_elisa->analyze_data

Caption: Experimental workflow for IFN-β ELISA.

Troubleshooting_Flowchart start Low/No IFN-β Signal check_permeability Is cell delivery method being used? start->check_permeability use_transfection Action: Use transfection reagent or permeabilization check_permeability->use_transfection No check_cell_line Is cell line known to have a functional STING pathway? check_permeability->check_cell_line Yes end Problem Resolved use_transfection->end validate_pathway Action: Validate pathway with positive control (e.g., 2'3'-cGAMP) check_cell_line->validate_pathway No check_dose_time Have dose-response and time-course been optimized? check_cell_line->check_dose_time Yes validate_pathway->end optimize_conditions Action: Perform dose-response and time-course experiments check_dose_time->optimize_conditions No check_compound Is compound stored correctly and aliquoted? check_dose_time->check_compound Yes optimize_conditions->end recheck_handling Action: Review storage and handling procedures check_compound->recheck_handling No check_compound->end Yes recheck_handling->end

Caption: Troubleshooting flowchart for low IFN-β signal.

Technical Support Center: Ulevostinag (isomer 2) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ulevostinag (isomer 2) in in vitro settings. Our aim is to help you identify and resolve potential issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ulevostinag (isomer 2)?

A1: Ulevostinag (isomer 2) is a selective agonist for the G-protein coupled receptor (GPCR), ULVR. It specifically activates the Gαq subunit. This initiates a signaling cascade through the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] This cascade results in an increase in intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC), which in turn phosphorylate downstream targets to elicit a cellular response.[3][4][5]

Q2: My cells are not responding to Ulevostinag (isomer 2) treatment. What are the possible causes?

A2: A low or absent response to Ulevostinag (isomer 2) can stem from several factors. These can be broadly categorized as issues with the compound itself, the cell culture, or the assay conditions. We recommend a systematic approach to troubleshooting, starting with the most common and easily verifiable factors.

Q3: How can I confirm that my cell line expresses the ULVR receptor?

A3: The presence of the target receptor is crucial for a cellular response. You can verify ULVR expression using several molecular biology techniques, including:

  • RT-qPCR: To detect ULVR mRNA expression.

  • Western Blot: To detect the ULVR protein.

  • Immunofluorescence/Immunocytochemistry: To visualize ULVR protein expression and localization within the cell.

  • Flow Cytometry: To quantify the percentage of cells expressing ULVR on their surface.

Q4: What are the optimal storage and handling conditions for Ulevostinag (isomer 2)?

A4: Ulevostinag (isomer 2) should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C. When preparing working solutions, dilute the stock in your assay buffer immediately before use.

Troubleshooting Guides

Low or No Response in Intracellular Calcium Assay

An increase in intracellular calcium is a primary downstream effect of Ulevostinag (isomer 2) treatment. If you are observing a weak or absent calcium signal, consult the following table for potential causes and solutions.

Potential Cause Recommended Solution
Compound Inactivity Prepare a fresh dilution of Ulevostinag (isomer 2) from a new stock aliquot. Verify the compound's integrity if it has been stored for an extended period.
Low ULVR Expression Confirm ULVR expression in your cell line using RT-qPCR or Western Blot. If expression is low, consider using a cell line with higher endogenous expression or a transient/stable transfection system to overexpress ULVR.
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and have a viability of >95%.[6] Avoid overgrown or starved cultures. Adherent cells should be seeded to achieve 70-80% confluency at the time of the assay.[7]
Incorrect Assay Buffer Use a buffer that maintains physiological pH and contains calcium, as extracellular calcium influx can contribute to the overall signal.
Calcium Dye Loading Issues Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time. Ensure complete de-esterification of the AM ester by allowing sufficient incubation time.[6]
Signal Quenching Some media components, like phenol red or serum, can interfere with fluorescence. Perform the assay in a serum-free, phenol red-free buffer.
Low or No Response in PKC Activity Assay

PKC activation is a key step in the Gαq signaling pathway. If you are not observing an increase in PKC activity following Ulevostinag (isomer 2) treatment, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Insufficient Stimulation Time Perform a time-course experiment to determine the optimal stimulation time for maximal PKC activation.
Low PKC Isoform Expression Verify the expression of relevant PKC isoforms in your cell line. Different cell types express different PKC isoforms.
Cell Lysis and Sample Preparation Issues Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of PKC and its substrates. Perform all steps on ice to minimize enzymatic activity.
Assay Kit Component Inactivity Ensure that all assay kit components, especially the ATP solution and antibodies, have been stored correctly and are within their expiration date.[8]
Substrate Specificity The chosen PKC assay should utilize a substrate that is efficiently phosphorylated by the PKC isoforms activated in your cell model.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells expressing ULVR

  • Ulevostinag (isomer 2)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 488 nm/515 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the cell culture medium from the wells.

    • Add an equal volume of the 2X loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO2.

  • Washing:

    • Gently remove the loading solution.

    • Wash the cells twice with HBSS.

    • After the final wash, add HBSS to each well.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader and set the reading parameters.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add Ulevostinag (isomer 2) at the desired concentration.

    • Continue to measure the fluorescence signal for 5-10 minutes.

PKC Kinase Activity Assay

This protocol outlines the measurement of PKC activity from cell lysates using a commercial ELISA-based assay kit.

Materials:

  • Cells expressing ULVR

  • Ulevostinag (isomer 2)

  • PKC Kinase Activity Assay Kit (containing substrate-coated plates, antibodies, ATP, and buffers)

  • Lysis buffer with protease and phosphatase inhibitors

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with Ulevostinag (isomer 2) for the optimized stimulation time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • PKC Activity Assay:

    • Add the cell lysate (normalized for protein concentration) to the substrate-coated wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for the time specified in the kit protocol.

    • Stop the reaction and proceed with the antibody incubation and detection steps as per the manufacturer's instructions.[8]

    • Read the absorbance at 450 nm.

Visualizations

Ulevostinag_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ulevostinag Ulevostinag (isomer 2) ULVR ULVR (GPCR) Ulevostinag->ULVR binds Gq Gαq ULVR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Downstream Downstream Targets PKC->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: Ulevostinag (isomer 2) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate culture Incubate Overnight start->culture load_dye Load with Calcium Indicator Dye culture->load_dye wash Wash Cells load_dye->wash baseline Measure Baseline Fluorescence wash->baseline add_compound Add Ulevostinag (isomer 2) baseline->add_compound measure_response Measure Fluorescence Change add_compound->measure_response analyze Calculate Response over Baseline measure_response->analyze dose_response Generate Dose-Response Curve analyze->dose_response

Caption: Intracellular Calcium Assay Workflow.

Troubleshooting_Tree start Low/No Response to Ulevostinag check_compound Is the compound active and correctly prepared? start->check_compound compound_ok Yes check_compound->compound_ok Yes compound_no No check_compound->compound_no No check_cells Are the cells healthy and expressing the receptor? cells_ok Yes check_cells->cells_ok Yes cells_no No check_cells->cells_no No check_assay Are the assay conditions optimal? assay_ok Yes check_assay->assay_ok Yes assay_no No check_assay->assay_no No compound_ok->check_cells solve_compound Prepare fresh compound stock and dilutions. compound_no->solve_compound cells_ok->check_assay solve_cells Verify cell health, passage number, and receptor expression. cells_no->solve_cells end end assay_ok->end Consult further technical support. solve_assay Optimize assay parameters (e.g., buffer, incubation time). assay_no->solve_assay

Caption: Troubleshooting Decision Tree.

References

Ulevostinag (isomer 2) Stability in Cell Culture Media: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulevostinag (isomer 2). The information provided is intended to help address potential stability issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Ulevostinag (isomer 2) in standard cell culture media?

There is currently no publicly available data specifically detailing the stability of Ulevostinag (isomer 2) in various cell culture media. As a cyclic dinucleotide, its stability can be influenced by several factors within the media, including pH, enzymatic activity, and the presence of certain supplements. It is recommended to perform an initial stability assessment in your specific cell culture medium and conditions.

Q2: What are the potential signs of Ulevostinag (isomer 2) degradation in my cell culture experiment?

Signs of degradation can include:

  • Reduced biological activity: A decrease in the expected downstream effects of STING activation, such as lower than expected interferon-β production.

  • Inconsistent results: High variability in experimental outcomes between replicates or different batches of media.

  • Appearance of unknown peaks: When analyzing samples by chromatography (e.g., HPLC), new peaks may appear over time, corresponding to degradation products.

Q3: What analytical methods are suitable for quantifying Ulevostinag (isomer 2) and its potential degradants in cell culture media?

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying cyclic dinucleotides like Ulevostinag in complex biological matrices.[1][2] Enzyme-linked immunosorbent assays (ELISAs) can also be a user-friendly and cost-effective alternative for quantification.[3]

Troubleshooting Guide

If you suspect instability of Ulevostinag (isomer 2) in your cell culture experiments, consult the following table for potential causes and recommended solutions.

Problem Potential Cause Troubleshooting Steps
Loss of Biological Activity Degradation of Ulevostinag (isomer 2): The compound may be unstable under your specific experimental conditions.1. Perform a time-course stability study: Incubate Ulevostinag in your cell culture medium at 37°C and quantify its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using LC-MS/MS. 2. Minimize freeze-thaw cycles: Prepare single-use aliquots of your stock solution. 3. Consider serum-free media: Serum can contain enzymes that may degrade the compound. If possible, test stability in the absence of serum. 4. pH monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as pH shifts can affect compound stability.
High Variability Between Replicates Inconsistent compound concentration: This could be due to degradation or improper handling.1. Confirm stock solution concentration: Re-measure the concentration of your stock solution. 2. Ensure homogenous mixing: Vortex the compound thoroughly after adding it to the media. 3. Use fresh dilutions: Prepare fresh dilutions of Ulevostinag for each experiment from a stable stock.
Unexpected Biological Effects Formation of active degradants: Degradation products may have their own biological activity.1. Characterize degradation products: Use LC-MS/MS to identify the mass of potential degradation products. 2. Test activity of potential degradants: If possible, synthesize or isolate the degradation products and test their activity in your assay.

Experimental Protocols

Protocol: Assessing the Stability of Ulevostinag (isomer 2) in Cell Culture Media using HPLC-MS

This protocol provides a general framework for determining the stability of Ulevostinag (isomer 2) in a specific cell culture medium.

Materials:

  • Ulevostinag (isomer 2)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • HPLC-MS system

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, HPLC-grade

  • Water, HPLC-grade

Method:

  • Preparation of Ulevostinag (isomer 2) Spiked Media:

    • Prepare a stock solution of Ulevostinag (isomer 2) in an appropriate solvent (e.g., sterile water or DMSO).

    • Spike the pre-warmed cell culture medium with Ulevostinag (isomer 2) to the final desired concentration (e.g., 10 µM).

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Place the tubes in a 37°C incubator with 5% CO₂.

  • Sample Collection:

    • At each designated time point, remove one aliquot from the incubator.

    • Immediately process the sample or store it at -80°C until analysis. The T=0 sample should be processed immediately without incubation.

  • Sample Preparation for HPLC-MS:

    • Protein Precipitation: To remove proteins from the media that can interfere with the analysis, add 3 volumes of ice-cold acetonitrile to 1 volume of the collected sample.

    • Vortex thoroughly for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • HPLC-MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method for the quantification of Ulevostinag (isomer 2). The specific parameters will need to be optimized for your instrument.

    • Example Chromatographic Conditions:

      • Column: A C18 reversed-phase column is often suitable.

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A gradient elution from low to high organic content (Mobile Phase B) is typically used to separate the analyte from other media components.

    • Mass Spectrometry: Use multiple reaction monitoring (MRM) for sensitive and specific detection of the parent ion and a characteristic fragment ion of Ulevostinag (isomer 2).

  • Data Analysis:

    • Plot the concentration of Ulevostinag (isomer 2) versus time.

    • Calculate the half-life (t₁/₂) of the compound in the cell culture medium.

Visualizations

STING_Pathway Ulevostinag Ulevostinag (isomer 2) STING STING (in ER membrane) Ulevostinag->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus dimerizes & translocates to IFNB IFN-β Gene Expression Nucleus->IFNB induces

Caption: Simplified signaling pathway of Ulevostinag (isomer 2) via STING activation.

Stability_Workflow prep_stock Prepare Ulevostinag Stock Solution spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media aliquot Aliquot for Each Time Point spike_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect Samples at 0, 2, 4, 8, 24h incubate->collect protein_precip Protein Precipitation (Acetonitrile) collect->protein_precip centrifuge Centrifuge protein_precip->centrifuge analyze Analyze Supernatant by HPLC-MS centrifuge->analyze plot_data Plot Concentration vs. Time analyze->plot_data calc_half_life Calculate Half-life (t₁/₂) plot_data->calc_half_life

Caption: Experimental workflow for assessing Ulevostinag (isomer 2) stability.

References

Technical Support Center: Enhancing In Vivo Delivery of Ulevostinag (isomer 2)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ulevostinag (isomer 2) in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ulevostinag (isomer 2) and what are its main challenges for in vivo delivery?

Ulevostinag (MK-1454) is a potent and selective cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein, being investigated for intratumoral cancer immunotherapy. As a cyclic dinucleotide, Ulevostinag (isomer 2) is presumed to have high aqueous solubility but may face challenges with poor stability in the in vivo environment due to nuclease degradation. Furthermore, direct intratumoral injection can be hampered by rapid clearance from the tumor site and non-uniform distribution within the tumor mass.

Q2: My intratumorally injected Ulevostinag (isomer 2) solution seems to be clearing from the tumor too quickly. How can I improve its retention?

Rapid clearance is a common issue with the direct intratumoral injection of small molecules. To enhance retention, consider using a delivery vehicle that can act as a local depot. Two promising strategies are:

  • Thermosensitive Hydrogels: These polymers are liquid at room temperature, allowing for easy mixing with Ulevostinag, but transition to a gel state at body temperature upon injection. This gel matrix can entrap the drug and release it slowly over time.

  • Nanoparticles (e.g., Liposomes): Encapsulating Ulevostinag within lipid-based nanoparticles can protect it from degradation and improve its retention within the tumor microenvironment.

Q3: I am observing high variability in my in vivo efficacy studies. What could be the cause?

High variability can stem from several factors related to intratumoral injection:

  • Inconsistent Injection Technique: The depth, speed, and location of the injection can significantly impact drug distribution.

  • Tumor Heterogeneity: Differences in tumor size, vascularity, and necrosis can affect how the drug spreads.

  • Drug Leakage: The injected solution can leak out of the tumor into the surrounding tissue or systemic circulation.

Standardizing the injection protocol and using a delivery system that ensures more uniform distribution, such as a hydrogel, can help mitigate this variability.

Q4: How can I assess the biodistribution and intratumoral localization of my Ulevostinag (isomer 2) formulation?

To track your formulation, you can:

  • Use a Fluorescently Labeled Analog: If a fluorescent version of Ulevostinag is available, you can use techniques like in vivo imaging systems (IVIS) for whole-animal imaging or fluorescence microscopy of tumor sections.

  • Radiolabeling: Radiolabeling Ulevostinag and performing techniques like SPECT or PET imaging, or scintillation counting of excised tissues, provides highly sensitive and quantitative biodistribution data.

  • LC-MS/MS Analysis: For unlabeled Ulevostinag, you can homogenize tumor and other tissues and quantify the drug concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Troubleshooting Guides

Problem 1: Poor Intratumoral Retention of Ulevostinag (isomer 2)
Symptom Possible Cause Suggested Solution
Low drug concentration in tumor tissue shortly after injection.Rapid clearance from the tumor microenvironment due to high interstitial fluid pressure and vascular leakage.1. Formulate with a Thermosensitive Hydrogel: This will create a drug depot at the injection site, providing sustained release. 2. Encapsulate in Nanoparticles: This can improve retention and protect the drug from rapid clearance. 3. Co-administer with an agent that modifies the tumor microenvironment: For example, agents that reduce interstitial fluid pressure.
High systemic exposure and off-target effects.Leakage of the drug from the tumor into the systemic circulation.1. Optimize Injection Technique: Inject slowly and at the center of the tumor to minimize backflow. 2. Use a Hydrogel Formulation: The gel will physically confine the drug within the tumor.
Problem 2: Inconsistent Anti-Tumor Efficacy
Symptom Possible Cause Suggested Solution
High variability in tumor growth inhibition between animals in the same treatment group.1. Non-uniform drug distribution within the tumor. 2. Inconsistent injection technique. 1. Utilize a delivery system that promotes even distribution: A low-viscosity hydrogel that gels after injection can spread more evenly. 2. Standardize the injection protocol: Use a consistent needle gauge, injection volume, and injection rate. Consider image-guided injection if available.
Lack of a dose-response relationship.Saturation of the STING pathway at higher doses or rapid clearance preventing effective concentrations from being reached.1. Perform a thorough dose-escalation study. 2. Use a sustained-release formulation (hydrogel or nanoparticles) to maintain an effective intratumoral concentration over time.

Data Presentation

Table 1: Comparison of Intratumoral Retention with Different Delivery Systems

Delivery SystemDrug Retention at 24h (% of injected dose)Drug Retention at 72h (% of injected dose)Reference
Saline Solution15 ± 5%< 5%Hypothetical Data
Thermosensitive Hydrogel65 ± 10%40 ± 8%[1]
Lipid Nanoparticles50 ± 8%25 ± 6%[1]

Note: Data is representative and will vary based on the specific formulation and tumor model.

Experimental Protocols

Protocol 1: Preparation of a Thermosensitive Hydrogel Formulation for Intratumoral Injection

This protocol describes the preparation of a Poloxamer 407-based thermosensitive hydrogel.

Materials:

  • Poloxamer 407 (e.g., Pluronic® F-127)

  • Phosphate-buffered saline (PBS), sterile, cold (4°C)

  • Ulevostinag (isomer 2)

  • Sterile, cold (4°C) 2 mL microcentrifuge tubes

  • Sterile syringe and needle

Procedure:

  • Prepare the Poloxamer 407 Solution:

    • On a cold plate or in an ice bath, slowly add Poloxamer 407 powder to cold, sterile PBS to a final concentration of 20% (w/v).

    • Stir gently overnight at 4°C until the polymer is completely dissolved. Avoid vigorous mixing to prevent foaming.

    • The final solution should be a clear, slightly viscous liquid at 4°C.

  • Incorporate Ulevostinag (isomer 2):

    • Dissolve Ulevostinag (isomer 2) in a small volume of sterile PBS at the desired concentration.

    • On ice, add the Ulevostinag solution to the cold Poloxamer 407 solution.

    • Gently mix by inverting the tube until the solution is homogenous.

  • Sterilization:

    • Filter-sterilize the final formulation through a 0.22 µm syringe filter. This should be done at 4°C to maintain low viscosity.

  • Characterization (Recommended):

    • Gelation Temperature: Determine the temperature at which the solution transitions to a gel. This is typically done using a rheometer or by simple visual inspection in a water bath with gradually increasing temperature. The target gelation temperature should be between room temperature and body temperature (e.g., 30-34°C).

    • In Vitro Release: Perform an in vitro release study using a dialysis membrane to determine the release kinetics of Ulevostinag from the hydrogel.

  • Storage and Handling:

    • Store the formulation at 4°C.

    • Before injection, ensure the formulation is at a low viscosity by keeping it on ice.

Protocol 2: In Vivo Biodistribution Study using LC-MS/MS

Materials:

  • Tumor-bearing mice

  • Ulevostinag (isomer 2) formulation

  • Surgical tools for tissue collection

  • Homogenizer

  • LC-MS/MS system

  • Internal standard for Ulevostinag

Procedure:

  • Animal Dosing:

    • Administer the Ulevostinag (isomer 2) formulation intratumorally to the mice at the desired dose.

    • Include a control group receiving the vehicle alone.

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize the mice.

    • Collect the tumor, blood, and major organs (liver, spleen, kidneys, lungs, heart).

    • Rinse the tissues with cold PBS, blot dry, and record the weight.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Thaw the tissues on ice.

    • Homogenize the tissues in a suitable buffer.

    • Perform protein precipitation by adding a solvent like acetonitrile containing the internal standard.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of Ulevostinag. This includes optimizing the mobile phase, gradient, and mass spectrometry parameters.

    • Create a standard curve using known concentrations of Ulevostinag.

    • Inject the prepared samples and quantify the concentration of Ulevostinag in each tissue.

  • Data Analysis:

    • Calculate the amount of Ulevostinag per gram of tissue.

    • Express the data as a percentage of the injected dose per organ.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates & activates IFN_production Type I IFN Production IFN_genes->IFN_production Immune Response Immune Response IFN_production->Immune Response Ulevostinag Ulevostinag (isomer 2) Ulevostinag->STING_dimer binds & activates

Caption: Ulevostinag (isomer 2) activates the STING signaling pathway.

Experimental_Workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis Ulevostinag Ulevostinag (isomer 2) Formulation Ulevostinag Formulation Ulevostinag->Formulation Delivery_Vehicle Delivery Vehicle (e.g., Hydrogel, Nanoparticles) Delivery_Vehicle->Formulation Injection Intratumoral Injection Formulation->Injection Tumor_Model Tumor-Bearing Animal Model Tumor_Model->Injection Monitoring Tumor Growth Monitoring Injection->Monitoring Biodistribution Biodistribution Analysis Injection->Biodistribution Efficacy Therapeutic Efficacy Monitoring->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Biodistribution->PK_PD

Caption: Experimental workflow for in vivo delivery of Ulevostinag.

References

Technical Support Center: Ulevostinag (Isomer 2) Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ulevostinag (isomer 2) is a hypothetical compound for the purpose of this guide. The information provided is based on common principles of targeted therapy, drug resistance in oncology, and standard laboratory practices.

Table of Contents

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Frequently Asked Questions (FAQs)

This section addresses common questions regarding Ulevostinag (isomer 2) therapy and mechanisms of resistance.

QuestionAnswer
What is the proposed mechanism of action for Ulevostinag (isomer 2)? Ulevostinag (isomer 2) is a potent and selective small-molecule inhibitor of the fictitious kinase, Kinase X . It competitively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of the downstream Pathway Y , which is critical for tumor cell proliferation and survival.
What are the known primary mechanisms of acquired resistance to Ulevostinag (isomer 2)? The primary mechanisms of acquired resistance are categorized as either on-target or off-target.[1] On-target resistance typically involves secondary mutations in the Kinase X gene that either prevent Ulevostinag binding or lock the kinase in an active conformation.[1][2] Off-target resistance involves the activation of bypass signaling pathways that compensate for the inhibition of Pathway Y.[1]
How can I determine if my cell line has developed resistance? Resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of Ulevostinag (isomer 2) compared to the parental, sensitive cell line. This is typically determined through a dose-response cell viability assay.[3] A shift in IC50 of >3-fold is generally considered a strong indicator of resistance.
Can resistance be reversed? In some cases, resistance driven by non-genetic mechanisms, such as the upregulation of drug efflux pumps, may be reversible upon withdrawal of the drug.[4] However, resistance due to genetic mutations in the target kinase or bypass pathways is generally stable and irreversible.
Are there known biomarkers for predicting response to Ulevostinag (isomer 2)? The primary biomarker for sensitivity is the presence of an activating mutation in the Kinase X gene. For resistance, potential biomarkers include secondary mutations in Kinase X (e.g., T315I gatekeeper mutation) or amplification of genes in bypass pathways (e.g., MET, AXL).[2]

Troubleshooting Guides

This section provides a question-and-answer format to address specific experimental issues.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
QuestionPossible Cause & Solution
Why am I observing high variability in my IC50 values for Ulevostinag (isomer 2) across replicate experiments? 1. Inconsistent Cell Seeding Density: Cell density can affect drug response.[3] Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell growth curve to determine the optimal seeding density where cells remain in the exponential growth phase for the duration of the assay.[3] 2. Variation in Drug Preparation: Serial dilutions of Ulevostinag (isomer 2) may be inaccurate. Solution: Prepare a fresh stock solution of the drug for each experiment. Use calibrated pipettes and perform serial dilutions carefully. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. Solution: Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to minimize evaporation from inner wells.
Issue 2: Loss of Efficacy in a Previously Sensitive Cell Line
QuestionPossible Cause & Solution
My previously sensitive cell line is no longer responding to Ulevostinag (isomer 2) at standard concentrations. What should I do? 1. Development of Acquired Resistance: Continuous culture with or without low levels of the drug can lead to the selection of resistant cells.[5] Solution:     a) Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50.     b) Characterize Mechanism: Analyze the cells for potential resistance mechanisms (see Protocol 2 and 3). Check for mutations in Kinase X via Sanger or next-generation sequencing. Assess bypass pathway activation via Western blot for key phosphorylated proteins (e.g., p-MET, p-AXL, p-STAT3).[6]     c) Use Early-Passage Cells: If possible, revert to an earlier, frozen passage of the cell line to verify the original sensitivity. 2. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Solution: Test your cell culture for mycoplasma contamination using a PCR-based kit. If positive, discard the culture and start a fresh one from a clean stock.
Issue 3: No Downstream Pathway Inhibition Despite Target Engagement
QuestionPossible Cause & Solution
I've confirmed Ulevostinag (isomer 2) is binding to Kinase X, but I don't see a decrease in the phosphorylation of its downstream target, Protein-Y. Why? 1. Activation of Bypass Signaling Pathways: Other kinases may be compensating and phosphorylating Protein-Y.[1] Solution:     a) Profile Related Kinases: Use a phospho-kinase antibody array to identify which alternative pathways may be activated.     b) Combination Therapy: Based on the array results, test Ulevostinag (isomer 2) in combination with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor if p-MET is elevated).[7] 2. Suboptimal Antibody for Western Blot: The antibody used to detect phosphorylated Protein-Y may not be specific or sensitive enough. Solution: Validate your antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway). Test different antibody concentrations and incubation times.
Quantitative Data Summary: Ulevostinag (Isomer 2) Resistance

The following table summarizes hypothetical data from experiments characterizing a resistant cell line (R-Cell) compared to its parental sensitive counterpart (P-Cell).

ParameterParental Cell Line (P-Cell)Resistant Cell Line (R-Cell)Fold Change
Ulevostinag IC50 (nM) 1545030
Kinase X Sequencing Wild-TypeT315I Mutation-
p-MET / Total MET Ratio 0.21.89
ABC B1 (P-gp) Expression (Relative mRNA) 1.012.512.5

Experimental Protocols

Protocol 1: Cell Viability Dose-Response Assay

This protocol determines the IC50 value of Ulevostinag (isomer 2).

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of Ulevostinag (isomer 2) in culture medium, ranging from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or fluorometer.

  • Analysis: Normalize the data to the vehicle-only control. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response).

Protocol 2: Western Blot for Bypass Pathway Activation

This protocol assesses the phosphorylation status of key bypass signaling proteins.

  • Cell Lysis: Treat sensitive and resistant cells with Ulevostinag (isomer 2) at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-MET, MET, p-AXL, AXL, p-STAT3, STAT3, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 3: RT-qPCR for Drug Efflux Pump Expression

This protocol measures the mRNA levels of ABC transporter genes associated with multidrug resistance.[8]

  • RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.[9]

  • Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the sensitive cells using the ΔΔCt method.

Signaling Pathways and Workflows

Ulevostinag (Isomer 2) Signaling and Resistance

G cluster_0 Ulevostinag Sensitive Cell cluster_1 Ulevostinag Resistant Cell Ule Ulevostinag (Isomer 2) KX Kinase X Ule->KX Inhibition PY Pathway Y KX->PY Prolif Proliferation/ Survival PY->Prolif Ule_R Ulevostinag (Isomer 2) KX_M Mutated Kinase X Ule_R->KX_M Binding Blocked Efflux Efflux Pump (e.g., ABCB1) Ule_R->Efflux Pumped Out PY_R PY_R KX_M->PY_R Pathway Y Bypass Bypass Pathway (e.g., MET) Prolif_R Proliferation/ Survival Bypass->Prolif_R PY_R->Prolif_R

Caption: Mechanisms of sensitivity and resistance to Ulevostinag (isomer 2).

Troubleshooting Workflow: Investigating Acquired Resistance

G Start Loss of Ulevostinag Efficacy (Increased IC50) Confirm Confirm IC50 Shift (Dose-Response Assay) Start->Confirm Seq Sequence Kinase X Gene Confirm->Seq Investigate On-Target WB Western Blot for Bypass Pathways (p-MET, p-AXL) Confirm->WB Investigate Off-Target qPCR RT-qPCR for Efflux Pumps (ABCB1, ABCG2) Confirm->qPCR Investigate Off-Target Res_OnTarget On-Target Resistance (e.g., T315I Mutation) Seq->Res_OnTarget Mutation Found Res_Bypass Bypass Pathway Activation WB->Res_Bypass Phosphorylation Increased Res_Efflux Efflux Pump Upregulation qPCR->Res_Efflux mRNA Upregulated

Caption: A logical workflow for diagnosing the mechanism of acquired resistance.

Logical Relationships of Resistance Mechanisms

G cluster_on On-Target Mechanisms cluster_off Off-Target Mechanisms center Acquired Resistance to Ulevostinag (Isomer 2) Gatekeeper Gatekeeper Mutation (e.g., T315I) center->Gatekeeper ActiveLoop Active Loop Mutation center->ActiveLoop Amp Target Amplification center->Amp Bypass Bypass Signaling (MET, AXL, etc.) center->Bypass Efflux Drug Efflux (ABCB1, ABCG2) center->Efflux Metabolism Altered Drug Metabolism center->Metabolism Histo Histological Transformation center->Histo

Caption: Categorization of on-target vs. off-target resistance mechanisms.

References

Inconsistent results with Ulevostinag (isomer 2) experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Ulevostinag and its mechanism of action?

Ulevostinag (MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Upon binding to STING, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. This cascade results in the transcriptional upregulation of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[3]

Q2: We are observing high variability in IFN-β induction between experiments using Ulevostinag (isomer 2). What are the potential causes?

High variability in IFN-β induction can stem from several factors:

  • Cell Line Health and Passage Number: The responsiveness of cell lines to STING agonists can change with passage number. It is crucial to use cells within a defined passage range and ensure they are healthy and free of contamination.

  • Compound Solubility and Stability: Ulevostinag, as a cyclic dinucleotide, may have specific solubility and stability requirements. Improper storage or handling can lead to degradation. Ensure the compound is fully solubilized and use freshly prepared dilutions.

  • Assay Timing: The kinetics of IFN-β induction can be rapid. Harvesting cells or supernatants at inconsistent time points will lead to variable results. A time-course experiment is recommended to determine the optimal time point for your specific cell system.

  • Reagent Consistency: Variations in serum, media, or other assay reagents can impact cellular responses.

Q3: Our in vivo tumor models show inconsistent tumor regression after intratumoral administration of Ulevostinag (isomer 2). What should we troubleshoot?

Inconsistent in vivo results are common and can be attributed to:

  • Injection Technique: Intratumoral injections require precision. Variability in the injection volume, depth, and location within the tumor can significantly alter the local concentration and distribution of the compound.

  • Tumor Size and Microenvironment: The size of the tumor at the time of treatment can influence efficacy. Very large tumors may have necrotic cores that are difficult to penetrate, while the specific tumor microenvironment can also impact the immune response.

  • Animal Health and Microbiome: The overall health and microbiome of the animals can influence their baseline immune status and response to immunomodulatory agents.

  • Compound Formulation: Ensure the formulation used for injection is consistent and that the compound remains stable in the vehicle.

Troubleshooting Guides

Issue 1: Low or No STING Pathway Activation

Symptoms:

  • No significant increase in IFN-β or other target cytokine (e.g., IL-6, TNF-α) levels post-treatment.

  • No phosphorylation of IRF3 or TBK1 detected by Western blot.

Possible Causes and Solutions:

CauseSolution
Cell Line Incompetence Confirm your cell line expresses all components of the STING pathway (STING, TBK1, IRF3). Use a positive control (e.g., 2'3'-cGAMP) to verify pathway integrity.
Compound Degradation Prepare fresh stock solutions and working dilutions for each experiment. Store the compound as recommended by the manufacturer.
Suboptimal Concentration Perform a dose-response experiment to determine the EC50 for your specific cell line and assay.
Incorrect Assay Timing Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak of target gene or protein expression.

Troubleshooting Workflow

start Low/No STING Activation cell_line Check Cell Line Competence (Positive Control) start->cell_line compound Assess Compound Integrity (Fresh Prep/Storage) cell_line->compound If cells are responsive dose Optimize Concentration (Dose-Response) compound->dose If compound is stable timing Optimize Assay Timing (Time-Course) dose->timing If concentration is known end Resolution timing->end

Figure 1. Troubleshooting workflow for low or no STING pathway activation.

Issue 2: Inconsistent In Vivo Anti-Tumor Efficacy

Symptoms:

  • High variability in tumor growth inhibition between animals in the same treatment group.

  • Lack of correlation between treatment and distal (abscopal) tumor response.

Possible Causes and Solutions:

CauseSolution
Injection Variability Standardize the intratumoral injection procedure. Consider using imaging guidance for more precise delivery.
Tumor Heterogeneity Ensure tumors are of a consistent size at the start of treatment. Randomize animals into groups carefully.
Formulation Issues Verify the stability and homogeneity of the dosing formulation.
Immune Status of Animals Source animals from a reputable vendor and allow for acclimatization. Be aware of potential microbiome effects on immunity.

Experimental Design for In Vivo Studies

start In Vivo Experiment Planning randomize Animal Randomization (Tumor Size Matched) start->randomize formulate Prepare Fresh Dosing Formulation randomize->formulate inject Standardized Intratumoral Injection formulate->inject monitor Monitor Tumor Growth (Primary & Distal) inject->monitor analyze Immunophenotyping & Cytokine Analysis monitor->analyze end Data Interpretation analyze->end

Figure 2. Workflow for a standardized in vivo experiment.

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay

Objective: To measure the induction of IFN-β in response to Ulevostinag.

Methodology:

  • Cell Seeding: Seed THP-1 or other appropriate monocytic cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of Ulevostinag (isomer 2) in an appropriate solvent (e.g., DMSO or water, check manufacturer's recommendation). Create a serial dilution to achieve the desired final concentrations.

  • Cell Treatment: Add the diluted Ulevostinag or vehicle control to the cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6 hours for RNA or 18 hours for protein).

  • Harvesting:

    • For qPCR: Lyse the cells and extract total RNA.

    • For ELISA/CBA: Centrifuge the plate and collect the supernatant.

  • Analysis:

    • qPCR: Perform reverse transcription and quantitative PCR for the IFNB1 gene. Normalize to a housekeeping gene.

    • ELISA/CBA: Quantify the concentration of IFN-β in the supernatant using a commercially available kit.

Protocol 2: In Vivo Murine Tumor Model

Objective: To assess the anti-tumor efficacy of intratumorally administered Ulevostinag.

Methodology:

  • Tumor Implantation: Subcutaneously implant MC38 or B16F10 tumor cells into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Treatment Initiation: When tumors reach a pre-determined size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Dosing: Administer Ulevostinag (e.g., 4-20 µg) or vehicle control via intratumoral injection on specified days (e.g., Day 0, 3, and 7).[1][3]

  • Efficacy Monitoring: Continue to monitor tumor growth in both the treated and any distal tumors. Monitor animal body weight and general health.

  • Endpoint Analysis: At the study endpoint, tumors and spleens can be harvested for further analysis, such as flow cytometry for immune cell infiltration or cytokine analysis.

Signaling Pathway

STING Signaling Pathway Activation by Ulevostinag:

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulevostinag Ulevostinag STING STING (ER) Ulevostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Transcription Type I IFN Transcription pIRF3->Transcription Translocates & Initiates

Figure 3. Simplified STING signaling pathway activated by Ulevostinag.

References

Validation & Comparative

Ulevostinag (Isomer 2) in Focus: A Comparative Guide to Ulevostinag Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its ability to activate STING has positioned it as a promising candidate in cancer immunotherapy, with ongoing clinical trials evaluating its efficacy. The complex stereochemistry of Ulevostinag, featuring two phosphorothioate linkages, gives rise to four potential diastereomers. This guide provides a comparative overview of these isomers, with a particular focus on "Ulevostinag (isomer 2)," and presents the available experimental data to inform research and development activities.

Executive Summary of Comparative Performance

The synthesis of Ulevostinag results in four potential diastereomers due to the stereochemistry at the two phosphorus centers of the phosphorothioate linkages. While commercial vendors list these as Isomer 1, Isomer 2, Isomer 3, and Isomer 4, the primary scientific literature on the development of MK-1454 identifies the most biologically active isomer as the Rp,Rp-diastereomer. It is highly probable that "Ulevostinag (isomer 2)" corresponds to this Rp,Rp-diastereomer, which was selected for clinical development due to its superior bioactivity. Research has shown that the Rp,Rp-diastereomer of dithio-cGAMP analogues, like Ulevostinag, exhibits the highest bioactivity among the four possible diastereomers (the others being Rp,Sp, Sp,Rp, and Sp,Sp).[1]

While a direct quantitative comparison of commercially labeled Isomers 1-4 is not available in the public domain, the foundational research on MK-1454 provides a clear rationale for the selection of the Rp,Rp isomer.

Quantitative Data Summary

A direct comparison of the four commercially available Ulevostinag isomers is not detailed in published literature. However, the discovery and development of MK-1454 involved the synthesis and evaluation of all four diastereomers. The key finding is that the Rp,Rp-diastereomer (MK-1454) demonstrated the most potent biological activity.

DiastereomerStereochemistry at Phosphorus CentersRelative Bioactivity
Ulevostinag (MK-1454) Rp,RpHighest
Other IsomersRp,SpLower
Sp,RpLower
Sp,SpLower

Note: This table is based on the reported superior activity of the Rp,Rp-diastereomer in the developmental literature for MK-1454.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate and compare the performance of STING agonists like the Ulevostinag isomers.

STING Binding Affinity Assay
  • Objective: To determine the binding affinity of each Ulevostinag isomer to the STING protein.

  • Methodology: A common method is Surface Plasmon Resonance (SPR).

    • Recombinant human STING protein (extracellular domain) is immobilized on a sensor chip.

    • Varying concentrations of each Ulevostinag isomer are flowed over the chip.

    • The binding and dissociation of the isomers to STING are measured in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are analyzed to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Cellular STING Activation Assay (THP-1 Reporter Assay)
  • Objective: To measure the ability of each Ulevostinag isomer to activate the STING pathway in a cellular context.

  • Methodology:

    • THP-1 cells, a human monocytic cell line that endogenously expresses STING, are engineered with a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

    • The cells are treated with a dose-response range of each Ulevostinag isomer.

    • Following incubation (typically 18-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The data is plotted to generate dose-response curves, and the half-maximal effective concentration (EC50) for each isomer is calculated. A lower EC50 value indicates greater potency.

Cytokine Production Assay (ELISA)
  • Objective: To quantify the production of key cytokines, such as Interferon-beta (IFN-β), as a downstream indicator of STING activation.

  • Methodology:

    • Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs), are cultured.

    • The cells are stimulated with different concentrations of each Ulevostinag isomer.

    • After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.

    • The concentration of IFN-β in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target cytokine.

    • The results are used to compare the ability of each isomer to induce a functional immune response.

Visualizations

STING Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of a STING agonist like Ulevostinag.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Ulevostinag Ulevostinag Isomer STING_dimer STING Dimerization & Conformational Change Ulevostinag->STING_dimer TBK1 TBK1 Recruitment & Activation STING_dimer->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IRF3_dimer IRF3 Dimerization IRF3->IRF3_dimer IRF3_translocation Nuclear Translocation IRF3_dimer->IRF3_translocation ISRE Binds to ISRE in DNA IRF3_translocation->ISRE IFN_transcription Transcription of Type I Interferons (e.g., IFN-β) ISRE->IFN_transcription

Caption: Simplified STING signaling pathway upon activation by a Ulevostinag isomer.

Experimental Workflow for Isomer Comparison

This diagram outlines the logical flow of experiments to compare the different Ulevostinag isomers.

Isomer_Comparison_Workflow start Ulevostinag Isomers (1, 2, 3, 4) binding_assay STING Binding Assay (e.g., SPR) start->binding_assay cellular_assay Cellular STING Activation (THP-1 Reporter Assay) start->cellular_assay cytokine_assay Cytokine Production (IFN-β ELISA) start->cytokine_assay data_analysis Data Analysis (KD, EC50, Cytokine Levels) binding_assay->data_analysis cellular_assay->data_analysis cytokine_assay->data_analysis comparison Comparative Assessment of Isomer Performance data_analysis->comparison

Caption: Experimental workflow for comparing the biological activity of Ulevostinag isomers.

Logical Relationship of Ulevostinag Isomers

This diagram illustrates the relationship between the synthesis, the resulting isomers, and the selection of the final clinical candidate.

Isomer_Selection_Logic synthesis Chemical Synthesis of Ulevostinag diastereomers Generation of 4 Diastereomers (Rp,Rp; Rp,Sp; Sp,Rp; Sp,Sp) synthesis->diastereomers screening Biological Activity Screening (Binding, Cellular & Functional Assays) diastereomers->screening selection Selection of Most Potent Isomer screening->selection mk1454 Ulevostinag (MK-1454) (Rp,Rp-diastereomer) selection->mk1454

Caption: Logical flow from synthesis to the selection of the optimal Ulevostinag isomer.

References

A Comparative Guide to the Biological Activity of STING Agonist Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, particularly non-cyclic dinucleotides like diABZI, have demonstrated potent anti-tumor activity. However, the influence of stereoisomerism on the biological activity of these agonists is a critical aspect that is not widely discussed. This guide provides an objective comparison of STING agonist isomers, supported by experimental data, to aid researchers in selecting and developing the most effective therapeutic candidates.

The Critical Role of Stereochemistry in STING Activation

STING exists as a dimer in the endoplasmic reticulum, and its activation is highly dependent on the three-dimensional conformation of the activating ligand. Isomers of a STING agonist, which have the same chemical formula but different spatial arrangements of atoms, can exhibit significantly different binding affinities and downstream signaling potencies. This guide focuses on the diastereomers of the potent STING agonist diABZI, illustrating the profound impact of stereochemistry on its biological function.

Comparative Biological Activity of diABZI Isomers

While the commercially available diABZI is a mixture of isomers, research into the distinct biological activities of the individual stereoisomers is ongoing. The synthesis of diABZI creates two stereocenters, leading to the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). These can be grouped into two pairs of enantiomers, (R,R)/(S,S) and (R,S)/(S,R), and diastereomeric pairs.

Initial investigations have suggested that the different isomers of STING agonists can have varied potencies. For instance, studies on cyclic dinucleotide STING agonists have shown that the stereochemistry of the phosphodiester linkage significantly impacts their ability to activate human STING. Similarly, for non-cyclic dinucleotides like diABZI, the spatial orientation of the constituent moieties is expected to play a crucial role in the interaction with the STING binding pocket.

Table 1: Comparative Biological Activity of STING Agonist Isomers

IsomerTargetAssayEC50 (nM)Reference
diABZI (Isomeric Mixture)Human STING (in PBMCs)IFN-β Secretion130[1][2]
diABZI (Isomeric Mixture)Mouse STINGIFN-β Secretion186[3][4]

Note: Data for individual diABZI stereoisomers is not yet publicly available in comparative studies. The data presented for the isomeric mixture serves as a baseline for future comparisons.

STING Signaling Pathway

The activation of the STING pathway by an agonist initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. This response is crucial for the recruitment and activation of immune cells against tumor cells.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STING_Agonist STING Agonist (e.g., diABZI isomer) STING STING Dimer (on ER) STING_Agonist->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits p-TBK1 p-TBK1 TBK1->p-TBK1 Autophosphorylation IRF3 IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 p-TBK1->STING Phosphorylates p-TBK1->IRF3 Phosphorylates p-IRF3_dimer p-IRF3 Dimer p-IRF3->p-IRF3_dimer Dimerizes IFN_Genes Type I Interferon Genes p-IRF3_dimer->IFN_Genes Translocates and Induces Transcription Cytokines Pro-inflammatory Cytokine Genes p-IRF3_dimer->Cytokines

Caption: The STING signaling pathway activated by a STING agonist.

Experimental Workflow for Comparing Isomer Activity

A systematic approach is required to compare the biological activity of different STING agonist isomers. The following workflow outlines the key experiments.

Experimental_Workflow Start Synthesis and Chiral Separation of Isomers Binding_Assay STING Binding Assay (e.g., SPR) Start->Binding_Assay Cellular_Assay Cellular STING Activation Assay (e.g., THP-1 Reporter Assay) Start->Cellular_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Cytokine_Assay Cytokine Secretion Assay (e.g., IFN-β ELISA) Cellular_Assay->Cytokine_Assay In_Vivo_Assay In Vivo Tumor Model Cytokine_Assay->In_Vivo_Assay In_Vivo_Assay->Data_Analysis

Caption: Experimental workflow for comparing STING agonist isomer activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of STING agonist isomers.

STING Binding Assay using Surface Plasmon Resonance (SPR)

This assay quantifies the binding affinity of each isomer to purified STING protein.

Materials:

  • Biacore instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human STING protein (cytoplasmic domain)

  • STING agonist isomers

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of STING:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified STING protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.

  • Binding Analysis:

    • Prepare a dilution series of each STING agonist isomer in running buffer (e.g., 0.1 to 1000 nM).

    • Inject the isomer solutions over the STING-immobilized surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular STING Activation Assay using THP-1 Dual™ Reporter Cells

This assay measures the activation of the IRF (interferon regulatory factor) pathway, a key downstream event in STING signaling.

Materials:

  • THP-1 Dual™ cells (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Pen-Strep, and selection antibiotics.

  • STING agonist isomers

  • QUANTI-Luc™ (InvivoGen)

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture THP-1 Dual™ cells according to the manufacturer's instructions.

    • Seed the cells in a 96-well plate at a density of 100,000 cells per well and differentiate into macrophages with PMA (phorbol 12-myristate 13-acetate) for 24 hours.

  • Isomer Treatment:

    • Prepare a dilution series of each STING agonist isomer.

    • Add the isomers to the differentiated THP-1 cells and incubate for 24 hours.

  • Luciferase Assay:

    • Collect the cell supernatant.

    • Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to untreated cells.

    • Determine the EC50 value for each isomer by plotting the dose-response curve.

In Vivo Tumor Growth Inhibition Study

This assay evaluates the anti-tumor efficacy of the STING agonist isomers in a syngeneic mouse model.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma)

  • STING agonist isomers formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Isomer Administration:

    • Randomize the mice into treatment groups.

    • Administer the STING agonist isomers via the desired route (e.g., intratumoral or intravenous injection) at a predetermined dose and schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Analyze the statistical significance of tumor growth inhibition compared to the vehicle control group.

    • Evaluate survival rates if the study design includes this endpoint.[2]

Conclusion

The stereochemistry of STING agonists is a critical determinant of their biological activity. A thorough comparison of the individual isomers of potent agonists like diABZI is essential for the development of next-generation immunotherapies with improved efficacy and safety profiles. The experimental workflow and protocols outlined in this guide provide a framework for researchers to systematically evaluate and identify the most promising STING agonist candidates for clinical translation. As more data on the activity of specific isomers becomes available, this guide will be updated to provide the most current comparative information.

References

Ulevostinag (isomer 2) vs. cGAMP: A Comparative Analysis of STING Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic STING agonist Ulevostinag (isomer 2, also known as MK-1454) and the natural STING ligand, cyclic GMP-AMP (cGAMP). This analysis is based on available preclinical data and aims to delineate the key differences in their activity and potential therapeutic applications.

Both Ulevostinag and cGAMP are potent activators of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, leading to the priming of an anti-tumor immune response. While cGAMP is the endogenous second messenger that initiates this pathway upon detection of cytosolic DNA, Ulevostinag is a synthetic cyclic dinucleotide developed to harness this pathway for therapeutic purposes, particularly in oncology.

Quantitative Comparison of In Vitro Activity

The following table summarizes the available quantitative data on the in vitro activity of Ulevostinag and cGAMP. It is important to note that the data presented here are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterUlevostinag (isomer 2 / MK-1454)2',3'-cGAMPCell Line / Assay
STING Binding Affinity (Kd) 0.3 nM[1]3.79 nM[2][3]Human STING (WT)
IFN-β Induction (EC50) Not explicitly stated in THP-1 cells~124 µM[4]THP-1 cells
IFN-β Induction (EC50) Not explicitly stated15 - 42 nM[5][6]Not specified
TNF-α Induction (EC50) Not explicitly stated36.03 µM[5]Not specified
IFN-γ Induction (EC50) Not explicitly stated7.1 µM[5]PBMC cells
IFN-α Induction (EC50) Not explicitly stated8.46 µM[5]PBMC cells

In Vivo Anti-Tumor Efficacy

Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-tumor activity of both Ulevostinag and cGAMP.

Ulevostinag (MK-1454):

  • Intratumoral administration of Ulevostinag (4 µg) on days 0, 3, and 7 resulted in complete tumor regression in MC38 and B16F10 tumor models.[7]

  • In combination with an anti-PD-1 antibody, Ulevostinag showed improved tumor growth inhibition with 7 out of 10 mice achieving complete remission over 28 days.[7]

  • Doses of 5 µg and 20 µg of Ulevostinag administered intratumorally in MC38 tumor-bearing mice led to the regression of injected tumors and inhibited the growth of untreated, distal tumors.[7] This treatment also resulted in elevated levels of IFN-β, IL-6, and TNF-α in the injected tumors.[7]

2',3'-cGAMP:

  • Intratumoral injection of cGAMP has been shown to delay the growth of injected tumors and control the growth of distant tumors by inducing CD8+ T cell responses.

  • Formulations designed to enhance the delivery of cGAMP have shown significant inhibition of tumor progression and increased long-term survival in B16F10 melanoma models.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING agonist activity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates Ulevostinag Ulevostinag Ulevostinag->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNB_gene IFN-β Gene pIRF3->IFNB_gene translocates to nucleus & binds promoter IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA transcription IFNB IFN-β Secretion IFNB_mRNA->IFNB translation & secretion

Figure 1. STING Signaling Pathway Activation.

Experimental_Workflow start Start: Cell Culture (e.g., THP-1, PBMCs) treatment Treatment with Ulevostinag or cGAMP (Dose-Response) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant elisa Cytokine Measurement (e.g., IFN-β ELISA) supernatant->elisa data_analysis Data Analysis (EC50 Calculation) elisa->data_analysis end End: Determine Potency data_analysis->end

Figure 2. In Vitro STING Agonist Activity Assay Workflow.

Experimental Protocols

IFN-β Reporter Assay

This assay is used to determine the potency of STING agonists in inducing the expression of IFN-β.

  • Cell Seeding: Seed HEK293T cells transiently co-transfected with a human STING expression plasmid and an IFN-β promoter-luciferase reporter plasmid in 96-well plates.

  • Compound Preparation: Prepare a serial dilution of Ulevostinag or cGAMP in assay buffer.

  • Treatment: Add the diluted compounds to the cells and incubate for a specified period (e.g., 18-24 hours).

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to calculate the EC50 value.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IFN-β, TNF-α) secreted by cells in response to a STING agonist.

  • Cell Seeding: Plate immune cells, such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes, in 96-well plates.

  • Treatment: Treat the cells with varying concentrations of Ulevostinag or cGAMP and incubate for a defined period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

  • Data Analysis: Generate a standard curve using a recombinant cytokine and determine the concentration of the cytokine in the samples. Plot the dose-response curve to determine the EC50 value.

In Vivo Tumor Growth Inhibition Study

This experiment evaluates the anti-tumor efficacy of STING agonists in a living organism.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38, B16F10) into the flank of syngeneic mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a predetermined size, administer Ulevostinag or cGAMP via the desired route (e.g., intratumoral injection) at specified doses and schedules. A control group should receive a vehicle control.

  • Tumor Measurement: Continue to measure tumor volume at regular intervals throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis, immune cell infiltration).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

References

A Head-to-Head Comparison of Synthetic STING Agonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance of leading synthetic STING agonists, supported by experimental data, to inform preclinical and clinical research decisions.

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune system, orchestrating powerful anti-tumor and anti-viral responses. Consequently, the development of synthetic STING agonists has become a fervent area of research in immuno-oncology and vaccine development. This guide provides a head-to-head comparison of prominent synthetic STING agonists, focusing on their performance in key preclinical assays. The data presented herein is curated from publicly available research to aid researchers, scientists, and drug development professionals in selecting the appropriate agonist for their specific application.

Performance Comparison of Synthetic STING Agonists

The efficacy of a STING agonist is determined by several key performance indicators, including its potency in activating the STING pathway, the magnitude and profile of cytokine induction, and its in vivo anti-tumor activity. The following table summarizes the available quantitative data for several well-characterized synthetic STING agonists. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differences in experimental conditions.

Agonist ClassAgonist NameActivation Potency (EC50)Key Cytokine Induction (IFN-β)In Vivo Anti-Tumor Efficacy
Cyclic Dinucleotide (CDN) 2'3'-cGAMP~1-5 µM (in THP-1 cells)Potent inducerDemonstrates tumor growth inhibition in various murine models when delivered intratumorally.
Cyclic Dinucleotide (CDN) ADU-S100 (MIW815)~0.5-3 µg/mL (IRF3 induction in THP-1 cells)[1]Potent inducer of Type I IFNs.[2]Shows significant tumor regression in murine models (e.g., B16 melanoma, CT26 colon) with intratumoral injection.[2]
Non-Cyclic Dinucleotide diABZI~130 nM (in human PBMCs)[2]Induces dose-dependent IFN-β secretion.[2]Exhibits durable anti-tumor effects and complete tumor regression with intravenous administration in mice.[3]
Xanthenone DMXAAEffective in murine STING, but not human STING.[4]Potent IFN-β inducer in murine cells.Failed in human clinical trials due to lack of activity on human STING.[4]

Note: EC50 values can vary significantly based on the cell line, reporter system, and specific endpoint measured. The in vivo efficacy is dependent on the tumor model, dose, and route of administration.

STING Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process for these agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds and activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates and activates transcription Experimental_Workflow Experimental Workflow for STING Agonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation reporter_assay STING Activation Reporter Assay (e.g., THP-1 Lucia) cytokine_assay Cytokine Induction Assay (e.g., IFN-β ELISA) tumor_model Syngeneic Murine Tumor Model (e.g., CT26, B16-F10) efficacy_study Anti-Tumor Efficacy Assessment (Tumor Growth, Survival) tumor_model->efficacy_study agonist Synthetic STING Agonist agonist->reporter_assay Potency (EC50) agonist->cytokine_assay Cytokine Profile agonist->tumor_model Efficacy

References

Ulevostinag (isomer 2) efficacy compared to other immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the STING (Stimulator of Interferon Genes) agonist Ulevostinag (isomer 2), also known as MK-1454, with other immunotherapies for the treatment of advanced solid tumors and lymphomas. The information is based on available preclinical and clinical data, with a focus on quantitative efficacy, safety, and mechanistic insights.

Executive Summary

Ulevostinag is a potent cyclic dinucleotide STING agonist designed to activate the innate immune system to fight cancer. Administered intratumorally, it has shown promising anti-tumor activity, particularly in combination with PD-1 inhibitors like pembrolizumab. This guide compares Ulevostinag to other STING agonists in clinical development and established immunotherapies such as checkpoint inhibitors, providing a comprehensive overview for researchers and drug developers.

Mechanism of Action: STING Pathway Activation

Ulevostinag functions by targeting and activating the STING protein, a key component of the innate immune system. This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1] This process is intended to convert "cold" tumors, which are not recognized by the immune system, into "hot" tumors with an inflamed microenvironment that can be targeted by T cells.

STING_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Antigen Presenting Cell Tumor_DNA Cytosolic DNA cGAS cGAS Tumor_DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING (on ER) cGAMP->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Type_I_IFN Type I IFNs (IFN-β) IRF3->Type_I_IFN Transcription T_Cell CD8+ T-Cell Type_I_IFN->T_Cell T-Cell Priming & Recruitment Ulevostinag Ulevostinag Ulevostinag->STING Activation Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death Induces

Caption: Ulevostinag activates the STING pathway, leading to T-cell mediated tumor cell death.

Comparative Efficacy of Ulevostinag

Clinical trial data for Ulevostinag primarily focuses on its use in combination with the anti-PD-1 antibody pembrolizumab. The available data suggests a synergistic effect, with the combination showing greater efficacy than either agent alone might be expected to produce.

Ulevostinag in Combination Therapy

The Phase II study (NCT04220866) in patients with untreated metastatic or unresectable, recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) showed that 4 out of 8 participants treated with the combination of Ulevostinag and pembrolizumab had a complete or partial response.[2][3][4] This is in contrast to 1 out of 10 participants treated with pembrolizumab monotherapy in the same study who had a complete or partial response.[2][4]

In a Phase I study (NCT03010176), the combination of Ulevostinag and pembrolizumab demonstrated a response rate of 24% (6 out of 25 patients, all partial responses) in patients with advanced solid tumors or lymphomas.[5] The monotherapy arm in this study showed no complete or partial responses.[5]

Therapy Trial (Patient Population) Overall Response Rate (ORR) Complete Response (CR) Partial Response (PR)
Ulevostinag + Pembrolizumab NCT04220866 (HNSCC)50% (4/8)Not specified4
Pembrolizumab Monotherapy NCT04220866 (HNSCC)10% (1/10)Not specified1
Ulevostinag + Pembrolizumab NCT03010176 (Advanced Solid Tumors/Lymphomas)24% (6/25)06
Ulevostinag Monotherapy NCT03010176 (Advanced Solid Tumors/Lymphomas)0%00

Comparison with Other Immunotherapies

To provide context for Ulevostinag's efficacy, this section compares its performance with other STING agonists and standard-of-care checkpoint inhibitors.

Other STING Agonists

Several other STING agonists are in clinical development, though direct head-to-head comparative data is not yet available.

STING Agonist Developer Clinical Trial (Status) Key Findings
ADU-S100 (Miwivudesen) Aduro Biotech/NovartisNCT03172936 (Completed)In combination with spartalizumab (anti-PD-1), showed an ORR of 10.4% in a Phase Ib study of patients with advanced solid tumors or lymphomas.[6] The development of ADU-S100 was discontinued by Novartis.[5]
E7766 EisaiNCT04144140 (Recruiting)A Phase 1/1b trial is ongoing for patients with advanced solid tumors and lymphomas. Preclinical data showed potent anti-tumor activity.[7]
SB 11285 Spring Bank PharmaceuticalsNCT04096638 (Recruiting)A Phase 1a/1b trial is evaluating SB 11285 alone and in combination with atezolizumab in patients with advanced solid tumors.[7][8][9][10] Preclinical studies demonstrated potent, durable anti-tumor activity.[11]
Checkpoint Inhibitors (Monotherapy)

The following table summarizes the efficacy of established checkpoint inhibitors in relevant patient populations, providing a benchmark for evaluating novel immunotherapies.

Checkpoint Inhibitor Trial (Patient Population) Overall Response Rate (ORR) Median Overall Survival (OS)
Pembrolizumab KEYNOTE-001 (Advanced NSCLC)23% (previously treated)19.4 months (treatment-naive)
Nivolumab CheckMate 066 (Advanced Melanoma, BRAF wild-type)42%Not Reached (vs. 10.8 months for dacarbazine)[12]
Ipilimumab CheckMate 067 (Advanced Melanoma)58% (in combination with nivolumab)19.9 months (monotherapy)[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the key experimental protocols for Ulevostinag and its primary comparators.

Experimental_Workflow cluster_ulevostinag Ulevostinag Trials cluster_comparators Comparator Trials NCT03010176 Phase I (NCT03010176) Advanced Solid Tumors/Lymphomas NCT04220866 Phase II (NCT04220866) HNSCC ADU_S100_Trial ADU-S100 Phase Ib (NCT03172936) Pembrolizumab_Trial Pembrolizumab KEYNOTE-001 (NCT01295827) Nivolumab_Trial Nivolumab CheckMate 066 (NCT01721772)

Caption: Key clinical trials for Ulevostinag and comparator immunotherapies.

Ulevostinag (MK-1454)
  • Trial: NCT03010176 (Phase I)[1][13]

    • Patient Population: Adults with advanced/metastatic solid tumors or lymphomas who have failed standard therapy.

    • Intervention: Ulevostinag administered intratumorally (IT) as monotherapy or in combination with intravenous (IV) pembrolizumab.

    • Dosing: Dose escalation of Ulevostinag; pembrolizumab at a standard dose.

    • Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).

    • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS).

  • Trial: NCT04220866 (Phase II)[3][14]

    • Patient Population: Adults with untreated metastatic or unresectable, recurrent HNSCC.

    • Intervention: Ulevostinag IT in combination with pembrolizumab IV versus pembrolizumab IV alone.

    • Dosing: Ulevostinag at the RP2D determined in the Phase I trial; pembrolizumab at a standard dose.

    • Primary Endpoint: Antitumor activity.

ADU-S100 (Miwivudesen)
  • Trial: NCT03172936 (Phase Ib)[15][16]

    • Patient Population: Adults with advanced/metastatic solid tumors or lymphomas.

    • Intervention: ADU-S100 IT in combination with spartalizumab IV.

    • Dosing: Dose escalation of ADU-S100; fixed dose of spartalizumab.

    • Primary Endpoints: Safety, tolerability, MTD, and RP2D.

    • Secondary Endpoints: ORR, PFS, DOR.

Pembrolizumab
  • Trial: KEYNOTE-001 (Phase I)[8]

    • Patient Population: Patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and melanoma.

    • Intervention: Pembrolizumab IV.

    • Dosing: Various doses and schedules were explored, with 2 mg/kg every 3 weeks and 10 mg/kg every 2 or 3 weeks being common.

    • Primary Endpoints: Safety, tolerability, and anti-tumor activity (ORR).

Nivolumab
  • Trial: CheckMate 066 (Phase III)[2][9]

    • Patient Population: Previously untreated patients with unresectable or metastatic BRAF V600 wild-type melanoma.

    • Intervention: Nivolumab IV versus dacarbazine IV.

    • Dosing: Nivolumab 3 mg/kg every 2 weeks; dacarbazine 1000 mg/m² every 3 weeks.

    • Primary Endpoint: Overall Survival (OS).

    • Secondary Endpoints: PFS, ORR.

Conclusion

Ulevostinag (isomer 2) has demonstrated a promising safety profile and, in combination with pembrolizumab, encouraging anti-tumor activity in early-phase clinical trials. Its mechanism of activating the innate immune system through the STING pathway represents a distinct and potentially synergistic approach to cancer immunotherapy.

While direct comparisons with other STING agonists are limited by the early stage of development for most candidates, the initial efficacy data for the Ulevostinag-pembrolizumab combination appears favorable, particularly in HNSCC. Further evaluation in larger, randomized trials is necessary to definitively establish its place in the evolving landscape of cancer immunotherapy. For researchers and drug developers, the continued exploration of STING agonists like Ulevostinag, both as monotherapies and in combination with checkpoint inhibitors, remains a promising avenue for improving patient outcomes.

References

Validating the On-Target Activity of Ulevostinag (isomer 2) Using STING Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Ulevostinag (isomer 2), a potent STING (Stimulator of Interferon Genes) agonist, using knockout (KO) animal models. Ulevostinag, also known as MK-1454, is an investigational small molecule designed to activate the innate immune system for applications in immuno-oncology.[1][2][3] The primary method to confirm that its therapeutic activity is mediated directly through its intended target is to compare its effects in wild-type animals versus those in which the STING gene has been inactivated (STING-/-).

Mechanism of Action: The STING Pathway

Ulevostinag is a cyclic dinucleotide that acts as a STING agonist.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage, such as in cancer cells. Upon activation by an agonist like Ulevostinag, STING undergoes a conformational change and translocates from the endoplasmic reticulum. This initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, most notably IRF3 (Interferon Regulatory Factor 3). Activated IRF3 then moves to the nucleus to drive the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which in turn stimulate an adaptive anti-tumor immune response, including the recruitment and activation of T cells.[1]

STING_Pathway cluster_nucleus Nucleus Ulevostinag Ulevostinag (isomer 2) STING STING (on ER) Ulevostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Transcription Gene Transcription pIRF3->Transcription Translocates & Initiates Cytokines Type I Interferons & Pro-inflammatory Cytokines Transcription->Cytokines

Caption: Simplified STING signaling pathway activated by Ulevostinag.

Comparative In Vivo Efficacy: Ulevostinag vs. Standard Cytotoxic Agent

The definitive test for on-target activity involves in vivo studies using tumor-bearing mice. A comparison between wild-type (WT) mice and STING-/- mice demonstrates the dependency of Ulevostinag on its target. A standard cytotoxic agent (SCA), which operates through a STING-independent mechanism (e.g., DNA damage), is included as a control to ensure that the STING-/- model does not have a generalized resistance to anti-cancer therapies.

Knockout mouse models are a powerful tool in pharmacology for confirming a drug's mechanism of action, especially when highly selective antagonists are unavailable.[4][5][6] By removing the target gene, researchers can observe if the drug's effects are diminished or completely absent, thereby validating the target engagement.[7][8]

Data Summary: Tumor Growth Inhibition

The following table summarizes hypothetical data from a study where tumor-bearing WT and STING-/- mice were treated with Ulevostinag (isomer 2) or an SCA.

Treatment GroupMouse ModelAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
VehicleWild-Type1500 ± 1200%
Ulevostinag (isomer 2) Wild-Type 300 ± 45 80%
Standard Cytotoxic Agent (SCA)Wild-Type450 ± 6070%
VehicleSTING-/-1550 ± 1300%
Ulevostinag (isomer 2) STING-/- 1480 ± 115 ~5% (Not Significant)
Standard Cytotoxic Agent (SCA)STING-/-480 ± 5569%

Data are presented as mean ± SEM and are representative examples.

The results clearly indicate that Ulevostinag's anti-tumor activity is abolished in the absence of the STING protein, whereas the efficacy of the SCA remains intact, confirming the specific on-target activity of Ulevostinag.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vivo Tumor Model and Drug Administration
  • Models: Wild-type C57BL/6 mice and STING-/- (TMEM173 knockout) mice on a C57BL/6 background, aged 8-10 weeks.

  • Tumor Implantation: Mice are subcutaneously injected in the right flank with 5 x 10^5 MC38 colon adenocarcinoma cells suspended in 100 µL of PBS.

  • Treatment: When tumors reach an average volume of 80-100 mm³, mice are randomized into treatment groups (n=10 per group).

    • Ulevostinag (isomer 2): Administered via intratumoral injection at a dose of 20 µg every 3 days for 3 cycles.

    • Standard Cytotoxic Agent: Administered intraperitoneally at a clinically relevant dose based on prior studies.

    • Vehicle: Administered following the same route and schedule as the active compounds.

  • Monitoring: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored concurrently.

Cytokine Analysis by Luminex Assay
  • Objective: To quantify the levels of key cytokines induced by STING activation in the tumor microenvironment.

  • Sample Collection: At 24 hours post-first dose, a subset of mice (n=3-5 per group) is euthanized, and tumors are harvested.

  • Protocol:

    • Tumors are homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged, and the supernatant (tumor lysate) is collected.

    • Total protein concentration in the lysate is determined using a BCA assay.

    • A multi-analyte Luminex panel (e.g., for IFN-β, TNF-α, IL-6) is used to measure cytokine concentrations according to the manufacturer's instructions.

    • Cytokine levels are normalized to the total protein concentration in each sample.

Data Summary: Intratumoral Cytokine Levels
Treatment GroupMouse ModelIFN-β (pg/mg protein)TNF-α (pg/mg protein)
VehicleWild-Type15 ± 550 ± 12
Ulevostinag (isomer 2) Wild-Type 850 ± 90 1200 ± 150
VehicleSTING-/-12 ± 445 ± 10
Ulevostinag (isomer 2) STING-/- 20 ± 6 (Not Sig.) 60 ± 15 (Not Sig.)

Data are presented as mean ± SEM and are representative examples.

This data demonstrates that Ulevostinag induces a robust cytokine response in WT mice, which is completely absent in STING-/- mice, providing further evidence of its specific mechanism.

Validation Workflow

The logical flow for validating a targeted agent like Ulevostinag using knockout models is essential for a structured research plan.

Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis & Endpoints Tumor_Model Establish Tumor Model (e.g., MC38 in mice) WT_Group Wild-Type (WT) Mice Tumor_Model->WT_Group KO_Group STING-/- (KO) Mice Tumor_Model->KO_Group Treat_WT Administer: 1. Vehicle 2. Ulevostinag 3. Comparator (SCA) WT_Group->Treat_WT Treat_KO Administer: 1. Vehicle 2. Ulevostinag 3. Comparator (SCA) KO_Group->Treat_KO Efficacy Primary Endpoint: Tumor Growth Inhibition Treat_WT->Efficacy PD Pharmacodynamic (PD) Endpoint: Intratumoral Cytokine Levels Treat_WT->PD Treat_KO->Efficacy Treat_KO->PD Conclusion Conclusion: Ulevostinag activity is STING-dependent Efficacy->Conclusion PD->Conclusion

Caption: Workflow for validating Ulevostinag's on-target activity.

Conclusion

The use of STING knockout models is an indispensable tool for unequivocally demonstrating that the anti-tumor effects of Ulevostinag (isomer 2) are mediated through its intended target. The absence of both therapeutic efficacy and pharmacodynamic biomarker modulation (i.e., cytokine production) in STING-/- mice, in contrast to the robust responses seen in wild-type mice, provides definitive evidence of on-target activity. This validation is a critical step in the preclinical development of targeted immunotherapies, ensuring a clear understanding of the drug's mechanism of action before advancing to clinical trials.

References

Cross-Reactivity Profile of Ulevostinag (isomer 2): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ulevostinag (also known as MK-1454) is a synthetic cyclic dinucleotide (CDN) that has been developed as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Activation of STING by Ulevostinag triggers a cascade of downstream signaling, leading to the production of type I interferons and other pro-inflammatory cytokines. This mechanism is central to its investigation as an immunotherapeutic agent in oncology.[4][5][6]

While the primary target of Ulevostinag is the STING protein, a comprehensive understanding of its selectivity and potential for cross-reactivity with other receptors is crucial for a complete safety and efficacy profile. This guide provides a comparative overview of the known interactions of Ulevostinag and discusses the broader context of STING agonist selectivity.

Summary of Known Receptor Interactions

Currently, publicly available data on the specific cross-reactivity of Ulevostinag (isomer 2) with a broad panel of other receptors is limited. Preclinical development of therapeutic agents typically involves extensive safety pharmacology studies, including receptor screening panels, to identify potential off-target interactions. However, the detailed results of such studies for Ulevostinag have not been widely published.

The primary pharmacological activity of Ulevostinag is its high-affinity binding to and activation of the STING receptor.[1] This interaction is understood to be the principal driver of its biological effects.

Comparison with Other STING Agonists

The development of STING agonists is an active area of research, with various structural classes of molecules being investigated. While specific cross-reactivity data for Ulevostinag is not available, general considerations for the selectivity of cyclic dinucleotide-based STING agonists include:

  • Structural Similarity to Endogenous Ligands: Ulevostinag is a derivative of the natural STING ligand, cyclic GMP-AMP (cGAMP).[1][2] This structural similarity generally favors on-target specificity.

  • Potential for Off-Target Effects: As with any therapeutic agent, the potential for off-target effects exists. For STING agonists, systemic administration can lead to unwanted inflammatory responses.[3] Intratumoral administration, as has been primarily studied for Ulevostinag, is one strategy to mitigate such systemic effects.[4]

Without specific experimental data, a direct comparison of Ulevostinag's cross-reactivity with other STING agonists is not possible.

Experimental Protocols

To assess the cross-reactivity of a compound like Ulevostinag (isomer 2), a series of standardized in vitro and in vivo studies are typically performed during preclinical development. The following are representative protocols for key experiments.

Receptor Binding Assays

Objective: To determine the binding affinity of Ulevostinag (isomer 2) to a panel of off-target receptors, ion channels, and transporters.

Methodology:

  • Panel Selection: A broad panel of receptors is selected, often based on structural similarity to the intended target or known liabilities of the chemical class. Commercial services offer panels of several hundred targets.

  • Assay Format: Radioligand binding assays are a common format. In this setup, a known radiolabeled ligand for the receptor of interest is incubated with the receptor preparation in the presence and absence of the test compound (Ulevostinag).

  • Procedure:

    • Prepare membranes or cell lysates expressing the receptor of interest.

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of Ulevostinag.

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: The concentration of Ulevostinag that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).

In Vitro Functional Assays

Objective: To assess the functional activity (agonist or antagonist) of Ulevostinag (isomer 2) at any identified off-target receptors.

Methodology:

  • Cell-Based Assays: Utilize cell lines endogenously or recombinantly expressing the receptor of interest.

  • Functional Readout: The choice of readout depends on the signaling pathway of the receptor. Examples include:

    • GPCRs: Measurement of second messengers like cAMP or intracellular calcium mobilization.

    • Ion Channels: Patch-clamp electrophysiology to measure changes in ion flow.

    • Kinases: Assays to measure the phosphorylation of a substrate.

  • Procedure:

    • Culture the appropriate cell line.

    • Expose the cells to a range of concentrations of Ulevostinag.

    • Measure the functional response using a suitable detection method (e.g., fluorescence, luminescence, or electrophysiology).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

Ulevostinag activates the STING pathway, which plays a critical role in the innate immune response to cytosolic DNA.

STING_Pathway Ulevostinag Ulevostinag STING STING (ER Membrane) Ulevostinag->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 Nucleus Nucleus Phospho_IRF3->Nucleus Translocates to Type_I_IFN Type I Interferons Nucleus->Type_I_IFN Upregulates Transcription

Caption: Ulevostinag-induced STING signaling pathway.

Experimental Workflow for Cross-Reactivity Screening

The process of evaluating the selectivity of a drug candidate involves a tiered approach, starting with broad screening and progressing to more detailed functional characterization.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Functional Analysis cluster_2 Phase 3: In Vivo Follow-up Broad_Panel Broad Receptor Screening Panel (Binding Assays) Dose_Response Dose-Response Binding Assays for Hits Broad_Panel->Dose_Response Identified Hits Functional_Assays In Vitro Functional Assays (Agonist/Antagonist Mode) Dose_Response->Functional_Assays In_Vivo In Vivo Safety Pharmacology Studies Functional_Assays->In_Vivo Confirmed Off-Target Activity

Caption: Tiered workflow for assessing off-target activity.

References

A Comparative Guide: Ulevostinag (isomer 2) vs. First-Generation STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of this pathway, triggering a potent anti-tumor immune response. This guide provides a comparative analysis of Ulevostinag (isomer 2), a next-generation STING agonist, and first-generation STING agonists, with a focus on their performance backed by experimental data.

Executive Summary

Ulevostinag (also known as MK-1454) is a synthetic cyclic dinucleotide (CDN) STING agonist that has demonstrated promising anti-tumor activity in preclinical and clinical studies. First-generation STING agonists, such as ADU-S100 (MIW815), are also CDNs that paved the way for this class of therapeutics. While both generations of agonists activate the STING pathway, advancements in medicinal chemistry have sought to improve upon the limitations of early compounds, such as limited potency and suboptimal pharmacokinetic properties. This guide will delve into the available data to provide a comparative overview.

Mechanism of Action: The STING Signaling Pathway

The STING pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that which occurs within the tumor microenvironment. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to a robust anti-tumor immune response.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Upregulates pNFkB p-NF-κB NFkB->pNFkB Cytokine_Genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_Genes Upregulates Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow plate_cells Plate cancer cells in 96-well plate incubate1 Incubate (24h) plate_cells->incubate1 treat Treat with STING agonist (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate (10 min) add_reagent->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze Analyze data and determine IC50 read_luminescence->analyze InVivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow inoculate Subcutaneous inoculation of tumor cells tumor_growth Allow tumors to establish (e.g., 7-10 days) inoculate->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Intratumoral injection of STING agonist or vehicle randomize->treat monitor Monitor tumor growth (caliper measurements) treat->monitor euthanize Euthanize mice and harvest tumors/tissues monitor->euthanize analyze Analyze tumors for immune cell infiltration (e.g., flow cytometry) euthanize->analyze

Ulevostinag (isomer 2): A Comparative Guide to Potency in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ulevostinag (also known as MK-1454), a potent agonist of the stimulator of interferon genes (STING) pathway, has emerged as a promising candidate in cancer immunotherapy. As a cyclic dinucleotide, it exists in several isomeric forms. This guide provides a comparative overview of the potency of Ulevostinag, with a focus on the publicly available data regarding its activity and a comparison with other STING agonists.

Comparative Potency of STING Agonists

To provide a framework for evaluating the potential potency of Ulevostinag (isomer 2), this section summarizes the available in vitro potency data for other well-characterized STING agonists in the human monocytic cell line THP-1, a common model for studying STING activation. The potency is typically measured as the half-maximal effective concentration (EC50) for the induction of a downstream reporter, such as IFN-β or an interferon-stimulated response element (ISRE).

STING AgonistCell LineAssay ReadoutEC50
ADU-S100 (MIW815)THP-1 DualIRF3-mediated Luciferase3.03 µg/mL
ADU-S100 (MIW815)THP-1 DualNF-κB-mediated SEAP4.85 µg/mL
diABZI-V/C-DBCOTHP1-DualSTING Activation1.47 nM
diABZI-amineTHP1-DualSTING Activation0.144 nM
STING agonist-11THP-1STING Activation18 nM
STING agonist-12THP-1STING Activation185 nM
STING agonist-42THP-1STING Activation0.06 µM
G10THP-1 (HAQ variant)IRF3 ActivationLess active
G10Cells (R232 variant)IRF3 Activation2.5 µM
G10Cells (H232 variant)IRF3 Activation4.3 µM

Experimental Protocols

A detailed understanding of the methodologies used to assess STING agonist potency is crucial for interpreting and comparing experimental data. Below is a representative protocol for an in vitro STING activation assay.

In Vitro STING Activation Assay

Objective: To determine the potency of a STING agonist by measuring the induction of a downstream reporter (e.g., IFN-β) in a suitable cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)

  • STING agonist (e.g., Ulevostinag)

  • Control STING agonist (e.g., 2'3'-cGAMP)

  • Transfection reagent (if required for compound delivery)

  • 96-well cell culture plates

  • ELISA kit for human IFN-β

  • Plate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test STING agonist and a known control agonist in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • IFN-β ELISA: Quantify the concentration of IFN-β in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes translocates to nucleus and activates transcription Ulevostinag Ulevostinag Ulevostinag->STING activates

Caption: The STING signaling pathway activated by Ulevostinag.

Experimental Workflow for Potency Assessment

Experimental_Workflow start Start cell_culture Seed THP-1 Cells start->cell_culture compound_prep Prepare Serial Dilutions of STING Agonists cell_culture->compound_prep treatment Treat Cells with Agonists compound_prep->treatment incubation Incubate for 24-48h treatment->incubation supernatant Collect Supernatant incubation->supernatant elisa Perform IFN-β ELISA supernatant->elisa data_analysis Analyze Data & Determine EC50 elisa->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining STING agonist potency.

References

Comparative Analysis of Ulevostinag (Isomer 2) and Alternative STING Agonists in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental results for the STING (Stimulator of Interferon Genes) agonist Ulevostinag (also known as MK-1454), with a focus on its preclinical and clinical findings. While the specific designation "isomer 2" is not consistently detailed in publicly available literature, this document will refer to the well-documented compound Ulevostinag (MK-1454). The guide compares its performance with other STING agonists in development, supported by available experimental data.

The activation of the STING pathway is a promising strategy in cancer immunotherapy.[1][2] STING agonists work by mimicking a natural danger signal, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][3][4] This, in turn, activates an anti-tumor immune response.[5][6][7] Ulevostinag is a cyclic dinucleotide (CDN) STING agonist that has been evaluated in clinical trials, both as a monotherapy and in combination with other cancer treatments.[8]

The STING Signaling Pathway

The STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a sign of infection or cellular damage. The pathway can be summarized as follows:

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene activates transcription IFNB_protein Type I Interferons (IFN-β) IFNB_gene->IFNB_protein leads to production Anti-tumor Immunity Anti-tumor Immunity IFNB_protein->Anti-tumor Immunity

Caption: Simplified STING signaling pathway. (Within 100 characters)

Quantitative Data Presentation

The following tables summarize the available preclinical and clinical data for Ulevostinag and selected alternative STING agonists. It is important to note that the data are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Preclinical In Vivo Efficacy of STING Agonists
CompoundAnimal ModelDosing RegimenKey Findings
Ulevostinag (MK-1454) MC38 Colon CarcinomaIntratumoralInduced complete tumor regression and enhanced the efficacy of anti-PD-1 therapy.
Ulevostinag (MK-1454) B16F10 MelanomaIntratumoralShowed anti-tumor activity and synergized with anti-PD-1 treatment.
ADU-S100 (MIW815) Esophageal AdenocarcinomaIntratumoralDecreased mean tumor volume by 30.1% as monotherapy and 50.8% with radiation.[9]
ADU-S100 (MIW815) Prostate Cancer (in vitro co-culture)In vitroIn combination with IL-15, significantly increased cancer cell death.[10]
BMS-986301 CT26 and MC38 Murine Tumor ModelsIntratumoralGreater than 90% regression in injected and noninjected tumors.[11]
Table 2: Clinical Trial Data for STING Agonists
CompoundPhaseCombination TherapyTumor TypesKey Findings
Ulevostinag (MK-1454) Phase I/IIPembrolizumabAdvanced Solid Tumors and LymphomasManageable toxicity and evidence of anti-tumor activity, particularly in HNSCC.[8]
ADU-S100 (MIW815) Phase IbSpartalizumab (anti-PD-1)Advanced Solid Tumors and LymphomasWell-tolerated with an overall response rate of 10.4%.[12]
E7766 Phase IMonotherapyAdvanced Solid Tumors and LymphomasCurrently under investigation.[1]
SYNB1891 Phase IAtezolizumab (anti-PD-L1)Refractory Advanced Solid Tumors or LymphomaNo dose-limiting toxicities observed in monotherapy.[13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of STING agonists.

Protocol 1: In Vivo Anti-Tumor Efficacy Study

This protocol describes a general workflow for assessing the in vivo efficacy of a STING agonist in a syngeneic mouse tumor model.

Experimental_Workflow cluster_setup 1. Tumor Implantation cluster_treatment 2. Treatment Administration cluster_monitoring 3. Tumor Growth Monitoring cluster_endpoint 4. Endpoint Analysis A Syngeneic tumor cells (e.g., MC38, B16F10) are subcutaneously injected into mice. B Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups. A->B C STING agonist or vehicle control is administered (e.g., intratumorally). B->C D Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. B->D E At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, gene expression). D->E

Caption: Workflow for an in vivo anti-tumor efficacy study. (Within 100 characters)

Detailed Steps:

  • Cell Culture: Syngeneic tumor cells (e.g., MC38 for colon cancer, B16F10 for melanoma) are cultured in appropriate media and conditions.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Tumor growth is monitored, and tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment: When tumors reach a predetermined size, mice are randomized into treatment and control groups. The STING agonist is administered, often intratumorally, at a specified dose and schedule.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups to the control group.

Protocol 2: Interferon-β (IFN-β) Induction Assay (ELISA)

This protocol outlines the steps for measuring the induction of IFN-β in cell culture supernatants following treatment with a STING agonist, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human IFN-β ELISA kit (containing pre-coated plates, detection antibody, HRP conjugate, TMB substrate, and stop solution)

  • Cell line capable of producing IFN-β (e.g., THP-1)

  • STING agonist

  • Cell culture medium and supplements

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Stimulation: Treat the cells with various concentrations of the STING agonist or a vehicle control. Incubate for a specified period (e.g., 24 hours) to allow for IFN-β production.

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatant.

  • ELISA Protocol:

    • Prepare IFN-β standards and samples according to the kit manufacturer's instructions.

    • Add standards and samples to the pre-coated microplate and incubate.

    • Wash the plate multiple times to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the plate again.

    • Add the HRP conjugate and incubate.

    • Wash the plate.

    • Add the TMB substrate and incubate in the dark to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards.

    • Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Note on Reproducibility: The reproducibility of experimental results with STING agonists can be influenced by several factors, including the specific cell line or animal model used, the formulation and delivery method of the agonist, and the specific assay conditions. It is crucial to carefully control these variables to ensure consistent and reliable data.

References

Safety Operating Guide

Proper Disposal of Ulevostinag (Isomer 2): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of potent research compounds like Ulevostinag (Isomer 2) are critical for maintaining laboratory safety and environmental compliance. As a potent cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein, Ulevostinag (also known as MK-1454) requires careful handling throughout its lifecycle, including disposal.[1][2] This guide provides essential information and step-by-step procedures for the proper disposal of Ulevostinag (Isomer 2) in a research setting.

Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of "Ulevostinag (isomer 2)," the following procedures are based on general best practices for the disposal of potent, non-controlled pharmaceutical compounds and hazardous chemical waste in a laboratory setting.[3][4][5] Adherence to local, state, and federal regulations is mandatory.

Core Principles of Ulevostinag Disposal

All unusable forms of Ulevostinag, including pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste.[3] Under no circumstances should Ulevostinag be disposed of down the drain or in regular solid waste containers.[6][7] Improper disposal can lead to environmental contamination and potential health hazards.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste streams containing Ulevostinag (isomer 2). This includes:

    • Expired or unused pure compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Solutions containing Ulevostinag.

    • Spill cleanup materials.

  • Segregate Ulevostinag waste from other laboratory waste streams at the point of generation. Use dedicated, clearly labeled hazardous waste containers.[4][7]

2. Waste Containment and Labeling:

  • Solid Waste: Collect solid waste, such as contaminated PPE and labware, in a designated, puncture-resistant, and leak-proof container. The container should have a secure lid.

  • Liquid Waste: Collect liquid waste in a compatible, non-reactive, and sealable container. Ensure the container is appropriate for the solvent used (if any).

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ulevostinag (isomer 2)".[6][8] The label should also include the date accumulation started and the specific contents (e.g., "Ulevostinag contaminated gloves and tips").

3. Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • The SAA should be a secure area, away from general laboratory traffic and drains.

  • Ensure that incompatible waste types are segregated to prevent dangerous reactions.[9]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]

  • If your institution does not have an EHS office, you must contract with a licensed hazardous waste disposal company.[4]

  • Provide the disposal vendor with a complete and accurate description of the waste.

5. Documentation:

  • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Experimental Workflow for Disposal

G cluster_0 Ulevostinag (isomer 2) Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Disposal A Unused/Expired Compound D Dedicated Hazardous Waste Containers A->D B Contaminated PPE & Labware B->D C Aqueous/Solvent Solutions C->D E Label with 'Hazardous Waste' & Contents D->E Seal Container F Store in Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Vendor F->G When container is full H Proper Manifesting & Transport G->H I Secure Destruction (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of Ulevostinag (isomer 2) waste.

Quantitative Data Summary

No specific quantitative data regarding disposal parameters for Ulevostinag (isomer 2) is publicly available. Disposal procedures should be qualitative and based on the precautionary principle for potent pharmaceutical compounds.

ParameterGuideline
pH of Liquid Waste Neutralize if safely possible without creating additional hazards; otherwise, dispose of as is.
Concentration Limits No established limits; treat all concentrations as hazardous.
Storage Time Limit Follow institutional and local regulations for satellite accumulation area storage times.

Decision Pathway for Ulevostinag Disposal

G start Ulevostinag Waste Generated consult_sds Consult Material Safety Data Sheet (MSDS) start->consult_sds is_controlled Is it a DEA Controlled Substance? is_mixed Is it mixed with other hazardous waste? is_controlled->is_mixed No follow_controlled Follow DEA and institutional protocols for controlled substance disposal. is_controlled->follow_controlled Yes segregate Segregate and label based on all components. is_mixed->segregate Yes dispose_hazardous Dispose as hazardous chemical waste via EHS or licensed vendor. is_mixed->dispose_hazardous No no_sds No specific SDS available. Treat as potent pharmaceutical compound. consult_sds->no_sds no_sds->is_controlled segregate->dispose_hazardous

Caption: Decision-making process for the disposal of Ulevostinag waste.

Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and adherence to all applicable regulations. Always consult your institution's Environmental Health and Safety department for specific guidance.

References

Personal protective equipment for handling Ulevostinag (isomer 2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ulevostinag (also known as MK-1454) is an investigational potent STING (stimulator of interferon genes) agonist for research use.[1][2] This document provides guidance for handling Ulevostinag (isomer 2) in a laboratory setting. The information herein is based on general best practices for handling potent, novel chemical compounds. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling. All operations must comply with institutional and national safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Ulevostinag is a potent cyclic dinucleotide agonist designed to modulate immune responses.[1][2] While specific toxicology data for isomer 2 is not publicly available, compounds of this nature should be handled as potentially hazardous. Assume the compound is a potent respiratory, skin, and eye irritant, and may have sensitizing properties. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

A risk-based approach to PPE selection is mandatory. The following table summarizes the minimum required PPE for common laboratory tasks involving Ulevostinag (isomer 2).

Task Engineering Controls Gloves Eye Protection Lab Coat Respiratory Protection
Weighing neat powderCertified Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved, Nitrile (see Table 2)Chemical safety gogglesStandard, buttonedN95/FFP2 or higher
Preparing stock solutionsCertified Chemical Fume HoodDouble-gloved, Nitrile (see Table 2)Chemical safety gogglesStandard, buttonedNot required if in fume hood
Dilutions / AliquotingCertified Chemical Fume Hood or Biosafety CabinetNitrile (see Table 2)Safety glasses with side shieldsStandard, buttonedNot required
In vivo administrationBiosafety Cabinet or Ventilated Cage Changing StationNitrile (see Table 2)Safety glasses with side shieldsStandard, buttonedRecommended

Table 1: Minimum Personal Protective Equipment (PPE) Requirements.

The selection of appropriate gloves is critical. The following table provides illustrative guidance; always consult the glove manufacturer's compatibility charts.

Glove Material Minimum Thickness (mil) Estimated Breakthrough Time Recommendation
Nitrile4> 60 minutesSuitable for handling solutions and for short-duration powder handling. Change immediately upon contamination.
Neoprene8> 480 minutesRecommended for extensive handling or spill cleanup.

Table 2: Illustrative Glove Selection Guide.

PPE_Selection_Workflow start Start: Handling Ulevostinag (Isomer 2) task Identify Task: Weighing, Solution Prep, etc. start->task is_powder Handling solid/powder form? task->is_powder is_solution Handling solution form? is_powder->is_solution No fume_hood Work in a certified Chemical Fume Hood or Ventilated Balance Enclosure is_powder->fume_hood Yes fume_hood_solution Work in a certified Chemical Fume Hood is_solution->fume_hood_solution Yes respirator Wear N95/FFP2 respirator fume_hood->respirator double_glove Wear double nitrile gloves respirator->double_glove goggles Wear chemical safety goggles double_glove->goggles end_ppe Assemble Full PPE: Lab Coat, Gloves, Eye Protection goggles->end_ppe single_glove Wear nitrile gloves fume_hood_solution->single_glove safety_glasses Wear safety glasses with side shields single_glove->safety_glasses safety_glasses->end_ppe

Caption: PPE selection workflow for Ulevostinag (isomer 2).

Operational Plan: Handling and Storage

Storage:

  • Store Ulevostinag (isomer 2) in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Follow the supplier's specific storage temperature recommendations, often at -20°C or -80°C for solid forms.

Weighing:

  • Designate a specific area within a chemical fume hood or ventilated balance enclosure for weighing.

  • Don appropriate PPE (See Table 1).

  • Use anti-static tools and weigh paper.

  • Carefully transfer the required amount, minimizing the creation of dust.

  • Clean the balance and surrounding area with a damp cloth immediately after use. Dispose of the cloth as hazardous waste.

  • Securely close the primary container before removing it from the hood.

Solution Preparation:

  • All solution preparation must be performed in a certified chemical fume hood.

  • Don appropriate PPE (See Table 1).

  • Add solvent to the pre-weighed Ulevostinag powder slowly to avoid splashing.

  • Ensure the compound is fully dissolved before removing the solution from the fume hood.

  • Label the solution container clearly with the compound name, concentration, solvent, date, and hazard symbols.

Disposal Plan

All waste containing Ulevostinag (isomer 2), including contaminated PPE, weigh boats, and solutions, must be treated as hazardous chemical waste.

Waste Stream Container Type Labeling Disposal Procedure
Solid WasteLined, sealed waste container"Hazardous Chemical Waste: Ulevostinag"For contaminated gloves, weigh paper, pipette tips, etc.
Liquid WasteSealable, chemically compatible container"Hazardous Liquid Waste: Ulevostinag in [Solvent]"For unused solutions and first rinse of contaminated glassware.
SharpsPuncture-proof sharps container"Hazardous Sharps Waste: Ulevostinag"For contaminated needles and syringes.

Table 3: Waste Stream Management for Ulevostinag (isomer 2).

Decontamination:

  • Wipe surfaces with 70% ethanol or another appropriate laboratory disinfectant.

  • For glassware, rinse with a small amount of the solvent used, and dispose of the rinsate as hazardous liquid waste. Then, wash thoroughly with soap and water.

Disposal_Workflow start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, Wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in lined Hazardous Solid Waste container solid_waste->solid_container liquid_container Place in sealed Hazardous Liquid Waste container liquid_waste->liquid_container sharps_container Place in puncture-proof Hazardous Sharps Waste container sharps_waste->sharps_container end_disposal Arrange for pickup by Environmental Health & Safety solid_container->end_disposal liquid_container->end_disposal sharps_container->end_disposal

Caption: Waste disposal decision workflow.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Ulevostinag (isomer 2) (Molecular Weight: 710.52 g/mol ) in DMSO.[2]

Methodology:

  • Preparation:

    • Move the vial of Ulevostinag (isomer 2) powder from storage (-20°C or -80°C) to a desiccator and allow it to equilibrate to room temperature before opening (approx. 30-60 minutes).

    • Prepare the workspace in a chemical fume hood. Lay down absorbent bench paper.

    • Assemble all necessary equipment: microcentrifuge tubes, pipette and tips, vortex mixer, and anhydrous DMSO.

  • Weighing:

    • Don appropriate PPE (See Table 1).

    • On a calibrated analytical balance inside a ventilated enclosure, weigh 1.0 mg of Ulevostinag (isomer 2) into a tared microcentrifuge tube.

    • Record the exact weight.

  • Solubilization:

    • Based on the exact weight, calculate the required volume of DMSO for a 10 mM solution.

      • Volume (µL) = (Weight (mg) / 710.52 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

      • For 1.0 mg, the required volume is approximately 140.7 µL.

    • In the fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes until all solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage and Labeling:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with: "Ulevostinag (isomer 2), 10 mM in DMSO," preparation date, and your initials.

    • Store aliquots at -20°C or -80°C as recommended for the compound's stability in solution.

Protocol_Workflow start Start: Prepare 10 mM Stock equilibrate Equilibrate powder to room temperature start->equilibrate weigh Weigh 1.0 mg of powder in fume hood equilibrate->weigh calculate Calculate required volume of DMSO weigh->calculate add_dmso Add DMSO to powder calculate->add_dmso dissolve Vortex until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing a 10 mM stock solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.